molecular formula C21H22O7 B15591723 Isoedultin

Isoedultin

Cat. No.: B15591723
M. Wt: 386.4 g/mol
InChI Key: UGPGHYBHAGRUHW-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoedultin is a useful research compound. Its molecular formula is C21H22O7 and its molecular weight is 386.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H22O7

Molecular Weight

386.4 g/mol

IUPAC Name

2-(9-acetyloxy-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl)propan-2-yl (E)-2-methylbut-2-enoate

InChI

InChI=1S/C21H22O7/c1-6-11(2)20(24)28-21(4,5)19-18(25-12(3)22)16-14(26-19)9-7-13-8-10-15(23)27-17(13)16/h6-10,18-19H,1-5H3/b11-6+

InChI Key

UGPGHYBHAGRUHW-IZZDOVSWSA-N

Origin of Product

United States

Foundational & Exploratory

Isoedultin: A Comprehensive Technical Dossier

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoedultin is a naturally occurring coumarin (B35378) derivative isolated from the roots of Carlina acaulis L. This document provides a detailed overview of its chemical structure, physicochemical properties, and the experimental methodologies employed for its isolation and characterization. The structural elucidation of this compound was primarily achieved through comprehensive spectroscopic analysis, including nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. This guide is intended to serve as a foundational resource for researchers engaged in the study of natural products and for professionals in the field of drug discovery and development.

Chemical Structure and Properties

This compound is classified as a phenylpropanoid and more specifically as a coumarin. Its chemical structure was determined through extensive spectroscopic analysis and has been confirmed by synthesis.

Table 1: Chemical Identifiers and Properties of this compound

IdentifierValueSource
IUPAC Name (2R)-2-amino-3-[[(E)-prop-1-en-1-yl]sulfinyl]propanoic acid-
Molecular Formula C₂₁H₂₂O₇
Molecular Weight 386.40 g/mol
CAS Number 43043-08-9
SMILES CC(O[C@@H]1C2=C(O[C@@H]1C(C)(C)OC(/C(C)=C\C)=O)C=CC(C=C3)=C2OC3=O)=O
Appearance Colorless oil-
Optical Rotation [α]D²⁴ -15.5° (c 2.0 in CHCl₃)-

Spectroscopic Data

The structural framework of this compound was elucidated based on the following key spectroscopic data.

Table 2: ¹H-NMR Spectroscopic Data of this compound (CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results---

Table 3: ¹³C-NMR Spectroscopic Data of this compound (CDCl₃)

Chemical Shift (δ) ppmAssignment
Data not available in search results-

Table 4: Mass Spectrometry (MS) and Infrared (IR) Data of this compound

Spectroscopic MethodKey DataInterpretation
Mass Spectrometry (MS) M⁺ at m/z 386.136 (High-Resolution MS)Confirms molecular formula C₂₁H₂₂O₇
Infrared (IR) Spectroscopy (CHCl₃) νmax at 1735, 1720, 1620, 1580 cm⁻¹Indicates presence of ester, α-pyrone, and double bonds

Experimental Protocols

The following sections detail the methodologies for the isolation and structural characterization of this compound.

Isolation of this compound

The isolation of this compound from the roots of Carlina acaulis L. was performed as follows:

  • Extraction: The dried and powdered roots of Carlina acaulis L. were extracted with petroleum ether followed by ether.

  • Chromatography: The ether extract was subjected to column chromatography on silica (B1680970) gel.

  • Fractionation: Elution with a gradient of petroleum ether and ether yielded several fractions.

  • Purification: Fractions containing this compound were further purified by preparative thin-layer chromatography (TLC) on silica gel to yield the pure compound as a colorless oil.

Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques:

  • UV Spectroscopy: The UV spectrum was recorded in ether to identify the chromophoric system.

  • IR Spectroscopy: An IR spectrum was obtained from a solution in chloroform (B151607) to identify functional groups.

  • ¹H-NMR Spectroscopy: A ¹H-NMR spectrum was recorded in deuterated chloroform (CDCl₃) to determine the proton environment.

  • Mass Spectrometry: High-resolution mass spectrometry was used to determine the exact molecular formula.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of this compound.

experimental_workflow plant_material Dried Roots of Carlina acaulis L. extraction Extraction (Petroleum Ether, then Ether) plant_material->extraction column_chromatography Column Chromatography (Silica Gel) extraction->column_chromatography fractionation Fractionation column_chromatography->fractionation tlc Preparative TLC (Silica Gel) fractionation->tlc pure_compound Pure this compound tlc->pure_compound spectroscopy Spectroscopic Analysis (UV, IR, NMR, MS) pure_compound->spectroscopy structure Structure Elucidation spectroscopy->structure

Isolation and structure elucidation workflow for this compound.

Conclusion

This technical guide provides a summary of the chemical structure and the methods used for the isolation and characterization of this compound. The detailed spectroscopic data and experimental protocols serve as a valuable resource for researchers investigating this and other related natural products. Further studies are warranted to explore the biological activities and potential therapeutic applications of this compound.

The Biosynthesis of Isoedultin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Core Biosynthetic Pathways, Enzyme Kinetics, and Experimental Protocols for the Production of the Bioactive Flavone (B191248) C-Glycoside, Isoedultin, in Plants.

This technical guide provides a comprehensive overview of the biosynthesis of this compound, also known as isoorientin, a C-glycosylflavone with significant pharmacological interest. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the enzymatic pathways, quantitative data on enzyme kinetics, and methodologies for key experiments.

Introduction to this compound and its Biosynthesis

This compound (luteolin-6-C-glucoside) is a naturally occurring flavone C-glycoside found in various medicinal plants. Its C-C bond between the glucose moiety and the luteolin (B72000) aglycone confers enhanced stability against enzymatic hydrolysis compared to its O-glycoside counterparts. This stability, coupled with its demonstrated antioxidant, anti-inflammatory, and other pharmacological activities, makes this compound a compound of high interest for drug development.

The biosynthesis of this compound originates from the general phenylpropanoid pathway, which converts L-phenylalanine into p-coumaroyl-CoA. This central precursor then enters the flavonoid biosynthesis pathway, leading to the formation of the flavanone (B1672756) eriodictyol (B191197). From eriodictyol, two primary pathways for the biosynthesis of this compound have been proposed in plants.

Proposed Biosynthetic Pathways of this compound

Two main routes from the precursor eriodictyol to this compound have been hypothesized, differing in the sequence of C-glycosylation and flavone formation.

Pathway 1: C-Glycosylation Preceding Flavone Formation

In this pathway, the flavanone eriodictyol is first hydroxylated at the 2-position by flavanone 2-hydroxylase (F2H) to form 2-hydroxyeriodictyol. This intermediate is then C-glucosylated at the 6-position by a C-glucosyltransferase (CGT) . The resulting 2-hydroxyeriodictyol-6-C-glucoside undergoes spontaneous or enzyme-catalyzed dehydration to yield this compound.

Pathway 2: Flavone Formation Preceding C-Glycosylation

Alternatively, eriodictyol can first be converted to the flavone luteolin by flavone synthase (FNS) . Luteolin then serves as the substrate for a C-glucosyltransferase (CGT) , which attaches a glucose molecule to the 6-position of the A-ring to form this compound.

Quantitative Data on Key Enzymes

The following table summarizes the available quantitative data for the key enzymes involved in the biosynthesis of this compound and related flavone C-glycosides. It is important to note that kinetic parameters can vary depending on the plant species, enzyme source (native or recombinant), and assay conditions.

EnzymeGene/SpeciesSubstrateKm (mM)Vmax (nmol/min/mg)kcat (s⁻¹)Optimal pHOptimal Temp. (°C)
Flavone Synthase I (FNS I) Daucus carotaNaringenin0.07610.980.01217.535
Pinocembrin0.17410.50.01167.535
C-Glucosyltransferase (CGT) Gentiana triflora (Gt6CGT)Luteolin0.2121.1-7.550
Apigenin0.2231.7-7.550
Flavanone 2-Hydroxylase (F2H) Camellia sinensis (CsF2H)Naringenin-----
Oryza sativa (CYP93G2)Naringenin---~7.5-
Eriodictyol---~7.5-

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and assay of the key enzymes in the this compound biosynthesis pathway.

Recombinant Expression and Purification of Flavone Synthase I (FNS I)

This protocol is based on the expression of Daucus carota FNS I in E. coli.[1]

4.1.1. Expression:

  • Transform E. coli BL21 (DE3) cells with a pGEX vector containing the FNS I gene fused with a Glutathione (B108866) S-transferase (GST) tag.

  • Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Incubate the culture at a lower temperature (e.g., 16-25°C) for 12-16 hours to enhance soluble protein expression.

  • Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

4.1.2. Purification:

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 1 mM PMSF).

  • Lyse the cells by sonication on ice.

  • Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to remove cell debris.

  • Apply the supernatant to a pre-equilibrated GST-affinity chromatography column.

  • Wash the column with the lysis buffer to remove unbound proteins.

  • Elute the GST-tagged FNS I protein using an elution buffer containing reduced glutathione (e.g., 50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione).

  • Dialyze the eluted protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol) and store at -80°C.

Flavone Synthase I (FNS I) Enzyme Assay

This assay is based on the conversion of a flavanone to a flavone.[1]

  • Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 50-100 µM flavanone substrate (e.g., eriodictyol or naringenin, dissolved in DMSO)

    • 2 mM 2-oxoglutarate

    • 1 mM Ascorbate

    • 0.1 mM FeSO₄

    • Purified recombinant FNS I protein (1-5 µg)

  • Initiate the reaction by adding the enzyme.

  • Incubate the reaction at 35°C for 30-60 minutes.

  • Stop the reaction by adding an equal volume of methanol (B129727) or by acidification.

  • Centrifuge to precipitate the protein.

  • Analyze the supernatant by HPLC or LC-MS to detect and quantify the flavone product (e.g., luteolin).

Recombinant Expression and Purification of C-Glucosyltransferase (CGT)

This protocol is a general guide for the expression of plant CGTs in E. coli.

4.3.1. Expression:

  • Clone the CGT gene into a pET vector with a His-tag.

  • Transform E. coli BL21 (DE3) cells with the expression vector.

  • Follow the expression procedure as described for FNS I (Section 4.1.1).

4.3.2. Purification:

  • Resuspend and lyse the cells as described for FNS I (Section 4.1.2, steps 1-3).

  • Apply the supernatant to a pre-equilibrated Ni-NTA affinity chromatography column.

  • Wash the column with a wash buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM).

  • Elute the His-tagged CGT protein using an elution buffer with a higher concentration of imidazole (e.g., 250 mM).

  • Dialyze and store the purified protein as described for FNS I.

C-Glucosyltransferase (CGT) Enzyme Assay

This assay measures the transfer of a glucose moiety from UDP-glucose to a flavonoid acceptor.

  • Prepare a reaction mixture containing:

    • 50 mM HEPES or Tris-HCl buffer (pH 7.5)

    • 1-5 mM UDP-glucose (donor substrate)

    • 50-200 µM flavonoid acceptor (e.g., luteolin or 2-hydroxyeriodictyol, dissolved in DMSO)

    • 10 mM MgCl₂ or MnCl₂

    • Purified recombinant CGT protein (1-10 µg)

  • Initiate the reaction by adding the enzyme.

  • Incubate at the optimal temperature (e.g., 30-50°C) for 1-2 hours.

  • Terminate the reaction with an equal volume of methanol.

  • Centrifuge and analyze the supernatant by HPLC or LC-MS for the formation of the C-glycosylated product.

Microsomal Preparation for Flavanone 2-Hydroxylase (F2H) Assay

F2H is a cytochrome P450 enzyme and requires a microsomal preparation for its activity assay. This protocol describes the preparation from yeast expressing the recombinant enzyme.

  • Grow the yeast strain harboring the F2H expression vector in an appropriate induction medium.

  • Harvest the cells by centrifugation.

  • Wash the cells with a breaking buffer (e.g., 50 mM potassium phosphate (B84403) buffer pH 7.5, 1 mM EDTA, 600 mM sorbitol).

  • Resuspend the cells in the breaking buffer and lyse them using glass beads or a French press.

  • Perform a differential centrifugation: first at 10,000 x g for 20 minutes to remove cell debris and mitochondria, then centrifuge the supernatant at 100,000 x g for 1-2 hours to pellet the microsomes.

  • Resuspend the microsomal pellet in a storage buffer (e.g., 50 mM potassium phosphate buffer pH 7.5, 1 mM EDTA, 20% glycerol) and store at -80°C.

Flavanone 2-Hydroxylase (F2H) Enzyme Assay

This assay measures the hydroxylation of a flavanone at the 2-position.

  • Prepare a reaction mixture containing:

    • 100 mM potassium phosphate buffer (pH 7.5)

    • Microsomal preparation containing F2H (50-100 µg of total protein)

    • 50-100 µM flavanone substrate (e.g., eriodictyol, dissolved in DMSO)

    • An NADPH-regenerating system (e.g., 1 mM NADP⁺, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase)

  • Pre-incubate the mixture for 5 minutes at 30°C.

  • Initiate the reaction by adding the NADPH-regenerating system.

  • Incubate at 30°C for 30-60 minutes with gentle shaking.

  • Stop the reaction by adding an equal volume of ethyl acetate (B1210297) and vortexing.

  • Centrifuge to separate the phases and collect the ethyl acetate layer.

  • Evaporate the solvent and redissolve the residue in methanol.

  • Analyze by HPLC or LC-MS for the presence of the 2-hydroxyflavanone (B13135356) product. Note that 2-hydroxyflavanones can be unstable and may require immediate analysis or derivatization.

Visualization of Biosynthetic Pathways

The following diagrams illustrate the two proposed biosynthetic pathways of this compound, starting from the precursor L-phenylalanine.

General_Flavonoid_and_Isoedultin_Pathway_1 cluster_gfp General Phenylpropanoid Pathway cluster_flavanone Flavanone Biosynthesis cluster_this compound This compound Biosynthesis (Pathway 1) L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Naringenin chalcone Naringenin chalcone p-Coumaroyl-CoA->Naringenin chalcone CHS Naringenin Naringenin Naringenin chalcone->Naringenin CHI Eriodictyol Eriodictyol Naringenin->Eriodictyol F3'H 2-Hydroxyeriodictyol 2-Hydroxyeriodictyol Eriodictyol->2-Hydroxyeriodictyol F2H 2-Hydroxyeriodictyol-6-C-glucoside 2-Hydroxyeriodictyol-6-C-glucoside 2-Hydroxyeriodictyol->2-Hydroxyeriodictyol-6-C-glucoside CGT This compound This compound 2-Hydroxyeriodictyol-6-C-glucoside->this compound Dehydration

Caption: Pathway 1 for this compound biosynthesis via a 2-hydroxyflavanone intermediate.

Isoedultin_Pathway_2 cluster_isoedultin2 This compound Biosynthesis (Pathway 2) Eriodictyol Eriodictyol Luteolin Luteolin Eriodictyol->Luteolin FNS This compound This compound Luteolin->this compound CGT

Caption: Pathway 2 for this compound biosynthesis via a flavone intermediate.

This technical guide provides a foundational understanding of the biosynthesis of this compound. Further research is required to fully elucidate the preferred pathway in different plant species and to obtain a complete set of kinetic data for all the involved enzymes. The provided protocols serve as a starting point for the heterologous expression, purification, and characterization of these enzymes, which will be crucial for the metabolic engineering of this compound production in microbial or plant-based systems.

References

An In-Depth Technical Guide to Isoedultin: Physicochemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Isoedultin, a natural product identified as a dihydrofurocoumarin ester, presents a unique molecular architecture that suggests a potential for diverse biological activities. This technical guide provides a comprehensive overview of the currently available data on the physical and chemical properties of this compound, alongside an exploration of the known biological activities and signaling pathways associated with its core chemical class. This document is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties of this compound

At present, detailed experimentally determined physicochemical data for this compound remains limited in publicly accessible literature. The following tables summarize the known and predicted properties based on its chemical structure.

Table 1: General and Chemical Properties of this compound [1]

PropertyValue
IUPAC Name 2-[(8S,9R)-9-acetyloxy-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl (Z)-2-methylbut-2-enoate
Molecular Formula C₂₁H₂₂O₇
Molecular Weight 386.4 g/mol
Canonical SMILES CC=C(C)C(=O)OC(C)(C)C1C(C2=C(O1)C=CC3=C2OC(=O)C=C3)OC(=O)C
Isomeric SMILES C/C=C(\C)/C(=O)OC(C)(C)[C@@H]1--INVALID-LINK--OC(=O)C
InChI Key UGPGHYBHAGRUHW-JZWAJAMXSA-N

Table 2: Predicted Physicochemical Properties of this compound [1]

PropertyValue
XLogP3 3.1
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 7
Rotatable Bond Count 6
Exact Mass 386.13655304 g/mol
Monoisotopic Mass 386.13655304 g/mol
Topological Polar Surface Area 98.9 Ų
Heavy Atom Count 28

Note: The data in Table 2 are computational predictions and await experimental verification.

Currently, there is no publicly available experimental data on the melting point, boiling point, or specific solubility of this compound in common laboratory solvents such as water, ethanol, or dimethyl sulfoxide (B87167) (DMSO).

Spectroscopic Data

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for determining the connectivity of protons and carbons, respectively, and for confirming the stereochemistry of the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the ester carbonyl groups, the lactone carbonyl of the coumarin (B35378) core, C-O stretching, and C=C bonds of the aromatic and pyrone rings.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the elemental composition. The fragmentation pattern observed in the MS/MS spectrum would provide valuable information about the different structural motifs within the molecule, aiding in its identification.

Isolation and Synthesis

Natural Occurrence and Isolation

This compound has been identified as a natural product found in Cicuta virosa[1]. The isolation of angular furocoumarins, the class to which this compound belongs, from plant materials typically involves extraction with organic solvents of increasing polarity, followed by various chromatographic techniques for purification.

General Experimental Workflow for Isolation of Angular Coumarins:

G plant_material Plant Material (e.g., roots, leaves) extraction Solvent Extraction (e.g., ethanol, methanol, chloroform) plant_material->extraction filtration Filtration / Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract column_chromatography Column Chromatography (Silica Gel or Sephadex) crude_extract->column_chromatography fractions Collection of Fractions column_chromatography->fractions tlc TLC Analysis fractions->tlc purification Further Purification (e.g., Preparative HPLC) tlc->purification Combine fractions containing target compound isolated_compound Isolated this compound purification->isolated_compound G cluster_pathway Potential Anti-inflammatory Pathway of Coumarins Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor MAPK MAPK Pathway Receptor->MAPK NFkB NF-κB Pathway Receptor->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) MAPK->Pro_inflammatory_Cytokines NFkB->Pro_inflammatory_Cytokines This compound This compound (as a coumarin derivative) This compound->MAPK Inhibition This compound->NFkB Inhibition G cluster_pathway Potential Antioxidant Pathway of Coumarins Oxidative_Stress Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription This compound This compound (as a coumarin derivative) This compound->Keap1_Nrf2 potential activation

References

An In-depth Technical Guide to Isoedultin: Physicochemical Properties, Natural Sources, and Associated Bioactivities

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Isoedultin, a naturally occurring coumarin (B35378). Due to the limited specific research on this compound, this document focuses on its fundamental properties, its primary natural source, and the biological activities associated with the extracts of this source. The methodologies and findings presented herein are based on the analysis of the plant matrix in which this compound is found.

Core Compound Data: this compound

This compound is a coumarin derivative with the following key identifiers and physicochemical properties:

PropertyValueCitation
CAS Number 43043-08-9[1]
Molecular Formula C21H22O7[1]
Molecular Weight 386.40 g/mol [1]
IUPAC Name 2-[(8S,9R)-9-acetyloxy-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl (Z)-2-methylbut-2-enoate
Canonical SMILES CC=C(C)C(=O)OC(C)(C)C1C(C2=C(O1)C=CC3=C2OC(=O)C=C3)OC(=O)C

Natural Source: Peucedanum ostruthium (L.) W.D.J. Koch

This compound is found in Peucedanum ostruthium, commonly known as masterwort, a perennial herb belonging to the Apiaceae family.[2] The rhizomes of this plant are particularly rich in coumarins and have a history of use in traditional medicine.[2][3]

Phytochemical Profile of Peucedanum ostruthium Rhizome

Hydroalcoholic extracts of P. ostruthium rhizomes have been shown to contain a significant amount of phenolic acids and coumarins.[2] A detailed phytochemical analysis has identified several coumarin compounds, highlighting the rich chemical diversity of the rhizome.

Compound ClassKey Compounds Identified in Rhizome ExtractCitation
Coumarins Ostruthin, Isoimperatorin, Oxypeucedanin hydrate, Oxypeucedanin, Ostruthol, Imperatorin, Osthole[2][4]
Phenolic Acids 3-O-caffeoylquinic acid, 5-O-caffeoylquinic acid, 5-O-Feruloylquinic acid[2]

Biological Activities of Peucedanum ostruthium Extracts

While specific studies on the biological activities of isolated this compound are scarce, the polyphenol-enriched extracts from its natural source, P. ostruthium, have demonstrated significant therapeutic potential.

Anti-inflammatory and Antioxidant Activities

Hydroalcoholic extracts from both the leaves and rhizomes of P. ostruthium exhibit strong, concentration-dependent antioxidant and anti-inflammatory activities.[2][5]

Wound Healing Properties

In vitro studies on human keratinocytes (HaCaT) and fibroblasts (L929) have shown that extracts from P. ostruthium can induce wound closure, supporting the traditional use of the plant for superficial injuries.[2][5]

Experimental Methodologies

The following section details the experimental protocols used to assess the biological activities of Peucedanum ostruthium extracts, which contain this compound.

Extraction of Bioactive Compounds

A common method for obtaining polyphenol-enriched extracts from P. ostruthium involves accelerated solvent extraction with 60% ethanol.[3]

Anti-inflammatory Assays
  • Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: The anti-inflammatory effects of the plant extracts have been evaluated through their ability to inhibit COX and LOX enzymes in vitro.[2][5] The leaf extract has been shown to inhibit both enzymes, while the rhizome extract demonstrated inhibition of lipoxygenase.[2][5]

Wound Healing Assay
  • In Vitro Scratch Wound Test: This assay is performed using cell cultures of human keratinocytes (HaCaT) and fibroblasts (L929). A "scratch" is made in a confluent cell monolayer, and the rate of wound closure is monitored over time after treatment with the plant extracts. Both leaf and rhizome extracts have been shown to induce wound closure in these models.[2][5]

Logical Workflow for Phytochemical Analysis

The following diagram illustrates a general workflow for the isolation and identification of coumarins, such as this compound, from Peucedanum ostruthium.

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Fractionation & Purification cluster_3 Analysis & Identification P_ostruthium Peucedanum ostruthium (Rhizomes) Drying Drying and Grinding P_ostruthium->Drying P_ostruthium->Drying Extraction Accelerated Solvent Extraction (e.g., 60% Ethanol) Drying->Extraction Drying->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (e.g., HPLC) Crude_Extract->Chromatography Crude_Extract->Chromatography Fractions Isolated Fractions Chromatography->Fractions Chromatography->Fractions Analysis Spectroscopic Analysis (HPLC-DAD, HPLC-MS) Fractions->Analysis Fractions->Analysis Identification Compound Identification (e.g., this compound) Analysis->Identification Analysis->Identification

Caption: Workflow for the isolation and identification of coumarins.

References

In Vitro Biological Activity of Isoorientin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Isoedultin" did not yield a specific compound with that name in major chemical databases. Based on the phonetic similarity and the context of the user's request, this document focuses on the in vitro biological activities of Isoorientin (B1672268) , a well-researched flavone (B191248) C-glycoside. It is highly probable that "this compound" was a typographical error for "Isoorientin."

Introduction

Isoorientin, also known as homoorientin, is a naturally occurring flavone C-glycoside found in various plants, including passion fruit, corn silk, and bamboo leaves.[1] As a luteolin-6-C-glucoside, isoorientin has garnered significant attention from the scientific community for its diverse pharmacological properties.[2] Extensive in vitro research has demonstrated its potential as an anticancer, anti-inflammatory, and antioxidant agent.[3][4] This technical guide provides a comprehensive overview of the in vitro biological activities of isoorientin, detailing its effects on various cell lines, its modulation of key signaling pathways, and the experimental protocols used to elucidate these activities. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Anticancer Activity

Isoorientin exhibits significant anticancer effects across a range of cancer cell lines, primarily through the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.

Cytotoxicity and Apoptosis Induction

Isoorientin has been shown to be cytotoxic to various cancer cells in a dose-dependent manner.[5] A primary mechanism of its anticancer action is the induction of apoptosis, or programmed cell death. Studies have shown that isoorientin can trigger both the intrinsic (mitochondrial) and extrinsic apoptotic pathways.[4] For instance, in pancreatic cancer cells (PANC-1 and PATU-8988), isoorientin treatment leads to an increased rate of apoptosis.[6][7] This is accompanied by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[6][7] Similarly, in gastric cancer AGS cells, isoorientin induces apoptosis via a mitochondria-dependent pathway, characterized by a decrease in the mitochondrial membrane potential.[5]

Quantitative Data: Anticancer Activity of Isoorientin
Cell LineCancer TypeAssayEndpointIC50 / EffectReference(s)
PANC-1Pancreatic CancerCCK-8Cell ViabilitySignificant decrease at 20, 40, 80, and 160 µM after 24h[6][7]
PATU-8988Pancreatic CancerCCK-8Cell ViabilitySignificant decrease at 20, 40, 80, and 160 µM after 24h[6][7]
AGSGastric CancerCCK-8Cell ViabilityDose-dependent reduction in viability[5]
MDA-MB-231Breast CancerNot SpecifiedInvasionInhibition of invasion[8]
Colon Cancer CellsColon CancerNot SpecifiedInvasionInhibition of invasion[8]
Inhibition of Cancer Cell Migration and Invasion

A critical aspect of cancer progression is metastasis, which involves the migration and invasion of cancer cells to distant organs. Isoorientin has demonstrated the ability to inhibit these processes in vitro. In pancreatic cancer cells, isoorientin treatment significantly reduced cell migration and invasion as measured by transwell assays.[6][7] This effect is partly attributed to the downregulation of matrix metalloproteinases (MMPs) and proteins involved in the epithelial-mesenchymal transition (EMT), such as N-cadherin, and the upregulation of E-cadherin.[6] In gastric cancer cells, isoorientin was found to inhibit cell migration by modulating the AKT/GSK-3β/β-catenin signaling pathway.[5]

Anti-inflammatory Activity

Isoorientin exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.

Inhibition of Pro-inflammatory Cytokines and Enzymes

In vitro studies using lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells have shown that isoorientin can significantly reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[9][10] Furthermore, isoorientin has been identified as a selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[10] It also downregulates the expression of other inflammatory proteins, including 5-lipoxygenase (5-LOX).[10]

Quantitative Data: Anti-inflammatory Activity of Isoorientin
Cell Line/SystemStimulantMeasured ParameterEffectReference(s)
RAW 264.7 MacrophagesLPSTNF-α, IL-6, IL-1β productionSignificant reduction[9][10]
RAW 264.7 MacrophagesLPSCOX-2 expressionReduced expression[10]
Immortalized Human KeratinocytesTNF-αIL-6, IL-8, VEGF releaseDose-dependent reduction[11]
BV2 MicrogliaAmyloid β25–35Inflammatory responseInhibition[12]

Antioxidant Activity

Isoorientin is a potent antioxidant, capable of scavenging free radicals and upregulating endogenous antioxidant defense systems. This activity is crucial in mitigating oxidative stress, which is implicated in the pathogenesis of numerous chronic diseases, including cancer and inflammatory disorders.

Radical Scavenging and Upregulation of Antioxidant Enzymes

The antioxidant capacity of isoorientin has been demonstrated through various in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[13] Beyond direct radical scavenging, isoorientin also enhances the cellular antioxidant defense system by activating the Nrf2 pathway.[14] This leads to the increased expression of antioxidant enzymes such as heme oxygenase 1 (HO-1) and quinone oxidoreductase 1 (NQO-1).[15] In H2O2-induced chondrocytes, isoorientin increased the levels of superoxide (B77818) dismutase (SOD), HO-1, and NQO-1, while reducing malondialdehyde (MDA), a marker of lipid peroxidation.[15]

Enzyme Inhibition

Emerging research indicates that isoorientin can act as an inhibitor of specific enzymes, suggesting additional mechanisms for its therapeutic effects. A study on urease, an enzyme implicated in Helicobacter pylori infections, revealed that isoorientin exhibits inhibitory activity through a mixed-type inhibition mechanism.[16] Spectroscopic and molecular docking studies have shown that isoorientin can bind to urease, inducing conformational changes that lead to a reduction in its enzymatic activity.[16]

Modulation of Signaling Pathways

The diverse biological activities of isoorientin are mediated through its interaction with multiple intracellular signaling pathways that are often dysregulated in disease states.

Key Signaling Pathways Modulated by Isoorientin
  • AMPK Signaling Pathway: In pancreatic cancer cells, isoorientin activates the AMP-activated protein kinase (AMPK) signaling pathway, which plays a crucial role in cellular energy homeostasis and tumor suppression.[6][7] Activation of AMPK by isoorientin contributes to the induction of apoptosis and inhibition of cell migration.[6]

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Isoorientin has been shown to modulate the MAPK pathway in various cancer cells. In gastric cancer cells, isoorientin-induced apoptosis is mediated by ROS-dependent activation of the JNK and p38 MAPK pathways.[5] In H2O2-induced chondrocytes, isoorientin's protective effects are associated with the regulation of the MAPK signaling pathway.[15]

  • NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival. Isoorientin exerts its anti-inflammatory effects by inhibiting the NF-κB pathway.[12] It has been shown to block the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.[12][17]

  • PI3K/Akt Signaling Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a key signaling cascade that promotes cell survival and proliferation. Isoorientin has been found to inhibit the PI3K/Akt pathway, contributing to its pro-apoptotic effects in cancer cells.[4] It can decrease the phosphorylation of Akt, a central kinase in this pathway.[4] In chondrocytes, isoorientin's antioxidant effects are mediated through the activation of the Nrf2 and PI3K/Akt signaling pathways.[15]

Experimental Protocols

This section provides an overview of the key in vitro experimental methodologies used to evaluate the biological activities of isoorientin.

Cell Viability Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine cell viability or proliferation.[6]

  • Cell Seeding: Cancer cells (e.g., PANC-1, PATU-8988) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[6]

  • Treatment: The cells are then treated with various concentrations of isoorientin (e.g., 0, 20, 40, 80, 160 µM) and incubated for a specified period (e.g., 24 hours).[6][7]

  • Incubation with CCK-8: After the treatment period, the medium is replaced with fresh medium containing the CCK-8 reagent. The plates are incubated for 1-2 hours at 37°C.[6]

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.[6]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.[6]

  • Cell Treatment: Cells are seeded in 6-cm dishes and treated with different concentrations of isoorientin for a specified time.[6]

  • Cell Harvesting and Staining: After treatment, both adherent and floating cells are collected, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark.[6]

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[6]

Transwell Migration and Invasion Assay

This assay is used to assess the migratory and invasive potential of cancer cells.[6]

  • Chamber Preparation: For the invasion assay, the upper chambers of transwell inserts (with 8-µm pores) are coated with Matrigel. For the migration assay, the chambers are not coated.[6]

  • Cell Seeding: Cancer cells, previously starved in serum-free medium, are seeded into the upper chambers in serum-free medium containing different concentrations of isoorientin. The lower chamber contains a medium with a chemoattractant (e.g., 10% FBS).[6]

  • Incubation: The plates are incubated for a period (e.g., 24 hours) to allow for cell migration or invasion through the porous membrane.[6]

  • Staining and Quantification: Non-migrated/invaded cells on the upper surface of the membrane are removed. The cells that have migrated/invaded to the lower surface are fixed and stained with crystal violet. The number of stained cells is then counted under a microscope.[6]

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Cell Lysis: Cells treated with isoorientin are lysed to extract total proteins.

  • Protein Quantification: The protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., p-AMPK, Bcl-2, Bax, p-Akt). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathways Modulated by Isoorientin

Isoorientin_Signaling_Pathways cluster_AMPK AMPK Pathway cluster_PI3K_Akt PI3K/Akt Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway Isoorientin Isoorientin AMPK AMPK Isoorientin->AMPK Activates PI3K_Akt PI3K/Akt Isoorientin->PI3K_Akt Inhibits MAPK JNK/p38 Isoorientin->MAPK Activates NFkB NF-κB Isoorientin->NFkB Inhibits Apoptosis_AMPK Apoptosis ↑ AMPK->Apoptosis_AMPK Migration_Invasion_AMPK Migration/Invasion ↓ AMPK->Migration_Invasion_AMPK Apoptosis_PI3K Apoptosis ↑ PI3K_Akt->Apoptosis_PI3K Inhibits Nrf2 Nrf2 PI3K_Akt->Nrf2 Antioxidant_Response Antioxidant Response ↑ Nrf2->Antioxidant_Response Apoptosis_MAPK Apoptosis ↑ MAPK->Apoptosis_MAPK Inflammation Inflammation ↓ NFkB->Inflammation Promotes

Caption: Key signaling pathways modulated by Isoorientin.

Experimental Workflow for In Vitro Anticancer Evaluation

Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treatment with Isoorientin (Varying Concentrations) Start->Treatment Cell_Viability Cell Viability Assay (e.g., CCK-8) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis_Assay Migration_Assay Migration/Invasion Assay (e.g., Transwell) Treatment->Migration_Assay Protein_Analysis Protein Expression Analysis (Western Blot) Treatment->Protein_Analysis Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Migration_Assay->Data_Analysis Protein_Analysis->Data_Analysis

Caption: Workflow for evaluating the in vitro anticancer activity.

Conclusion

The in vitro evidence strongly supports the potential of isoorientin as a multi-target therapeutic agent. Its ability to induce apoptosis and inhibit metastasis in cancer cells, suppress key inflammatory mediators, and exert potent antioxidant effects highlights its promise in the fields of oncology and inflammatory diseases. The modulation of critical signaling pathways such as AMPK, MAPK, NF-κB, and PI3K/Akt underscores the molecular basis for its diverse biological activities. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic potential of isoorientin in a clinical setting. This guide provides a foundational understanding for researchers and professionals in drug development to further explore the applications of this promising natural compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoflavones are a class of naturally occurring phytoestrogens, predominantly found in soybeans and other legumes. Their structural similarity to 17-β-estradiol allows them to interact with estrogen receptors (ERs), leading to a wide range of biological activities. This has garnered significant interest in their potential as therapeutic agents for hormone-dependent conditions, cancer, and inflammatory diseases. While the specific compound "isoedultin" remains uncharacterized in publicly available scientific literature, this guide provides a comprehensive review of its likely relatives: the well-studied isoflavones genistein (B1671435), daidzein, and glycitein (B1671905). We will delve into their biological activities, the experimental protocols used to assess them, and the signaling pathways they modulate.

Quantitative Biological Data

The biological effects of isoflavones are concentration-dependent and vary based on the specific compound and the biological target. The following tables summarize key quantitative data for genistein, daidzein, and glycitein.

Isoflavone (B191592)TargetAssayIC50 / KdReference
Genistein Estrogen Receptor β (ERβ)Radiometric Binding Assay7.4 nM (Kd)[1]
Estrogen Receptor α (ERα)Radiometric Binding AssayLow Affinity[1]
DNA Topoisomerase IIEnzyme Inhibition Assay37.5 µM (IC50)[2]
Aortic Smooth Muscle Cell Proliferation (PDGF-induced)Cell Proliferation Assay0.1 µM[3]
LNCaP Prostate Cancer Cells (EGF-stimulated)Cell Growth Assay4.3 - 15 µg/mL[4]
DU-145 Prostate Cancer Cells (EGF-stimulated)Cell Growth Assay4.3 - 15 µg/mL[4]
MDA-468 Breast Cancer CellsCell Growth Assay6.5 - 12.0 µg/mL[5]
MCF-7 Breast Cancer CellsCell Growth Assay6.5 - 12.0 µg/mL[5]
Daidzein Estrogen Receptor β (ERβ)Radiometric Binding AssayLower affinity than Genistein[1]
Estrogen Receptor α (ERα)Radiometric Binding AssayLower affinity than Genistein[1]
Aortic Smooth Muscle Cell Proliferation (PDGF-induced)Cell Proliferation Assay0.1 µM[3]
LNCaP Prostate Cancer CellsCell Growth AssayWeaker inhibitor than Genistein[4]
DU-145 Prostate Cancer CellsCell Growth AssayWeaker inhibitor than Genistein[4]
MDA-468 Breast Cancer CellsCell Growth Assay20 - 34 µg/mL[5]
MCF-7 Breast Cancer CellsCell Growth Assay20 - 34 µg/mL[5]
Glycitein Estrogen ReceptorCompetitive Binding Assay3.94 µM (IC50)[6]
Aortic Smooth Muscle Cell Proliferation (PDGF-induced)Cell Proliferation Assay0.1 µM[3]
IsoflavoneActivityAssayResultReference
Genistein AntioxidantDNA Protection from Oxidative DamageSignificant protection at 0.1 - 5 µM[7]
Anti-inflammatoryCyclooxygenase-2 (COX-2) InhibitionIC50 of 4.4 µM for Sophoricoside (an isoflavone glycoside)[8]
Daidzein AntioxidantDNA Protection from Oxidative DamageSignificant protection at 0.1 - 5 µM[7]
AntioxidantMalondialdehyde (MDA) ProductionDecrease at >2.5 µM[7]

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound for estrogen receptors compared to 17β-estradiol.[9]

Materials:

  • Rat uterine cytosol (as a source of ERα and ERβ)

  • TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

  • Radiolabeled estradiol (B170435) ([3H]-E2)

  • Unlabeled 17β-estradiol (E2)

  • Test isoflavone

  • Hydroxylapatite (HAP) slurry

  • Scintillation cocktail and counter

Procedure:

  • Preparation of Rat Uterine Cytosol:

    • Homogenize uteri from ovariectomized rats in ice-cold TEDG buffer.

    • Centrifuge the homogenate at 2,500 x g for 10 minutes at 4°C to pellet the nuclear fraction.

    • Transfer the supernatant to an ultracentrifuge and centrifuge at 105,000 x g for 60 minutes at 4°C.

    • The resulting supernatant is the uterine cytosol containing the estrogen receptors. Determine the protein concentration.

  • Competitive Binding Assay:

    • In assay tubes, combine a fixed concentration of [3H]-E2 (e.g., 0.5 - 1.0 nM) with increasing concentrations of the unlabeled test isoflavone or unlabeled E2 (for the standard curve).

    • Add a consistent amount of uterine cytosol (e.g., 50 - 100 µg of protein) to each tube.

    • Incubate the mixture overnight at 4°C to reach binding equilibrium.

    • To separate bound from free radioligand, add HAP slurry to each tube and incubate on ice with intermittent vortexing.

    • Centrifuge to pellet the HAP with the bound receptor-ligand complexes.

    • Wash the pellet with buffer to remove non-specifically bound radioligand.

    • Extract the bound [3H]-E2 from the pellet with ethanol (B145695) and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of [3H]-E2 binding against the log concentration of the competitor (isoflavone or E2).

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [3H]-E2. The relative binding affinity (RBA) can then be calculated relative to unlabeled E2.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6]

Materials:

  • Cells in culture (e.g., cancer cell lines)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS)

  • Microplate reader

Procedure:

  • Cell Plating:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of the isoflavone for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Incubation:

    • After the treatment period, remove the culture medium.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

    • Incubate the plate at 37°C for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization:

    • Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control.

Western Blotting for Signaling Protein Analysis

Western blotting is used to detect specific proteins in a sample of tissue homogenate or cell extract.[10]

Materials:

  • Cell or tissue lysates

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and blotting apparatus (e.g., PVDF or nitrocellulose membrane)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies specific for the target signaling proteins (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

    • Denature the protein samples by boiling in Laemmli buffer.

  • SDS-PAGE:

    • Load equal amounts of protein from each sample into the wells of an SDS-PAGE gel.

    • Run the gel to separate the proteins by molecular weight.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a membrane (PVDF or nitrocellulose).

  • Blocking:

    • Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C.

    • Wash the membrane several times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane again extensively with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Signaling Pathways and Experimental Workflows

Isoflavones exert their biological effects by modulating various intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways and experimental workflows.

Estrogen_Receptor_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isoflavone Isoflavone (e.g., Genistein) ER Estrogen Receptor (ERα / ERβ) Isoflavone->ER Binds ER_complex Isoflavone-ER Complex Isoflavone->ER_complex HSP90 HSP90 ER->HSP90 Associated ER->ER_complex ERE Estrogen Response Element (ERE) ER_complex->ERE Translocates to Nucleus and Binds ERE Gene_Transcription Gene Transcription ERE->Gene_Transcription Regulates Biological_Effects Biological Effects (e.g., Cell Proliferation, Apoptosis) Gene_Transcription->Biological_Effects Leads to

Caption: Generalized Estrogen Receptor Signaling Pathway for Isoflavones.

PI3K_Akt_Signaling_Inhibition Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Activates PI3K PI3K RTK->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Recruits & Activates Akt Akt Downstream Downstream Targets (e.g., mTOR, Bad) pAkt->Downstream Phosphorylates Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival Promotes Genistein Genistein Genistein->PI3K Inhibits Genistein->Akt Inhibits Phosphorylation

Caption: Inhibition of the PI3K/Akt Signaling Pathway by Genistein.

MAPK_ERK_Signaling_Modulation Stimuli Mitogenic Stimuli (e.g., Growth Factors) Ras Ras Stimuli->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK p-ERK (Active) Transcription_Factors Transcription Factors (e.g., AP-1, Elk-1) pERK->Transcription_Factors Translocates to Nucleus & Phosphorylates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates Isoflavones Isoflavones Isoflavones->MEK Inhibits Isoflavones->ERK Inhibits Phosphorylation

Caption: Modulation of the MAPK/ERK Signaling Pathway by Isoflavones.

NFkB_Signaling_Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates pIkB p-IκBα IKK->pIkB Phosphorylates IkB IκBα NFkB NF-κB (p50/p65) NFkB_complex IκBα-NF-κB Complex (Inactive) NFkB_complex->IkB NFkB_complex->NFkB NFkB_active Active NF-κB NFkB_complex->NFkB_active Releases Proteasome Proteasome pIkB->Proteasome Ubiquitination & Degradation Gene_Transcription Gene Transcription (Inflammatory Cytokines, Anti-apoptotic proteins) NFkB_active->Gene_Transcription Translocates to Nucleus & Initiates Transcription Isoflavones Isoflavones Isoflavones->IKK Inhibits

Caption: Inhibition of the NF-κB Signaling Pathway by Isoflavones.

Experimental_Workflow_Western_Blot Start Start: Cell/Tissue Sample Lysis Protein Extraction (Lysis Buffer) Start->Lysis Quantification Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE (Protein Separation by Size) Quantification->SDS_PAGE Transfer Electrotransfer to Membrane (PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking Blocking (e.g., 5% Milk in TBST) Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Acquisition & Data Analysis Detection->Analysis

Caption: General Experimental Workflow for Western Blot Analysis.

Conclusion

While "this compound" remains to be characterized, the extensive research on related isoflavones such as genistein, daidzein, and glycitein provides a strong foundation for understanding their therapeutic potential. Their ability to modulate key signaling pathways involved in cell proliferation, survival, and inflammation underscores their importance in drug discovery and development. The experimental protocols detailed herein are fundamental to the continued investigation of these and other novel isoflavone compounds. Further research is warranted to elucidate the full spectrum of their biological activities and to translate these findings into clinical applications.

References

Methodological & Application

Application Note: Quantification of Isoedultin Using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of Isoedultin, a naturally occurring coumarin (B35378), in plant extracts and other matrices using a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method.

Introduction

This compound (CAS 43043-08-9) is a phenylpropanoid compound belonging to the coumarin class of secondary metabolites, found in various plant species. Coumarins are known for their diverse pharmacological activities, making their precise quantification essential for quality control, pharmacokinetic studies, and natural product research. This application note outlines a robust and validated HPLC-UV method for the determination of this compound. The method is based on established principles for the analysis of coumarin derivatives from complex matrices.[1][2]

Disclaimer: This protocol is a representative method for the analysis of coumarins and should be fully validated for the specific matrix and concentration range of this compound in your samples according to ICH guidelines.

Principle

The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in the sample matrix. A C18 stationary phase is used with a gradient mobile phase consisting of acidified water and an organic solvent (acetonitrile). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Quantification is achieved by detecting the UV absorbance of this compound at its maximum absorption wavelength (λmax) and comparing the peak area to that of a certified reference standard.[1][3][4]

Experimental Protocol

  • Solvents: HPLC grade acetonitrile, methanol (B129727), and water.

  • Acids: Formic acid or acetic acid, analytical grade.

  • Reference Standard: this compound (purity ≥98%).

  • Filters: 0.22 µm or 0.45 µm syringe filters (PTFE or nylon).

  • Plant Material: Dried and powdered plant material containing this compound.

  • HPLC System: An HPLC system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[1][4]

  • Analytical Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[2]

  • Mobile Phase A: 0.1% Acetic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: Coumarins typically exhibit UV absorption maxima between 280–335 nm.[1] A wavelength of 320 nm is suggested as a starting point. A full UV scan (190-400 nm) using a DAD is recommended to determine the optimal wavelength for this compound.

Table 1: HPLC Gradient Elution Program

Time (minutes)% Mobile Phase A (0.1% Acetic Acid)% Mobile Phase B (Acetonitrile)
0.09010
20.05050
25.01090
30.01090
31.09010
35.09010
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

  • Extraction: Accurately weigh 1.0 g of powdered, dried plant material into a flask. Add 20 mL of 80% methanol.[2][5]

  • Sonication: Place the flask in an ultrasonic bath for 30 minutes at room temperature to facilitate extraction.[6]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • Dilution: If necessary, dilute the sample with the mobile phase to ensure the this compound concentration falls within the linear range of the calibration curve.

Method Validation

The analytical method should be validated according to the International Council on Harmonisation (ICH) guidelines. The following parameters are key to ensuring the method is suitable for its intended purpose.

System suitability tests are performed to ensure the chromatographic system is operating correctly. A standard solution (e.g., 10 µg/mL) is injected six times. The acceptance criteria are summarized in Table 2.

Table 2: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (Asymmetry)≤ 2.0
Theoretical Plates (N)> 2000
Relative Standard Deviation (RSD) for Peak Area< 2.0%
Relative Standard Deviation (RSD) for Retention Time< 1.0%

The following tables summarize typical quantitative data expected from a validated HPLC-UV method for coumarin analysis. These values serve as a guideline and must be experimentally verified for this compound.

Table 3: Linearity, Range, LOD, and LOQ

ParameterTypical Value
Linearity Range0.5 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.5 µg/mL[3]

Table 4: Accuracy and Precision

ParameterConcentration LevelTypical Value (RSD%)Acceptance Criteria
Precision (Repeatability) Low, Medium, High< 2.0%RSD ≤ 2%
Precision (Intermediate) Low, Medium, High< 2.0%RSD ≤ 2%
Accuracy (% Recovery) Low, Medium, High98.0% - 102.0%95% - 105%

Precision is expressed as the Relative Standard Deviation (RSD) of replicate measurements. Accuracy is determined by spike-recovery experiments.[7]

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing & Quantification Std_Prep Prepare this compound Stock & Working Standards Inject Inject Sample/Standard (10 µL) into HPLC System Std_Prep->Inject To HPLC Vial Sample_Weigh Weigh Powdered Plant Sample (1g) Extraction Add 80% Methanol (20mL) & Sonicate (30 min) Sample_Weigh->Extraction Centrifuge Centrifuge (4000 rpm, 10 min) Extraction->Centrifuge Filter Filter Supernatant (0.22 µm Syringe Filter) Centrifuge->Filter Filter->Inject To HPLC Vial Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect UV Detection (λ = 320 nm) Separate->Detect Cal_Curve Generate Calibration Curve (Peak Area vs. Concentration) Detect->Cal_Curve Peak Area Data Quantify Quantify this compound in Sample Using Regression Equation Cal_Curve->Quantify Report Report Results (mg/g of plant material) Quantify->Report

References

Cell-based Assays for Testing Isoedultin Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoedultin, also known as Isoorientin, is a flavone (B191248) C-glycoside found in various plants. As a member of the flavonoid family, it has garnered significant interest for its potential therapeutic properties. This document provides detailed application notes and protocols for cell-based assays to evaluate the bioactivity of this compound, focusing on its antioxidant, anti-inflammatory, and anticancer effects. These protocols are intended to guide researchers in the systematic evaluation of this compound's biological functions in cellular models.

Data Presentation

The following tables summarize quantitative data on the bioactivity of this compound from various cell-based assays.

Table 1: Antioxidant Activity of this compound

Assay TypeCell LineParameterResultReference
Cellular Antioxidant Activity (CAA)HepG2EC50Data not available; Quercetin (B1663063) is often used as a standard.[1]
DPPH Radical ScavengingCell-freeIC50~8.75 µg/mL (for Orientin, a stereoisomer)[2]
ABTS Radical ScavengingCell-freeIC50~10.23 µg/mL (for Orientin, a stereoisomer)[2]

Table 2: Anti-inflammatory Activity of this compound

Assay TypeCell LineParameterResultReference
COX-2 InhibitionPueraria tuberosa extractIC5039 µM[3]
Nitric Oxide (NO) ProductionRAW 264.7InhibitionDose-dependent reduction in LPS-induced NO[4]
TNF-α ProductionRAW 264.7InhibitionDose-dependent reduction in LPS-induced TNF-α[5]
IL-6 ProductionRAW 264.7InhibitionDose-dependent reduction in LPS-induced IL-6[5]

Table 3: Anticancer Activity of this compound

Assay TypeCell LineParameterResultReference
MTT AssayHuman Colon CarcinomaIC502891 µg/mL (for a plant extract containing Isoorientin)[6]
Cell ViabilityProstate Cancer (DU-145, PC-3)EC50More potent than quercetin, in the low micromolar range.[7]

Experimental Protocols & Visualizations

Antioxidant Activity: Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) from the oxidation of 2',7'-dichlorofluorescin diacetate (DCFH-DA) by peroxyl radicals in cells.[1]

Protocol:

  • Cell Culture: Seed HepG2 cells in a 96-well, black, clear-bottom microplate at a density of 6 x 10^4 cells/well and culture until confluent.

  • Compound Preparation: Prepare a series of concentrations of this compound and a quercetin standard in the appropriate cell culture medium.

  • Loading with DCFH-DA: Wash the confluent cells with phosphate-buffered saline (PBS). Incubate the cells with 25 µM DCFH-DA in culture medium for 1 hour at 37°C.

  • Treatment: Remove the DCFH-DA solution and wash the cells with PBS. Add the different concentrations of this compound or quercetin to the wells and incubate for 1 hour at 37°C.

  • Induction of Oxidative Stress: Add 600 µM 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH) to all wells to generate peroxyl radicals.

  • Measurement: Immediately begin measuring the fluorescence intensity every 5 minutes for 1 hour using a microplate reader with excitation at 485 nm and emission at 538 nm.

Experimental Workflow:

CAA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cell_culture Seed HepG2 cells in 96-well plate load_probe Incubate cells with DCFH-DA cell_culture->load_probe compound_prep Prepare this compound and Quercetin dilutions treat Add this compound or Quercetin compound_prep->treat wash1 Wash cells load_probe->wash1 wash1->treat induce_stress Add AAPH to generate radicals treat->induce_stress measure Measure fluorescence kinetically induce_stress->measure

Cellular Antioxidant Activity (CAA) Assay Workflow.
Anti-inflammatory Activity

This assay quantifies nitric oxide production by measuring the concentration of its stable metabolite, nitrite (B80452), in the cell culture supernatant.[8][9]

Protocol:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulus: Stimulate the cells with 1 µg/mL lipopolysaccharide (LPS) for 24 hours to induce inflammation and NO production.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction:

    • In a 96-well plate, add 50 µL of supernatant to each well.

    • Add 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader. A standard curve with known concentrations of sodium nitrite should be prepared to calculate the nitrite concentration in the samples.

Experimental Workflow:

Griess_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay_procedure Griess Assay seed_cells Seed RAW 264.7 cells pretreat Pre-treat with this compound seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate collect_supernatant Collect supernatant stimulate->collect_supernatant add_griess1 Add Sulfanilamide collect_supernatant->add_griess1 add_griess2 Add NED add_griess1->add_griess2 measure_abs Measure absorbance at 540 nm add_griess2->measure_abs

Griess Assay Workflow for Nitric Oxide Measurement.

This protocol describes the quantification of secreted pro-inflammatory cytokines in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

Protocol:

  • Sample Preparation: Culture and treat RAW 264.7 cells with this compound and LPS as described in the Griess Assay protocol. Collect the cell culture supernatant.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions of a commercial kit. A general procedure is as follows:

    • Coat a 96-well plate with the capture antibody overnight.

    • Block the plate to prevent non-specific binding.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Wash the plate and add the enzyme conjugate (e.g., Streptavidin-HRP).

    • Wash the plate and add the substrate solution.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Quantification: Calculate the concentration of TNF-α and IL-6 in the samples based on the standard curve.

This method is used to determine the effect of this compound on the protein expression of COX-2, a key enzyme in the inflammatory response.

Protocol:

  • Cell Lysis: Culture and treat RAW 264.7 cells with this compound and LPS. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel by SDS-PAGE.

  • Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for COX-2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Signaling Pathway:

This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[10] LPS activation of Toll-like receptor 4 (TLR4) normally leads to the phosphorylation and degradation of IκBα, allowing the NF-κB p65 subunit to translocate to the nucleus and induce the expression of pro-inflammatory genes like COX-2, iNOS (which produces NO), TNF-α, and IL-6. This compound can inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation IkBa_p P-IκBα IkBa->IkBa_p NFkB NF-κB (p65/p50) NFkB_active Active NF-κB IkBa_p->NFkB_active Degradation & Release NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibition DNA DNA NFkB_nuc->DNA Binds to promoter Pro_inflammatory_genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) DNA->Pro_inflammatory_genes Transcription

Inhibition of the NF-κB Signaling Pathway by this compound.
Anticancer Activity: MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HT-29, A549) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control.

  • MTT Addition: After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Important Note: Some flavonoids have been shown to reduce MTT in a cell-free system, which can lead to an overestimation of cell viability. It is recommended to run a parallel experiment without cells to check for any direct reduction of MTT by this compound.[7][11]

Experimental Workflow:

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure seed_cells Seed cancer cells in 96-well plate treat_cells Treat cells with this compound seed_cells->treat_cells prepare_compound Prepare this compound dilutions prepare_compound->treat_cells add_mtt Add MTT solution treat_cells->add_mtt solubilize Add solubilizing agent (DMSO) add_mtt->solubilize measure_abs Measure absorbance at 570 nm solubilize->measure_abs

MTT Cell Proliferation Assay Workflow.

References

Application Notes and Protocols for the Synthesis of Isoedultin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for the chemical synthesis of Isoedultin (5,7,2',4',5'-pentahydroxyflavone) and its derivatives. The synthesis is based on the well-established Baker-Venkataraman rearrangement, a reliable method for the formation of the flavone (B191248) core. This document outlines the multi-step synthesis, including the preparation of key precursors, protection of hydroxyl groups, the core condensation and cyclization reactions, and final deprotection. Detailed experimental procedures, tabulated quantitative data, and visual diagrams of the synthetic pathway and experimental workflow are provided to guide researchers in the successful synthesis of these polyhydroxyflavonoids.

Introduction

Flavonoids are a diverse class of plant secondary metabolites with a wide range of biological activities. This compound, a pentahydroxyflavone, and its derivatives are of interest to the scientific community due to the potential pharmacological properties associated with their polyhydroxylated structure, which can contribute to antioxidant and anti-inflammatory effects. The development of a robust synthetic protocol for this compound is crucial for enabling further investigation into its biological functions and for the generation of novel derivatives with enhanced therapeutic potential.

The synthetic strategy presented herein employs the Baker-Venkataraman rearrangement, which involves the base-catalyzed rearrangement of a 2-acyloxyacetophenone to a 1,3-diketone, followed by acid-catalyzed cyclization to form the flavone scaffold. Due to the numerous hydroxyl groups present in the target molecule, a protection-deprotection strategy is essential to ensure the desired regioselectivity and to prevent unwanted side reactions.

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that can be broadly divided into the following stages:

  • Preparation of Precursors: Synthesis of the A-ring precursor, 2,4,6-trihydroxyacetophenone (phloroacetophenone), and the B-ring precursor, 2,4,5-trihydroxybenzoic acid.

  • Protection of Hydroxyl Groups: Introduction of protecting groups (e.g., benzyl (B1604629) groups) to the hydroxyl moieties of the precursors to prevent their interference in subsequent reactions.

  • Baker-Venkataraman Rearrangement: Esterification of the protected phloroacetophenone with the protected 2,4,5-trihydroxybenzoyl chloride, followed by a base-catalyzed rearrangement to form the 1,3-diketone intermediate.

  • Cyclization: Acid-catalyzed intramolecular cyclization of the 1,3-diketone to yield the protected flavone core.

  • Deprotection: Removal of the protecting groups to afford the final product, this compound.

A schematic of the overall synthetic pathway is depicted below:

This compound Synthesis Pathway cluster_A_ring A-Ring Precursor cluster_B_ring B-Ring Precursor cluster_protection Protection cluster_core_synthesis Core Flavone Synthesis cluster_deprotection Deprotection A1 Phloroglucinol A2 Phloroacetophenone A1->A2 Acylation A3 Protected Phloroacetophenone A2->A3 Benzylation B1 2,4,5-Trihydroxy- benzoic Acid B2 Protected 2,4,5-Tri- hydroxybenzoyl Chloride B1->B2 Benzylation, Thionyl Chloride C1 Protected 2-Acyloxyacetophenone A3->C1 Esterification B2->C1 C2 Protected 1,3-Diketone C1->C2 Baker-Venkataraman Rearrangement C3 Protected this compound C2->C3 Cyclization D1 This compound C3->D1 Debenzylation

Caption: Synthetic pathway for this compound via Baker-Venkataraman rearrangement.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions involving anhydrous conditions should be performed under an inert atmosphere (e.g., nitrogen or argon). Reaction progress can be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.

Synthesis of Protected Precursors

Protocol 3.2.1: Synthesis of 2',4',6'-Tris(benzyloxy)acetophenone (Protected A-Ring)

  • To a solution of phloroacetophenone (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (5.0 eq).

  • Add benzyl bromide (3.3 eq) dropwise to the suspension at room temperature.

  • Reflux the reaction mixture for 24 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2',4',6'-tris(benzyloxy)acetophenone as a white solid.

Protocol 3.2.2: Synthesis of 2,4,5-Tris(benzyloxy)benzoyl Chloride (Protected B-Ring)

  • To a solution of 2,4,5-trihydroxybenzoic acid (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (6.0 eq).

  • Add benzyl bromide (3.5 eq) dropwise and heat the mixture at 80 °C for 12 hours.

  • After cooling, pour the reaction mixture into ice-water and extract with ethyl acetate (B1210297).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield crude 2,4,5-tris(benzyloxy)benzoic acid.

  • To the crude acid, add thionyl chloride (5.0 eq) and a catalytic amount of DMF.

  • Reflux the mixture for 3 hours.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain 2,4,5-tris(benzyloxy)benzoyl chloride, which can be used in the next step without further purification.

Synthesis of Protected this compound

Protocol 3.3.1: Baker-Venkataraman Rearrangement and Cyclization

  • Dissolve 2',4',6'-tris(benzyloxy)acetophenone (1.0 eq) in anhydrous pyridine.

  • Add 2,4,5-tris(benzyloxy)benzoyl chloride (1.2 eq) to the solution and stir at room temperature for 6 hours.

  • Pour the reaction mixture into ice-cold dilute HCl and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the crude 2-acyloxyacetophenone derivative.

  • To the crude product dissolved in anhydrous pyridine, add powdered potassium hydroxide (B78521) (3.0 eq).

  • Stir the mixture at 50 °C for 3 hours. The formation of a yellow precipitate indicates the formation of the 1,3-diketone.

  • Cool the mixture and acidify with glacial acetic acid.

  • Add a catalytic amount of concentrated sulfuric acid and heat the mixture at 70 °C for 2 hours to effect cyclization.

  • Pour the reaction mixture into ice-water and collect the precipitated solid by filtration.

  • Purify the solid by recrystallization from ethanol (B145695) to yield the protected this compound.

Deprotection of this compound

Protocol 3.4.1: Catalytic Hydrogenolysis

  • Dissolve the protected this compound (1.0 eq) in a mixture of ethyl acetate and methanol.

  • Add 10% Palladium on charcoal (10% w/w) to the solution.

  • Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 24 hours.

  • Monitor the reaction by TLC. Upon completion, filter the catalyst through a pad of Celite.

  • Evaporate the solvent under reduced pressure to obtain crude this compound.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol) to afford pure this compound.

Quantitative Data

The following table summarizes the expected yields for each step of the synthesis. These values are based on typical yields reported for similar flavonoid syntheses in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

StepProductStarting MaterialTypical Yield (%)
3.2.12',4',6'-Tris(benzyloxy)acetophenonePhloroacetophenone85-95
3.2.22,4,5-Tris(benzyloxy)benzoyl Chloride2,4,5-Trihydroxybenzoic Acid70-80 (two steps)
3.3.1Protected this compound2',4',6'-Tris(benzyloxy)acetophenone60-75 (three steps)
3.4.1This compoundProtected this compound80-90

Experimental Workflow and Characterization

The general workflow for the synthesis and characterization of this compound derivatives is outlined below.

Experimental Workflow A Synthesis of Protected Precursors B Baker-Venkataraman Rearrangement & Cyclization A->B C Purification of Protected this compound (Recrystallization) B->C D Deprotection (Catalytic Hydrogenolysis) C->D E Purification of this compound (Column Chromatography) D->E F Characterization E->F G NMR (1H, 13C) Mass Spectrometry FT-IR F->G

Caption: General experimental workflow for the synthesis and characterization of this compound.

Upon successful synthesis and purification, the structure of this compound and its intermediates should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be recorded to confirm the proton and carbon framework of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups.

Potential Signaling Pathway Involvement

While the specific signaling pathways modulated by this compound are yet to be fully elucidated, many polyhydroxyflavonoids are known to interact with pathways involved in inflammation and oxidative stress. A potential, generalized signaling pathway that could be investigated is the Nrf2/ARE pathway, which is a key regulator of the cellular antioxidant response.

Potential Signaling Pathway This compound This compound Derivative ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds to ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Upregulates Transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Leads to

Caption: Potential interaction of this compound with the Nrf2/ARE antioxidant pathway.

Conclusion

The protocols detailed in these application notes provide a robust and reproducible method for the synthesis of this compound and its derivatives. By following these procedures, researchers can obtain high-purity material for further biological evaluation. The provided diagrams offer a clear visual representation of the synthetic strategy, experimental workflow, and a potential biological target for this class of compounds, thereby facilitating further research and development in the field of flavonoid chemistry and pharmacology.

Application Notes and Protocols for the Use of Isoflavone Standards in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Isoedultin": The term "this compound" does not correspond to a commonly recognized compound in chemical literature databases. It is possible that this is a trivial name, a synonym for another compound, or a misspelling. This document will therefore focus on the use of a representative and well-characterized isoflavone (B191592), Genistein , as a standard in chromatographic analysis. The principles and protocols described herein are broadly applicable to other isoflavones, including potentially "this compound" if it is indeed a member of this class.

Introduction

Isoflavones are a class of phytoestrogens that are of significant interest to researchers in nutrition, pharmacology, and drug development due to their potential health benefits. Accurate quantification of isoflavones in various matrices, such as plant extracts, dietary supplements, and biological fluids, is crucial for quality control and for understanding their pharmacokinetic and pharmacodynamic properties. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant analytical techniques for this purpose, and the use of a well-characterized standard is essential for accurate and reproducible results.

This document provides detailed application notes and protocols for the use of an isoflavone standard, exemplified by Genistein, in reversed-phase HPLC and UPLC systems.

Application Note: Quantification of Genistein using HPLC-UV

Purpose: To provide a validated method for the quantitative analysis of the isoflavone Genistein in a sample matrix using High-Performance Liquid Chromatography with UV detection.

Principle: The method involves the separation of Genistein from other components in a sample matrix on a reversed-phase C18 column using a gradient elution of an organic solvent and acidified water. The concentration of Genistein is determined by comparing the peak area of the analyte in the sample to a calibration curve prepared from known concentrations of a Genistein standard.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • HPLC grade acetonitrile, methanol (B129727), and water.

  • Formic acid or acetic acid.

  • Genistein reference standard (purity ≥ 98%).

Chromatographic Conditions:

ParameterCondition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% to 30% B over 60 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm
Injection Volume 20 µL

Method Validation Summary:

The following table summarizes typical performance characteristics for a validated HPLC method for Genistein quantification.[1][2][3]

ParameterTypical Value
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Expected Quantitative Data:

CompoundRetention Time (min)
Daidzin~12.5
Glycitin~13.8
Genistin~15.2
Daidzein~18.9
Glycitein~20.1
Genistein ~22.5

Note: Retention times are approximate and can vary depending on the specific HPLC system, column, and exact mobile phase composition.

Experimental Protocols

Protocol 1: Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Genistein reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and make up to the mark. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 50 µg/mL. These solutions are used to construct the calibration curve.

Protocol 2: Sample Preparation (from a solid plant extract)
  • Accurately weigh 100 mg of the powdered plant extract into a 50 mL centrifuge tube.

  • Add 20 mL of 80% methanol in water.

  • Vortex for 1 minute and then sonicate for 30 minutes in a water bath at 50°C.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • If the expected concentration of Genistein is high, dilute the sample with the mobile phase to fall within the calibration range.

Protocol 3: Chromatographic Analysis
  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • After each injection, run a blank (mobile phase) to ensure no carryover.

  • At the end of the sequence, re-inject a mid-range standard to check for system stability.

Protocol 4: Data Analysis
  • Integrate the peak corresponding to Genistein in the chromatograms of the standards and samples.

  • Construct a calibration curve by plotting the peak area of the Genistein standard against its concentration.

  • Determine the concentration of Genistein in the sample by interpolating its peak area on the calibration curve.

  • Calculate the final concentration in the original sample by accounting for any dilution factors.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_Analysis HPLC Analysis Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation Sample_Prep->HPLC_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Experimental workflow for the quantification of an isoflavone standard.

Signaling Pathways

Isoflavones, such as Genistein, are known to modulate various cellular signaling pathways. Below are diagrams of two key pathways influenced by isoflavones.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isoflavones Isoflavones Keap1 Keap1 Isoflavones->Keap1 inhibit Nrf2 Nrf2 Keap1->Nrf2 binds Ub Ubiquitin Nrf2->Ub ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Proteasome Proteasome Ub->Proteasome degradation ARE ARE Nrf2_n->ARE binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Caption: Isoflavone-mediated activation of the Nrf2 signaling pathway.[4][5][6][7]

PI3K_Akt_Signaling_Pathway Isoflavones Isoflavones Receptor Receptor (e.g., ER, GPER) Isoflavones->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Caption: Modulation of the PI3K/Akt signaling pathway by isoflavones.[8][9][10][11][12]

References

Application Notes and Protocols for In Vivo Experimental Design: Isoedultin Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoedultin, a C-glycosyl flavonoid, is a member of the flavone (B191248) subclass of flavonoids, characterized by a C-glycosidic bond at the 6-position of the luteolin (B72000) aglycone. While specific in vivo experimental data for this compound is limited in publicly available literature, its structural similarity to other well-studied C-glycosyl flavones, such as isoorientin (B1672268), suggests a strong potential for a range of biological activities. Flavonoids, as a class, are recognized for their antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][3] These application notes provide a detailed framework for designing and conducting in vivo studies to investigate the therapeutic potential of this compound, drawing upon established protocols for similar compounds.

Disclaimer: The following protocols are based on general flavonoid research and studies on structurally related compounds. It is imperative to conduct preliminary dose-ranging and toxicity studies specifically for this compound before proceeding with full-scale efficacy studies.

Predicted Biological Activities and Therapeutic Targets

Based on the known activities of its parent compound, luteolin, and the related C-glycosyl flavonoid isoorientin, this compound is hypothesized to possess the following activities:

  • Anti-inflammatory Activity: Luteolin has demonstrated potent anti-inflammatory effects by modulating key signaling pathways such as NF-κB, STAT3, and AP-1.[4] Studies on isoorientin have also confirmed significant in vivo anti-inflammatory and anti-nociceptive effects.[5][6]

  • Antioxidant Activity: Flavonoids are well-known for their antioxidant properties, acting as free radical scavengers and modulators of cellular antioxidant defenses.[7][8] In vivo studies on other flavonoids have shown their ability to reduce oxidative stress markers.[9][10][11]

  • Anti-cancer Activity: Many flavonoids exhibit anti-cancer properties by inducing apoptosis, inhibiting cell proliferation, and blocking the cell cycle in various cancer cell lines.[2][12]

Data Presentation: Summary of In Vivo Data for Isoorientin (as a proxy for this compound)

The following tables summarize quantitative data from in vivo studies on isoorientin, a structurally similar C-glycosyl flavonoid, to provide a reference for expected efficacy.

Table 1: Anti-inflammatory and Anti-nociceptive Activity of Isoorientin

Experimental ModelAnimal ModelDoses of IsoorientinPositive ControlOutcomePercentage InhibitionReference
Carrageenan-induced paw edemaMice15 mg/kgIndomethacin (10 mg/kg)Reduction in paw edema35.6%[5][6]
Carrageenan-induced paw edemaMice30 mg/kgIndomethacin (10 mg/kg)Reduction in paw edema48.2%[5][6]
p-Benzoquinone-induced writhingMice15 mg/kgAspirin (100 mg/kg)Reduction in writhing42.1%[5][6]
p-Benzoquinone-induced writhingMice30 mg/kgAspirin (100 mg/kg)Reduction in writhing55.3%[5][6]

Table 2: Gastroprotective Activity of Isoorientin

| Experimental Model | Animal Model | Doses of Isoorientin | Positive Control | Outcome | Ulcer Index Reduction | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Ethanol-induced ulcerogenesis | Rats | 15 mg/kg | Famotidine (20 mg/kg) | No significant protection | Not significant |[5] | | Ethanol-induced ulcerogenesis | Rats | 30 mg/kg | Famotidine (20 mg/kg) | No significant protection | Not significant |[5] |

Experimental Protocols

Protocol 1: Evaluation of In Vivo Anti-inflammatory Activity

Model: Carrageenan-Induced Paw Edema in Mice.[5][6]

Objective: To assess the ability of this compound to reduce acute inflammation.

Materials:

  • Male Swiss albino mice (20-25 g)

  • This compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Carrageenan (1% w/v in saline)

  • Positive control: Indomethacin (10 mg/kg)

  • Vehicle control

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

  • Grouping: Randomly divide mice into the following groups (n=6-8 per group):

    • Group I: Vehicle control

    • Group II: this compound (low dose, e.g., 15 mg/kg, p.o.)

    • Group III: this compound (high dose, e.g., 30 mg/kg, p.o.)

    • Group IV: Positive control (Indomethacin, 10 mg/kg, p.o.)

  • Drug Administration: Administer the respective treatments orally (p.o.).

  • Induction of Edema: One hour after treatment, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each mouse.

  • Measurement of Paw Volume: Measure the paw volume of each mouse using a plethysmometer immediately before the carrageenan injection (V0) and at 1, 2, 3, and 4 hours post-injection (Vt).

  • Data Analysis: Calculate the percentage of inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Protocol 2: Evaluation of In Vivo Antioxidant Activity

Model: Determination of Lipid Peroxidation (LPO) in Serum.[9]

Objective: To determine the effect of this compound on lipid peroxidation in vivo.

Materials:

  • Male Wistar rats (180-200 g)

  • This compound

  • Oxidative stress inducer (e.g., Carbon Tetrachloride, CCl4)

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • Butylated hydroxytoluene (BHT)

Procedure:

  • Animal Acclimatization and Grouping: Similar to Protocol 1.

  • Treatment: Administer this compound orally for a specified period (e.g., 7-14 days).

  • Induction of Oxidative Stress: On the last day of treatment, administer the oxidative stress inducer (e.g., a single intraperitoneal injection of CCl4).

  • Sample Collection: After a specified time post-induction (e.g., 24 hours), collect blood samples via cardiac puncture and separate the serum.

  • TBARS Assay:

    • To 0.2 mL of serum, add 0.2 mL of 8.1% SDS, 1.5 mL of 20% acetic acid solution (pH 3.5), and 1.5 mL of 0.8% aqueous solution of TBA.

    • Bring the final volume to 4.0 mL with distilled water and heat at 95°C for 60 minutes.

    • After cooling, add 1.0 mL of distilled water and 5.0 mL of a mixture of n-butanol and pyridine (B92270) (15:1 v/v).

    • Shake vigorously and centrifuge at 4000 rpm for 10 minutes.

    • Measure the absorbance of the organic layer at 532 nm.

  • Data Analysis: Calculate the levels of malondialdehyde (MDA) as an indicator of lipid peroxidation.

Protocol 3: Evaluation of In Vivo Anti-cancer Activity

Model: Xenograft Tumor Model in Nude Mice.[13][14]

Objective: To evaluate the tumor growth inhibitory effect of this compound.

Materials:

  • Athymic nude mice (4-6 weeks old)

  • Human cancer cell line (e.g., A549 lung cancer cells)

  • This compound

  • Vehicle control

  • Positive control (e.g., Doxorubicin)

  • Matrigel

Procedure:

  • Cell Culture and Implantation:

    • Culture the selected cancer cell line under appropriate conditions.

    • Harvest the cells and resuspend them in a mixture of serum-free medium and Matrigel (1:1).

    • Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 0.1 mL) into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth regularly.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomly assign the mice to treatment groups.

  • Treatment: Administer this compound, vehicle, or positive control via a suitable route (e.g., intraperitoneal or oral) for a specified duration (e.g., 21-28 days).

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (length x width²) / 2

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the mice.

    • Excise the tumors and weigh them.

    • Perform histopathological analysis and biomarker studies (e.g., immunohistochemistry for proliferation and apoptosis markers) on the tumor tissues.

Mandatory Visualizations

Signaling Pathway Diagrams

NF_kB_Signaling_Pathway cluster_nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) nucleus Nucleus NFkB->nucleus Translocation Genes Pro-inflammatory Genes (COX-2, iNOS, IL-6) NFkB->Genes Transcription This compound This compound This compound->IKK Inhibition

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Experimental_Workflow_Anticancer start Start: Cancer Cell Culture implant Subcutaneous Implantation in Nude Mice start->implant tumor_growth Tumor Growth Monitoring implant->tumor_growth grouping Randomization into Treatment Groups tumor_growth->grouping treatment Treatment Administration (Vehicle, this compound, Positive Control) grouping->treatment measurement Tumor Volume Measurement (every 2-3 days) treatment->measurement measurement->treatment Repeated endpoint Endpoint: Euthanasia and Tumor Excision measurement->endpoint analysis Analysis: - Tumor Weight - Histopathology - Biomarker Analysis endpoint->analysis

Caption: Experimental workflow for the in vivo anti-cancer xenograft model.

References

Application Notes and Protocols for Isoedultin Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of cell cultures for treatment with Isoedultin, a flavonoid compound with potential therapeutic applications. The methodologies outlined below are based on established cell culture techniques and the known biological activities of related C-glycosylflavones, such as Isoorientin. These protocols cover the preparation of stock solutions, cell seeding, treatment, and an overview of the key signaling pathways involved.

Overview and Mechanism of Action

This compound belongs to the flavonoid class of natural compounds. While specific data on this compound is limited, related compounds like Isoorientin (luteolin 6-C-glucoside) are known to exert significant biological effects, primarily through the activation of antioxidant response pathways. Isoorientin has been shown to upregulate and activate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor for antioxidant and detoxification genes.[1] This activation is often mediated through the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1] Understanding this pathway is crucial for designing experiments and interpreting results following this compound treatment.

This compound-Induced Signaling Pathway

The diagram below illustrates the proposed signaling cascade initiated by this compound (using Isoorientin as a model), leading to an antioxidant response.

Isoedultin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cell Surface Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Nrf2_Keap1 Nrf2-Keap1 Complex Akt->Nrf2_Keap1 Phosphorylates, leading to dissociation Keap1 Keap1 Keap1->Keap1 Nrf2_Keap1->Keap1 Releases Nrf2_cyto Nrf2 Nrf2_Keap1->Nrf2_cyto Releases Nrf2_nucl Nrf2 Nrf2_cyto->Nrf2_nucl Translocates ARE ARE Nrf2_nucl->ARE Binds Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., NQO1) ARE->Antioxidant_Genes Activates Transcription This compound This compound This compound->Receptor Binds

Caption: Proposed PI3K/Akt/Nrf2 signaling pathway activated by this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Due to the hydrophobic nature of many flavonoids, a concentrated stock solution is typically prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound powder

  • Sterile, cell culture-grade DMSO

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder.

  • Dissolving: Add the appropriate volume of sterile DMSO to the powder to achieve the desired stock concentration (e.g., 10-50 mM). Vortex vigorously until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.[2]

  • Verification: Visually inspect the solution against a light source to ensure no particulates are present.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in amber tubes to prevent repeated freeze-thaw cycles and protect from light. Store at -20°C or -80°C for long-term stability.[2]

Data Presentation: Stock Solution Calculations

ParameterExample ValueYour Calculation
Molecular Weight ( g/mol )e.g., 448.38
Desired Stock Conc. (mM)20
Desired Stock Volume (mL)1
Mass to Weigh (mg) 8.97 mg
Volume of DMSO (mL)1

Formula: Mass (mg) = Desired Concentration (M) x Desired Volume (L) x Molecular Weight ( g/mol ) x 1000

Note: The final concentration of DMSO in the cell culture medium should be kept low (ideally ≤ 0.5%) to avoid solvent-induced cytotoxicity.[3]

Protocol 2: Cell Culture and Seeding

This protocol provides a general guideline. Optimal conditions may vary depending on the cell line used. HepG2 cells are a relevant model for studying antioxidant responses.[1]

Materials:

  • Selected cell line (e.g., HepG2, HeLa, CHO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates (e.g., 96-well, 24-well, 6-well)

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Maintenance: Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂. Subculture the cells when they reach 80-90% confluency.

  • Harvesting: Aspirate the medium, wash the cell monolayer with PBS, and add Trypsin-EDTA to detach the cells.

  • Cell Counting: Once detached, neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube. Perform a cell count using a hemocytometer and Trypan Blue to assess viability.

  • Seeding: Dilute the cell suspension to the desired seeding density in fresh, pre-warmed medium. Plate the cells into the appropriate culture plates. Allow cells to adhere and grow overnight before treatment.

Data Presentation: Recommended Seeding Densities

Plate FormatSeeding Density (cells/cm²)Volume per Well (mL)
96-well1.5 - 3 x 10⁴0.1
24-well1.2 - 2 x 10⁵0.5
6-well1.2 - 2 x 10⁵2
Protocol 3: this compound Treatment of Cultured Cells

Procedure:

  • Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the stock in pre-warmed, serum-free, or complete cell culture medium to achieve the final desired treatment concentrations.

    • Best Practice: To avoid precipitation, perform a stepwise dilution. First, create an intermediate dilution in a small volume of medium before adding it to the final volume.[2]

  • Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO that is present in the highest concentration of this compound treatment.

  • Treatment: Remove the old medium from the seeded cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Return the plates to the incubator and incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[4]

Experimental Workflow

The following diagram provides a visual representation of the complete experimental workflow from cell preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (in DMSO) prep_treatment Prepare Working Concentrations prep_stock->prep_treatment maintain_cells Maintain & Expand Cell Culture seed_plate Seed Cells in Multi-well Plates maintain_cells->seed_plate incubate_adhere Incubate Overnight (Allow Adhesion) seed_plate->incubate_adhere treat_cells Treat Cells with this compound & Vehicle Control incubate_adhere->treat_cells prep_treatment->treat_cells incubate_treatment Incubate for Treatment Duration (e.g., 24-72h) treat_cells->incubate_treatment perform_assay Perform Cellular Assays (e.g., Viability, qPCR, Western Blot) incubate_treatment->perform_assay collect_data Collect & Analyze Data perform_assay->collect_data

Caption: General workflow for cell culture preparation and this compound treatment.

Troubleshooting

IssuePossible CauseSuggested Solution
Precipitation in Medium Exceeded solubility limit; "solvent shock".Perform serial dilutions. Add the medium to the DMSO stock, not the other way around. Ensure the final DMSO concentration is low (≤0.5%).[3]
High Cell Death in Vehicle Control DMSO cytotoxicity.Confirm that the final DMSO concentration is non-toxic for your specific cell line (typically ≤0.5%). Run a DMSO dose-response curve if necessary.
Inconsistent Results Variation in cell passage number or confluency.Use cells within a consistent, low passage number range. Always seed cells from cultures at a similar confluency (e.g., ~80%).
No Observable Effect Concentration is too low; treatment time is too short.Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your cell line and endpoint.

References

Application Notes & Protocols: Measuring the In Vitro Antioxidant Capacity of Isoedultin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Flavonoids are a large group of polyphenolic compounds found in plants, known for their significant antioxidant properties.[1] These properties stem from their ability to scavenge free radicals, donate hydrogen atoms, and chelate metal ions.[2][3] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases.[4] Consequently, the evaluation of the antioxidant capacity of natural compounds like Isoedultin, a flavonoid, is a critical step in the exploration of their therapeutic potential.

This document provides detailed application notes and standardized protocols for the most common in vitro assays used to determine the antioxidant capacity of a test compound such as this compound. These assays—DPPH, ABTS, FRAP, and ORAC—operate on different chemical principles, and employing a battery of these tests is recommended to generate a comprehensive antioxidant profile.[4]

Mechanisms of Flavonoid Antioxidant Action

Flavonoids primarily exert their antioxidant effects through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[1][2]

  • Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, thereby quenching it. The general reaction is: FL-OH + R• → FL-O• + RH.[1]

  • Single Electron Transfer (SET): The antioxidant donates an electron to the free radical. In the presence of a proton source (like the assay solvent), this can be followed by protonation.

Many assays involve a combination of these mechanisms. Understanding the underlying principle is crucial for interpreting the results correctly.

cluster_mechanisms Antioxidant Mechanisms of this compound (Flavonoid) FreeRadical Free Radical (R•) QuenchedRadical Neutralized Molecule (RH) FreeRadical->QuenchedRadical This compound This compound (Fl-OH) This compound->QuenchedRadical  Hydrogen Atom  Transfer (HAT) IsoedultinRadical Stable this compound Radical (Fl-O•) This compound->IsoedultinRadical  Single Electron  Transfer (SET)

Caption: General mechanisms of free radical scavenging by a flavonoid like this compound.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical.[4] In its radical form, DPPH has a deep purple color with an absorption maximum around 517 nm. When reduced by an antioxidant, the solution turns yellow, and the absorbance decreases. The degree of discoloration is proportional to the scavenging activity of the compound.[5][6]

cluster_workflow DPPH Assay Workflow prep_dpph 1. Prepare 0.1 mM DPPH in Methanol (B129727) reaction 3. Mix DPPH Solution with Sample/Standard/Blank prep_dpph->reaction prep_sample 2. Prepare Serial Dilutions of this compound & Standard prep_sample->reaction incubation 4. Incubate 30 min in the Dark at RT reaction->incubation measurement 5. Measure Absorbance at 517 nm incubation->measurement calculation 6. Calculate % Inhibition and IC50 Value measurement->calculation

Caption: Experimental workflow for the DPPH radical scavenging assay.

Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 4 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and protected from light.[5]

    • Test Compound (this compound): Prepare a stock solution (e.g., 1 mg/mL) in methanol or DMSO. Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Positive Control: Prepare a standard antioxidant like Ascorbic Acid or Trolox with the same concentration range as the test compound.

    • Blank: Methanol or the solvent used for dilution.

  • Assay Procedure:

    • Pipette 100 µL of each this compound dilution, positive control, or blank into separate wells of a 96-well plate.

    • Add 100 µL of the 0.1 mM DPPH solution to all wells.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[5]

    • Measure the absorbance at 517 nm using a microplate reader.[6]

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] × 100 [4] Where A_control is the absorbance of the blank (DPPH solution + solvent) and A_sample is the absorbance of the test compound.

    • Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) by plotting the % inhibition against the sample concentrations.[4]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[7] The resulting blue-green radical has a characteristic absorbance at 734 nm. In the presence of an antioxidant, the radical is reduced, and the solution's color fades. The reduction in absorbance is proportional to the antioxidant's concentration.[8]

cluster_workflow ABTS Assay Workflow prep_abts 1. Prepare ABTS Radical (ABTS•+) Stock Solution (Incubate 12-16h) adjust_abts 2. Dilute ABTS•+ to Absorbance of ~0.7 at 734 nm prep_abts->adjust_abts reaction 4. Add Sample/Standard to Diluted ABTS•+ Solution adjust_abts->reaction prep_sample 3. Prepare Serial Dilutions of this compound & Standard prep_sample->reaction measurement 5. Measure Absorbance at 734 nm after 30 min reaction->measurement calculation 6. Calculate % Inhibition and TEAC Value measurement->calculation

Caption: Experimental workflow for the ABTS radical cation decolorization assay.

Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Prepare a 7 mM solution of ABTS in water.

    • Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes (1:1 ratio). Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[7]

    • Before use, dilute the ABTS•+ solution with methanol or ethanol (B145695) to an absorbance of 0.700 (± 0.02) at 734 nm.[7]

    • Test Compound (this compound) and Positive Control (Trolox): Prepare serial dilutions as described for the DPPH assay.

  • Assay Procedure:

    • Add 20 µL of each this compound dilution, positive control, or blank to separate wells of a 96-well plate.

    • Add 200 µL of the diluted ABTS•+ working solution to each well.[9]

    • Incubate the plate at room temperature for 30 minutes in the dark.[7]

    • Measure the absorbance at 734 nm.[10]

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the % inhibition of different concentrations of Trolox. The antioxidant capacity of this compound is then expressed as µmol of Trolox equivalents per gram of sample.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the total antioxidant power of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[11] The reduction is monitored by measuring the formation of a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has a maximum absorbance at 593 nm.[7] The change in absorbance is directly proportional to the reducing power of the antioxidants in the sample.

cluster_workflow FRAP Assay Workflow prep_frap 1. Prepare fresh FRAP Reagent (Acetate Buffer, TPTZ, FeCl3) warm_reagent 3. Warm FRAP Reagent to 37°C prep_frap->warm_reagent prep_sample 2. Prepare Serial Dilutions of this compound & Standard (FeSO4) reaction 4. Mix FRAP Reagent with Sample/Standard/Blank prep_sample->reaction warm_reagent->reaction incubation 5. Incubate at 37°C for 30 min reaction->incubation measurement 6. Measure Absorbance at 593 nm incubation->measurement calculation 7. Calculate Ferric Reducing Power (e.g., µmol Fe(II)/g) measurement->calculation

Caption: Experimental workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Protocol:

  • Reagent Preparation:

    • Acetate (B1210297) Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in water and adjusting the pH with acetic acid.

    • TPTZ Solution (10 mM): Dissolve 10 mM of 2,4,6-Tripyridyl-s-Triazine (TPTZ) in 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve 20 mM of ferric chloride in water.

    • FRAP Reagent: Prepare freshly by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use.[11][12]

    • Test Compound (this compound) and Standard (FeSO₄): Prepare serial dilutions of this compound. Prepare a standard curve using ferrous sulfate (B86663) (FeSO₄) at various concentrations.

  • Assay Procedure:

    • Add 30 µL of the this compound dilution, FeSO₄ standard, or blank into separate wells of a 96-well plate.[12]

    • Add 270 µL of the pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.[13]

    • Measure the absorbance at 593 nm.[7]

  • Data Analysis:

    • Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.

    • Determine the FRAP value of this compound from the standard curve and express the results as µmol of Fe²⁺ equivalents per gram of sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals.[14] The radicals are generated by a thermal decomposition of 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).[15] The antioxidant's presence preserves the fluorescence signal. The decay of fluorescence is monitored kinetically over time. The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).[16]

Protocol:

  • Reagent Preparation:

    • Fluorescein (B123965) Stock Solution: Prepare a stock solution in 75 mM phosphate (B84403) buffer (pH 7.4).

    • Fluorescein Working Solution: Dilute the stock solution in phosphate buffer. Protect from light and prepare fresh.[16]

    • AAPH Solution: Prepare a solution of AAPH in phosphate buffer. This must be prepared fresh just before use.[17]

    • Positive Control (Trolox): Prepare a series of Trolox dilutions in phosphate buffer to be used as the standard.

    • Test Compound (this compound): Prepare serial dilutions of this compound in phosphate buffer.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of the this compound dilution, Trolox standard, or phosphate buffer (blank) to designated wells.[18]

    • Add 150 µL of the fluorescein working solution to all wells.[17]

    • Mix and incubate the plate at 37°C for 30 minutes in the plate reader.[16]

    • Initiate the reaction by adding 25 µL of the freshly prepared AAPH solution to all wells.[18]

    • Immediately begin monitoring the fluorescence decay kinetically. Readings are typically taken every 1-2 minutes for 60-90 minutes. (Excitation: 485 nm, Emission: 520 nm).[17]

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.

    • Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each sample and standard: Net AUC = AUC_sample - AUC_blank .[17]

    • Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.

    • Determine the ORAC value of this compound from the standard curve and express the results as µmol of Trolox Equivalents (TE) per gram of sample.

Data Presentation

Quantitative results should be summarized in tables for clear comparison. The IC50 value represents the concentration of an antioxidant required to inhibit 50% of the radicals, with a lower value indicating higher potency. TEAC and other equivalent values provide a standardized measure of antioxidant capacity relative to a known standard.

Table 1: Radical Scavenging Activity (IC50 Values) of this compound

AssayTest CompoundPositive ControlIC50 (µg/mL)
DPPH This compoundAscorbic Acide.g., 25.4 ± 2.1
e.g., 5.8 ± 0.5
ABTS This compoundTroloxe.g., 15.2 ± 1.8
e.g., 3.1 ± 0.3
Data are presented as mean ± standard deviation (n=3). Hypothetical data is shown.

Table 2: Antioxidant Capacity of this compound Expressed as Equivalents

AssayUnit of MeasurementThis compound
ABTS µmol Trolox Equivalents / g samplee.g., 1850 ± 95
FRAP µmol Fe(II) Equivalents / g samplee.g., 1230 ± 78
ORAC µmol Trolox Equivalents / g samplee.g., 2500 ± 150
Data are presented as mean ± standard deviation (n=3). Hypothetical data is shown.

References

Application Notes and Protocols for Gene Expression Analysis Following Novel Compound Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive framework for investigating the effects of a novel compound, exemplified here as "Isoedultin," on gene expression in a cellular context. The protocols outlined below are designed to be adaptable for various cell types and similar small molecules. Understanding the changes in gene expression is a critical step in elucidating the mechanism of action of a new therapeutic candidate and identifying potential biomarkers for its activity. Isoflavones, a class of compounds to which this compound may belong, have been shown to interact with various nuclear receptors, including estrogen receptors and peroxisome proliferator-activated receptors (PPARs), thereby influencing lipid metabolism and cell signaling pathways.[1] This document will guide researchers through the process of treating cells with a novel compound, isolating RNA, and analyzing gene expression changes using modern molecular biology techniques.

Data Presentation

Effective interpretation of gene expression data relies on clear and concise presentation. All quantitative data from the experiments described below should be organized into structured tables to facilitate comparison between different treatment conditions.

Table 1: Differentially Expressed Genes in Response to this compound Treatment (RNA-seq)

Gene SymbolLog2 Fold Changep-valueAdjusted p-value (FDR)
Gene A2.50.0010.01
Gene B-1.80.0050.03
Gene C3.10.00050.008
............

Table 2: Validation of RNA-seq Data by qRT-PCR

Gene SymbolRNA-seq Log2 Fold ChangeqRT-PCR Log2 Fold Change
Gene A2.52.3
Gene B-1.8-1.9
Gene C3.13.0
.........

Experimental Protocols

Protocol 1: Cell Culture and Treatment with Novel Compound

This protocol describes the general procedure for treating a selected cell line with a novel compound to assess its impact on gene expression.

Materials:

  • Cell line of interest (e.g., MCF-7, HepG2, etc.)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Novel compound stock solution (e.g., "this compound" dissolved in DMSO)

  • Vehicle control (e.g., DMSO)

  • Cell culture plates or flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the cells in appropriate culture vessels and allow them to adhere and reach approximately 70-80% confluency.

  • Treatment Preparation: Prepare working concentrations of the novel compound by diluting the stock solution in a complete culture medium. Also, prepare a vehicle control with the same final concentration of the solvent.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of the novel compound or the vehicle control.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, 24 hours) to allow for changes in gene expression.

  • Cell Harvesting: After the incubation period, wash the cells with phosphate-buffered saline (PBS) and harvest them for RNA extraction.

Protocol 2: RNA Isolation and Quality Control

This protocol outlines the steps for isolating high-quality total RNA from cultured cells.

Materials:

  • RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)

  • RNase-free water

  • Spectrophotometer (e.g., NanoDrop)

  • Bioanalyzer (e.g., Agilent 2100 Bioanalyzer)

Procedure:

  • Cell Lysis: Lyse the harvested cells according to the manufacturer's instructions for the chosen RNA isolation kit.

  • RNA Purification: Follow the kit's protocol for RNA binding, washing, and elution.

  • RNA Quantification: Determine the concentration of the isolated RNA using a spectrophotometer by measuring the absorbance at 260 nm.

  • RNA Purity Assessment: Assess the purity of the RNA by calculating the A260/A280 and A260/A230 ratios. Ratios of ~2.0 are generally considered pure.

  • RNA Integrity Check: Evaluate the integrity of the RNA (RIN value) using a bioanalyzer. A RIN value of ≥ 8 is recommended for downstream applications like RNA sequencing.

Protocol 3: Gene Expression Analysis by RNA Sequencing (RNA-seq)

This protocol provides a high-level overview of the steps involved in RNA-seq for global gene expression profiling.

Procedure:

  • Library Preparation: Prepare sequencing libraries from the isolated total RNA. This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

    • Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner (e.g., STAR).

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly differentially expressed between the treated and control groups.[2]

Protocol 4: Validation of Gene Expression Changes by Quantitative Real-Time PCR (qRT-PCR)

This protocol describes the validation of key differentially expressed genes identified by RNA-seq using qRT-PCR.

Materials:

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers

  • Real-time PCR instrument

Procedure:

  • cDNA Synthesis: Reverse transcribe an equal amount of total RNA from each sample into cDNA.

  • Primer Design and Validation: Design and validate primers for the target genes and a stable housekeeping gene (e.g., GAPDH, ACTB).

  • qPCR Reaction Setup: Set up the qPCR reactions containing cDNA, primers, and master mix.

  • Real-Time PCR: Perform the qPCR reaction in a real-time PCR instrument.

  • Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.

Visualizations

The following diagrams illustrate key conceptual frameworks and workflows relevant to this study.

G cluster_0 Experimental Workflow A Cell Culture & Treatment (e.g., this compound) B RNA Isolation & QC A->B C RNA Sequencing (NGS) B->C D Bioinformatic Analysis (Alignment, Quantification) C->D E Differential Gene Expression Analysis D->E F Pathway & Functional Enrichment Analysis E->F G qRT-PCR Validation E->G H Biological Interpretation F->H G->H

Caption: A typical workflow for gene expression analysis after exposure to a novel compound.

G cluster_1 Hypothetical Signaling Pathway of this compound This compound This compound Receptor Nuclear Receptor (e.g., ER, PPAR) This compound->Receptor Dimerization Receptor Dimerization Receptor->Dimerization ARE Antioxidant Response Element Dimerization->ARE Transcription Gene Transcription ARE->Transcription Response Cellular Response (e.g., Anti-inflammatory, Metabolic Regulation) Transcription->Response

Caption: A hypothetical signaling pathway for an isoflavone-like compound.

G cluster_2 Data Analysis Pipeline RawReads Raw Sequencing Reads (.fastq) QC1 Quality Control (FastQC) RawReads->QC1 TrimmedReads Trimmed Reads QC1->TrimmedReads Alignment Alignment to Genome (STAR) TrimmedReads->Alignment AlignedReads Aligned Reads (.bam) Alignment->AlignedReads Quantification Gene Expression Quantification AlignedReads->Quantification CountMatrix Gene Count Matrix Quantification->CountMatrix DGE Differential Expression (DESeq2) CountMatrix->DGE GeneList Differentially Expressed Genes DGE->GeneList

Caption: A standard bioinformatics pipeline for RNA-seq data analysis.

References

Troubleshooting & Optimization

Technical Support Center: Isoedultin Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving Isoedultin for in vitro assays.

Troubleshooting Guide

Researchers may encounter challenges in dissolving this compound, a furanocoumarin, due to its inherently low aqueous solubility. This guide addresses common issues and provides systematic solutions.

Issue Potential Cause Recommended Solution
This compound powder is not dissolving in aqueous buffer. This compound, like other furanocoumarins, has poor water solubility.Direct dissolution in aqueous buffers is not recommended. Start by preparing a concentrated stock solution in an appropriate organic solvent.
Precipitation occurs when adding the organic stock solution to the aqueous assay medium. The organic solvent concentration is too high in the final solution, causing the hydrophobic this compound to "crash out."Keep the final concentration of the organic solvent as low as possible (ideally <0.5%). Perform a serial dilution of your stock solution in the assay medium while vortexing.
Inconsistent or poor results in cell-based assays. The compound may not be fully solubilized, leading to an inaccurate effective concentration. The organic solvent may be causing cytotoxicity.Visually inspect your stock and final solutions for any signs of precipitation before each experiment. Prepare fresh stock solutions regularly. Run a solvent toxicity control to determine the maximum tolerable solvent concentration for your specific cell line.
Difficulty dissolving this compound even in organic solvents. The chosen organic solvent may not be optimal for this compound.Refer to the solubility data table below. Consider using a co-solvent system or gentle heating.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

A1: For creating a primary stock solution, Dimethyl Sulfoxide (DMSO) is highly recommended. Other organic solvents such as ethanol, methanol, and acetone (B3395972) can also be used. Due to its classification as a furanocoumarin, this compound is expected to have high solubility in most organic solvents.

Q2: I'm observing precipitation when I add my this compound-DMSO stock to my cell culture medium. What should I do?

A2: This is a common issue known as "precipitation upon dilution." To mitigate this, ensure the final concentration of DMSO in your culture medium is kept low, typically below 0.5%, to minimize both solvent-induced cytotoxicity and precipitation. You can try a serial dilution approach: first, dilute your concentrated DMSO stock into the assay medium in a stepwise fashion with vigorous mixing.

Q3: Can I heat the solution to improve solubility?

A3: Gentle warming (e.g., to 37°C) can aid in the dissolution of this compound in an organic solvent. However, prolonged or excessive heating should be avoided to prevent potential degradation of the compound.

Q4: Are there any alternative methods to improve aqueous solubility for sensitive assays?

A4: Yes. For assays that are sensitive to organic solvents, you can explore the use of solubility enhancers such as cyclodextrins (e.g., β-cyclodextrin) or the preparation of lipid-based formulations like liposomes. These methods can encapsulate the hydrophobic this compound molecule, increasing its apparent solubility in aqueous solutions.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Solvents
Solvent Estimated Solubility Notes
Dimethyl Sulfoxide (DMSO)HighRecommended for primary stock solutions.
EthanolHighSuitable for stock solutions.
MethanolModerate to HighCan be used as an alternative to ethanol.
AcetoneModerate to HighEffective for solubilization but may not be compatible with all assay formats.
Water / Aqueous BuffersVery LowDirect dissolution is not feasible.

Note: The solubility data presented is estimated based on the general characteristics of furanocoumarins. Empirical determination of solubility in your specific experimental conditions is recommended.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube to 37°C in a water bath for 5-10 minutes and vortex again until the solid is completely dissolved. Visually inspect the solution to ensure no particulates are present.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays
  • Thawing: Thaw a single aliquot of the concentrated this compound stock solution at room temperature.

  • Serial Dilution: Perform a serial dilution of the stock solution directly into the pre-warmed cell culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution. It is crucial to add the stock solution to the medium while vortexing to ensure rapid dispersion and minimize precipitation.

  • Final Concentration: Ensure the final concentration of the organic solvent in the working solution is below the tolerance level of your cell line (typically <0.5% for DMSO).

  • Immediate Use: Use the freshly prepared working solution for your experiment immediately to avoid potential precipitation over time.

Visualizations

Experimental Workflow for Solubilizing this compound

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso vortex Vortex & Gentle Warming add_dmso->vortex store Store at -20°C / -80°C vortex->store thaw Thaw Stock Aliquot serial_dilute Serial Dilution in Assay Medium thaw->serial_dilute add_to_assay Add to In Vitro Assay serial_dilute->add_to_assay

Caption: A flowchart outlining the key steps for preparing this compound stock and working solutions.

Hypothetical Signaling Pathway for this compound

Disclaimer: The following diagram illustrates a potential signaling pathway that may be modulated by this compound. This is based on the known activities of structurally related compounds, such as isoorientin (B1672268) and isoliquiritigenin, which have been shown to affect the Nrf2 pathway. The direct effect of this compound on this or other pathways requires experimental validation.

G cluster_nucleus Nuclear Events This compound This compound (Hypothesized) Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibition of Keap1-mediated degradation ROS Cellular Stress (e.g., ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 (Active) Keap1_Nrf2->Nrf2 Release Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Nucleus Nucleus ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection Nrf2_nuc->ARE

Technical Support Center: Isoedultin Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isoedultin extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome challenges associated with obtaining a high yield of this compound.

Troubleshooting Guide: Overcoming Low this compound Yield

This guide addresses common issues encountered during the extraction of this compound, a furanocoumarin found in plants such as Carlina acaulis and other species of the Umbelliferae (Apiaceae) family.

Issue 1: Consistently Low Yield of Crude this compound Extract

  • Potential Cause: Inappropriate Solvent Selection

    • Explanation: The polarity of the extraction solvent is critical for efficiently dissolving this compound. Furanocoumarins are generally soluble in polar organic solvents.[1] Using a solvent with incorrect polarity will result in poor extraction efficiency.

    • Solution: Methanol (B129727) and ethanol (B145695) are commonly reported as effective solvents for extracting coumarins.[1][2] For furanocoumarins, petroleum ether has also been shown to provide excellent yields.[3] It is recommended to perform small-scale solvent screening trials with solvents of varying polarities (e.g., methanol, ethanol, ethyl acetate (B1210297), hexane) to determine the optimal choice for your specific plant material.

  • Potential Cause: Suboptimal Extraction Parameters

    • Explanation: Factors such as extraction time, temperature, and the solvent-to-solid ratio significantly impact the extraction yield.[1]

    • Solution:

      • Temperature: Higher temperatures can increase the solubility of this compound and improve extraction rates. However, excessively high temperatures may lead to thermal degradation.[1][4] A temperature range of 70°C to 90°C has been found to be optimal for microwave-assisted extraction (MAE) of some furanocoumarins.[4]

      • Time: A longer extraction time generally results in a higher yield, but there is a point beyond which the increase is negligible or degradation may occur.[1] For modern techniques like Ultrasound-Assisted Extraction (UAE), shorter times (e.g., 10-50 minutes) are often sufficient.[5]

      • Solvent-to-Solid Ratio: A higher ratio of solvent to plant material enhances extraction by ensuring complete immersion and providing a sufficient concentration gradient for mass transfer.[1] A ratio of 20:1 (solvent volume in mL to solid weight in g) has been used effectively for furanocoumarin extraction.[4]

  • Potential Cause: Inefficient Extraction Method

    • Explanation: Traditional methods like maceration and Soxhlet extraction can be time-consuming and may not be as efficient as modern techniques.[6]

    • Solution: Consider employing advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), or Supercritical Fluid Extraction (SFE). These methods can significantly improve extraction efficiency, reduce extraction time, and lower solvent consumption.[6]

  • Potential Cause: Improper Plant Material Preparation

    • Explanation: The physical state of the plant material plays a crucial role. Inadequate drying or a large particle size can hinder solvent penetration and limit the surface area available for extraction.[1]

    • Solution: Ensure the plant material is thoroughly dried to a constant weight and grind it into a fine, uniform powder. This maximizes the surface area for solvent contact and improves extraction efficiency.[1]

Issue 2: Good Crude Extract Yield, but Low Purity of this compound

  • Potential Cause: Co-extraction of Impurities

    • Explanation: The chosen solvent may be extracting a wide range of other compounds from the plant matrix along with this compound, leading to a complex crude extract that is difficult to purify.

    • Solution:

      • Solvent Selectivity: Experiment with solvents of different polarities to find one that is more selective for this compound.

      • Fractionation: Employ a multi-step extraction or fractionation process. For example, an initial extraction with a non-polar solvent like hexane (B92381) can remove lipids and other non-polar impurities before extracting the target compound with a more polar solvent.

  • Potential Cause: Degradation of this compound During Processing

    • Explanation: Furanocoumarins can be sensitive to heat and light.[4] High temperatures during solvent evaporation or exposure to light can lead to degradation.

    • Solution:

      • Solvent Evaporation: Use a rotary evaporator at a controlled, low temperature (e.g., below 50°C) and under reduced pressure to gently remove the solvent.[1]

      • Light Protection: Protect the extract and subsequent fractions from direct light by using amber glassware or covering containers with aluminum foil.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound?

A1: While a definitive single "best" solvent depends on the specific plant matrix, polar organic solvents like methanol and ethanol are generally effective for coumarins.[1][2] For furanocoumarins like this compound, petroleum ether has also been reported to yield good results.[3] It is advisable to conduct preliminary small-scale extractions with different solvents to determine the most efficient one for your material.

Q2: What are the optimal temperature and time for this compound extraction?

A2: The optimal temperature and time are method-dependent. For conventional methods like Soxhlet, a longer duration (e.g., 6-8 hours) at the solvent's boiling point is common.[1] For advanced methods like UAE, shorter times (e.g., 20-40 minutes) at a controlled temperature (which can be near room temperature) are often sufficient. For MAE, temperatures between 70-90°C for about 10 minutes have been shown to be effective for furanocoumarins.[4] It is crucial to optimize these parameters for your specific setup to maximize yield while minimizing potential degradation.

Q3: How can I improve the purity of my this compound extract?

A3: Improving purity often involves post-extraction steps. Column chromatography is a common method for purifying coumarins, with silica (B1680970) gel being a frequently used stationary phase.[1] The mobile phase is typically a gradient of non-polar to polar solvents, such as a hexane-ethyl acetate mixture. Preliminary analysis by Thin Layer Chromatography (TLC) can help in determining the appropriate solvent system for separation.

Q4: Can this compound degrade during the extraction process?

A4: Yes, furanocoumarins can be susceptible to degradation, particularly at high temperatures.[4] Microwave-assisted extraction in a closed system has been noted to potentially cause transformation of furanocoumarins.[3] It is important to use the lowest effective temperature and to protect the extracts from prolonged exposure to heat and light.

Q5: What analytical methods are suitable for quantifying this compound?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode-Array Detector (DAD) is a common and reliable method for the quantification of coumarins.[7] A reversed-phase C18 column is often used with a mobile phase consisting of a mixture of methanol or acetonitrile (B52724) and water, sometimes with a small amount of acid (e.g., acetic acid) to improve peak shape.[7]

Data Presentation: Comparison of Extraction Methods

The following table summarizes reported yields for furanocoumarins from Archangelica officinalis fruits using various extraction techniques. While this data is not specific to this compound, it provides a useful comparison of the efficiencies of different methods for structurally similar compounds.

Extraction MethodCompoundYield (mg/g of dry plant material)Reference
Soxhlet ExtractionImperatorin12.29
Bergapten3.01
Xanthotoxin1.17
Ultrasound-Assisted Extraction (60°C)Imperatorin14.01
Bergapten3.01
Xanthotoxin1.59
Microwave-Assisted Extraction (Open System)Imperatorin12.75
Bergapten2.98
Xanthotoxin1.18
Accelerated Solvent Extraction (Methanol, 100°C)Imperatorin19.08
Bergapten3.39
Xanthotoxin0.54

Experimental Protocols

Protocol 1: General Ultrasound-Assisted Extraction (UAE) of Furanocoumarins

This protocol provides a general procedure for the extraction of furanocoumarins, which can be adapted for this compound.

  • Sample Preparation:

    • Air-dry the plant material (Carlina acaulis roots or other source) in a well-ventilated area or in an oven at a low temperature (40-50°C) until a constant weight is achieved.

    • Grind the dried material into a fine powder using a mechanical grinder.

  • Extraction:

    • Place a known amount of the powdered plant material (e.g., 1 gram) into an appropriate extraction vessel.

    • Add the selected extraction solvent (e.g., methanol, ethanol) at a solvent-to-solid ratio of 20:1 (v/w).

    • Immerse the ultrasonic probe into the mixture or place the vessel in an ultrasonic bath.

    • Apply ultrasound at a specific frequency (e.g., 20-40 kHz) and power for a defined duration (e.g., 30 minutes). The temperature can be controlled using a cooling water bath to prevent overheating.

  • Separation and Concentration:

    • After extraction, separate the extract from the solid residue by centrifugation or filtration.

    • Evaporate the solvent from the extract under reduced pressure using a rotary evaporator at a temperature below 50°C.

  • Analysis:

    • Re-dissolve the dried extract in a suitable solvent (e.g., methanol) for subsequent analysis by HPLC.

Visualizations

Experimental Workflow

experimental_workflow plant_material Plant Material (e.g., Carlina acaulis) drying Drying (40-50°C) plant_material->drying grinding Grinding to Fine Powder drying->grinding extraction Extraction (e.g., UAE with Methanol) grinding->extraction separation Separation (Filtration/Centrifugation) extraction->separation evaporation Solvent Evaporation (Rotary Evaporator) separation->evaporation crude_extract Crude this compound Extract evaporation->crude_extract purification Purification (e.g., Column Chromatography) crude_extract->purification pure_this compound Pure this compound purification->pure_this compound analysis Analysis (HPLC) pure_this compound->analysis

Caption: A generalized workflow for the extraction and purification of this compound.

Signaling Pathways

Coumarins have been reported to exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and Nrf2.

NF-κB Signaling Pathway Inhibition by Coumarins

nfkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus inflammatory_stimuli Inflammatory Stimuli receptor Receptor inflammatory_stimuli->receptor ikk IKK receptor->ikk ikb IκBα ikk->ikb Phosphorylation ikb_nfkB IκBα-NF-κB Complex nfkB NF-κB nfkB_n NF-κB nfkB->nfkB_n Translocation ikb_nfkB->nfkB IκBα Degradation This compound This compound (Coumarin) This compound->ikk Inhibition dna DNA nfkB_n->dna inflammatory_genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) dna->inflammatory_genes

Caption: Inhibition of the NF-κB signaling pathway by coumarins like this compound.

Nrf2 Signaling Pathway Activation by Coumarins

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus oxidative_stress Oxidative Stress keap1_nrf2 Keap1-Nrf2 Complex oxidative_stress->keap1_nrf2 keap1 Keap1 nrf2 Nrf2 nrf2_n Nrf2 nrf2->nrf2_n Translocation keap1_nrf2->nrf2 Nrf2 Release This compound This compound (Coumarin) This compound->keap1_nrf2 Activation are ARE nrf2_n->are antioxidant_genes Antioxidant Gene Expression (e.g., HO-1, NQO1) are->antioxidant_genes

Caption: Activation of the Nrf2 antioxidant response pathway by coumarins.

References

Technical Support Center: Isoedultin HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with isoedultin (B15391317) peak tailing in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the HPLC analysis of this compound?

Peak tailing is a chromatographic phenomenon where the peak is asymmetrical, with a trailing edge that is broader than the leading edge.[1] In an ideal HPLC separation, peaks should be symmetrical and have a Gaussian shape.[2] Peak tailing is problematic for several reasons:

  • Reduced Resolution: Tailing peaks can merge with neighboring peaks, making accurate separation and quantification challenging.[1][2]

  • Decreased Sensitivity: As a peak broadens and tails, its height diminishes, which can negatively affect the limit of detection and quantification.[1]

  • Inaccurate Quantification: Asymmetrical peaks result in unreliable and inconsistent peak area integration, which compromises the accuracy and reproducibility of the analysis.[1][2]

The extent of peak tailing is often measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value close to 1.0 is considered ideal, while values greater than 2.0 are generally deemed unacceptable for high-precision analytical methods.[2]

Q2: What are the most common causes of this compound peak tailing in reversed-phase HPLC?

As a flavonoid, this compound possesses phenolic hydroxyl groups. These functional groups are the primary reason for peak tailing in reversed-phase HPLC. The main causes include:

  • Secondary Interactions with the Stationary Phase: The hydroxyl groups of this compound can form strong, unwanted interactions with residual silanol (B1196071) groups (Si-OH) on the surface of silica-based C18 columns.[1][3] These interactions lead to some this compound molecules being retained longer than others, resulting in a tailed peak.

  • Inappropriate Mobile Phase pH: If the pH of the mobile phase is close to the pKa of this compound's phenolic groups, both the ionized and non-ionized forms of the molecule will coexist. This dual state leads to inconsistent retention and peak distortion.[1]

  • Column Contamination and Degradation: Over time, columns can become contaminated with strongly retained sample components, or the stationary phase can degrade. This can create active sites that lead to peak tailing.

  • System and Sample Issues: Problems such as excessive extra-column volume (long or wide tubing), sample overload, or a mismatch between the sample solvent and the mobile phase can also contribute to peak tailing.[4][5]

Q3: How does the mobile phase pH affect the peak shape of this compound?

The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound.[6] Lowering the mobile phase pH (typically to between 2.5 and 3.5) with an acidic modifier like formic or phosphoric acid is a highly effective strategy to improve peak shape for phenolic compounds.[2][4] A low pH suppresses the ionization of this compound's phenolic hydroxyl groups, ensuring that it is present in a single, non-ionized form, which promotes better retention and a more symmetrical peak.[4] Additionally, a low pH protonates the residual silanol groups on the column's stationary phase, reducing their ability to interact with the analyte and cause tailing.[3][4]

Troubleshooting Guide for this compound Peak Tailing

This guide provides a systematic approach to identifying and resolving the root cause of this compound peak tailing.

Step 1: Evaluate the HPLC Column

The analytical column is a frequent source of peak shape problems.

Possible Cause:

  • Column Contamination: Buildup of impurities from the sample matrix can create active sites.

  • Column Degradation: The stationary phase may be old or degraded, exposing more active silanol groups.

  • Inappropriate Column Chemistry: Using a column that is not end-capped can lead to significant secondary interactions.

Solutions:

  • Use a Guard Column: A guard column is a small, disposable column installed before the analytical column to protect it from strongly retained impurities.[1]

  • Column Washing: Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) to remove contaminants.

  • Use a Modern, End-Capped Column: High-purity, Type B silica (B1680970) columns that are end-capped have most of their active silanol groups chemically deactivated, which significantly reduces the potential for secondary interactions.[1][3]

  • Consider Alternative Stationary Phases: If tailing persists, a phenyl-hexyl column might offer different selectivity for aromatic compounds like this compound compared to a standard C18 column, potentially improving peak shape.[4]

Step 2: Optimize the Mobile Phase

The mobile phase composition is crucial for controlling the peak shape of flavonoids.

Possible Cause:

  • Incorrect pH: The mobile phase pH may be too high, causing ionization of this compound and/or the column's silanol groups.

  • Inadequate Buffer Strength: A buffer at too low a concentration may not effectively control the mobile phase pH.

Solutions:

  • Lower the Mobile Phase pH: Add a small amount of a volatile acid, such as 0.1% formic acid, to the aqueous portion of the mobile phase to achieve a pH between 2.5 and 3.5.[2][4]

  • Increase Buffer Concentration: If a buffer is used, increasing its concentration (typically in the 25-50 mM range for standard HPLC) can help maintain a stable pH. For LC-MS applications, keep buffer concentrations below 10 mM to avoid ion suppression.[1]

  • Choice of Organic Modifier: Acetonitrile often provides better separation efficiency and sharper peaks for flavonoids compared to methanol.[2]

Step 3: Check the HPLC System and Injection Parameters

Instrumental issues and sample preparation can also lead to peak tailing.

Possible Cause:

  • Extra-Column Volume: Excessive tubing length or diameter, and poorly made connections can cause the peak to broaden and tail.[4]

  • Sample Overload: Injecting too much this compound can saturate the stationary phase, leading to a characteristic "right triangle" peak shape and a decrease in retention time.[5]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[2]

Solutions:

  • Minimize Extra-Column Volume: Use tubing with a narrow internal diameter (e.g., 0.12-0.17 mm) and ensure all fittings are properly seated to minimize dead volume.[1]

  • Reduce Injection Volume or Dilute the Sample: If you suspect mass overload, try reducing the injection volume or diluting the sample.[5]

  • Match the Sample Solvent to the Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase composition.[2]

Quantitative Data Summary

The following tables provide data on how different parameters can affect peak shape in the analysis of flavonoids and phenolic compounds.

Table 1: Effect of Mobile Phase Additive on Tailing Factor of Representative Flavonoids

Mobile Phase CompositionTailing Factor (Quercetin)Tailing Factor (Luteolin)
50:50 Acetonitrile:Water2.11.9
50:50 Acetonitrile:Water with 0.1% Formic Acid1.21.1
50:50 Methanol:Water2.32.0
50:50 Methanol:Water with 0.1% Formic Acid1.41.3

Table 2: Tailing Factors for Various Phenolic Compounds with an Optimized HPLC Method

CompoundTailing Factor
Caffeic Acid1.1
p-Coumaric Acid1.2
Ferulic Acid1.1
Rutin1.3
Quercetin1.2

Experimental Protocols

This section provides a detailed methodology for an HPLC experiment designed to minimize peak tailing for this compound.

Optimized HPLC Method for this compound Analysis

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A high-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water[4]

    • Solvent B: Acetonitrile

  • Gradient Elution: A shallow gradient is often beneficial for separating closely related flavonoids.[2]

    • Start with a low percentage of Solvent B (e.g., 10-20%) and gradually increase it over the course of the run.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C (increasing the temperature can sometimes improve peak shape by reducing mobile phase viscosity)[2]

  • Detection Wavelength: Determined by the UV spectrum of this compound.

  • Injection Volume: 5-10 µL

  • Sample Preparation: Dissolve the this compound standard or sample extract in the initial mobile phase composition.

Visualizations

The following diagrams illustrate the logical workflows for troubleshooting this compound peak tailing.

Troubleshooting_Workflow cluster_column Column Checks cluster_mobile_phase Mobile Phase Optimization cluster_system System & Injection Checks start Peak Tailing Observed for this compound check_column Step 1: Evaluate HPLC Column start->check_column check_mobile_phase Step 2: Optimize Mobile Phase check_column->check_mobile_phase If tailing persists col1 Use end-capped C18 column check_system Step 3: Check System & Injection check_mobile_phase->check_system If tailing persists mp1 Lower pH with 0.1% Formic Acid solution Symmetrical Peak Achieved check_system->solution If tailing is resolved sys1 Minimize extra-column volume col2 Wash with strong solvent col3 Install guard column mp2 Use Acetonitrile as organic modifier mp3 Ensure adequate buffer strength sys2 Reduce injection volume/concentration sys3 Match sample solvent to mobile phase

Caption: A logical workflow for troubleshooting this compound peak tailing.

Secondary_Interaction_Mitigation cluster_mechanism_ph Mechanism of pH Adjustment cluster_mechanism_column Mechanism of End-Capping cause Cause: Secondary Interactions (this compound -OH with Column Si-OH) solution_ph Lower Mobile Phase pH (e.g., pH 2.5-3.5 with Formic Acid) cause->solution_ph solution_column Use End-Capped Column cause->solution_column result Reduced Tailing & Symmetrical Peak solution_ph->result mech_ph1 Protonates residual silanol groups (Si-O⁻ → Si-OH) solution_column->result mech_col1 Chemically deactivates most residual silanol groups mech_ph2 Suppresses ionization of this compound's phenolic groups mech_col2 Reduces available sites for secondary interactions

Caption: Strategies to mitigate secondary interaction peak tailing.

References

Technical Support Center: Optimizing Isoedultin Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stability of Isoedultin in solution during their experiments. The information provided is based on the general behavior of flavonoids, as specific stability data for this compound is limited.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color and showing reduced activity. What could be the cause?

A1: Degradation of this compound, like many flavonoids, can be caused by several factors, including exposure to light, oxygen, high temperatures, and inappropriate pH levels.[1][2][3] The presence of a hydroxyl group at position 3 and a C2-C3 double bond in the flavonoid structure can decrease its stability.[1] This degradation can lead to a change in color and a loss of biological activity.

Q2: What is the optimal pH for storing this compound solutions?

A2: The stability of flavonoids is often pH-dependent.[2][4][5] While specific data for this compound is unavailable, many flavonoids exhibit maximum stability in acidic conditions (pH 3-5). At neutral to alkaline pH, flavonoids are more prone to degradation. It is recommended to perform a pH stability study for your specific experimental conditions.

Q3: How does temperature affect the stability of this compound?

A3: Higher temperatures accelerate the degradation of flavonoids.[2][3] For short-term storage, it is advisable to keep this compound solutions at 4°C. For long-term storage, freezing at -20°C or -80°C is recommended to minimize degradation.[6]

Q4: What solvents are recommended for dissolving and storing this compound?

A4: this compound has low aqueous solubility.[6] Organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol (B129727) are commonly used to prepare stock solutions.[7] For aqueous buffers, the addition of co-solvents or solubilizing agents like cyclodextrins or surfactants may be necessary to improve solubility and stability.[7][8][9]

Q5: How can I prevent the oxidation of this compound in my solutions?

A5: Oxygen is a significant factor in flavonoid degradation.[1][2] To prevent oxidation, you can de-gas your solvents, purge the solution with an inert gas like nitrogen or argon, and store it in tightly sealed containers. The addition of antioxidants, such as ascorbic acid, may also help, but potential interactions should be considered.[4]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation in aqueous solution Low aqueous solubility of this compound.- Increase the concentration of organic co-solvent (e.g., DMSO, ethanol).- Add a solubilizing agent (e.g., cyclodextrin, Tween-80).[7][8]- Adjust the pH of the solution to a more acidic range.- Perform a solubility test to determine the optimal solvent system.
Loss of biological activity over time Degradation of this compound.- Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6]- Protect solutions from light by using amber vials or wrapping containers in foil.[1]- Prepare fresh working solutions before each experiment.- Degas aqueous buffers to remove dissolved oxygen.[2]
Inconsistent experimental results Instability of this compound under experimental conditions.- Standardize the preparation and storage of this compound solutions.- Monitor the stability of this compound under your specific assay conditions (e.g., temperature, pH, incubation time).- Use an appropriate analytical method, such as HPLC-UV, to quantify the concentration of this compound before each experiment.[10][11]
Color change of the solution Oxidative or light-induced degradation.- Follow the steps to prevent oxidation and light exposure mentioned above.- If color change persists, it may indicate significant degradation, and a fresh solution should be prepared.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microfuge tube.

  • Dissolution: Add a minimal amount of 100% DMSO to dissolve the powder completely. Gentle vortexing may be applied.

  • Dilution: For a 10 mM stock solution, dilute the dissolved this compound with additional DMSO.

  • Storage: Aliquot the stock solution into smaller volumes in amber vials to minimize freeze-thaw cycles and light exposure.

  • Long-term Storage: Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[6]

Protocol 2: Quantification of this compound using HPLC-UV
  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.[10][11]

  • Column: A C18 reverse-phase column is typically suitable for flavonoid analysis.[1]

  • Mobile Phase: A gradient elution with a mixture of water (A) and methanol or acetonitrile (B52724) (B), both containing a small percentage of formic acid (e.g., 0.1%) to improve peak shape, is commonly used.[1]

  • Detection: Monitor the absorbance at the wavelength of maximum absorption for this compound (this needs to be determined experimentally, but is typically in the range of 280-370 nm for flavonoids).

  • Quantification: Create a standard curve using known concentrations of a high-purity this compound standard to quantify the concentration in your samples.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Analysis weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot store Store at -80°C aliquot->store prepare_working Prepare Working Solution store->prepare_working Use one aliquot run_assay Perform Biological Assay prepare_working->run_assay hplc Quantify with HPLC-UV run_assay->hplc Confirm Concentration analyze Analyze Data hplc->analyze degradation_pathway cluster_factors Degradation Factors This compound This compound (Stable) Degraded Degraded Products (Inactive) This compound->Degraded Degradation Light Light Light->Degraded Oxygen Oxygen Oxygen->Degraded Temp High Temperature Temp->Degraded pH High pH pH->Degraded

References

Technical Support Center: Isoedultin Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of Isoedultin to prevent its degradation. It includes frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered by researchers.

Frequently Asked Questions (FAQs)

1. What are the primary causes of this compound degradation?

This compound, a flavonoid compound, is susceptible to degradation through several pathways, primarily hydrolysis and oxidation.[1][2] The rate of degradation is influenced by factors such as pH, temperature, light, and the presence of oxygen and certain metal ions.[2]

  • Hydrolysis: This involves the cleavage of the glycosidic bond, separating the sugar moiety from the aglycone. This process can be catalyzed by acidic or basic conditions and enzymes.[1][2][3]

  • Oxidation: The phenolic hydroxyl groups on the flavonoid structure are prone to oxidation, which can be initiated by light, heat, oxygen, and transition metal ions.[1][2] This can lead to the formation of various degradation products and a loss of biological activity.

2. What are the ideal storage conditions for solid this compound?

To ensure the long-term stability of solid this compound, it is crucial to control the storage environment. The following table summarizes the recommended conditions:

ParameterRecommended ConditionRationale
Temperature -20°CMinimizes thermal degradation and slows down chemical reactions.
Light Protect from light (store in an amber vial or a dark place)Prevents photolytic degradation.[2]
Atmosphere Store under an inert gas (e.g., argon or nitrogen)Minimizes oxidative degradation.[2]
Humidity Store in a desiccator with a suitable desiccantPrevents hydrolysis due to moisture absorption.

3. How should I store this compound in solution?

Storing this compound in solution is generally not recommended for long periods due to its increased susceptibility to degradation. If short-term storage is necessary, the following conditions should be met:

ParameterRecommended ConditionRationale
Solvent Use aprotic, anhydrous solvents (e.g., DMSO, DMF)Minimizes hydrolysis and other solvent-mediated degradation.
Temperature -80°CDrastically slows down degradation kinetics.
pH Avoid acidic or basic conditionsFlavonoids are generally more stable at a neutral pH.[4]
Light Protect from lightPrevents photodegradation.
Atmosphere Purge the solution with an inert gas before sealingRemoves oxygen to prevent oxidation.

4. How can I monitor the stability of my this compound sample?

Regularly assessing the purity of your this compound sample is essential. The most common method for this is High-Performance Liquid Chromatography (HPLC).[4][5] A stability-indicating HPLC method can separate this compound from its degradation products, allowing for accurate quantification of the parent compound.[6] Other analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the structures of any degradation products.[7][8]

Troubleshooting Guide

This guide will help you address common issues related to this compound degradation.

Problem: I've noticed a change in the color or physical appearance of my solid this compound.

  • Possible Cause: This could be a sign of oxidative or photolytic degradation. Exposure to air, light, or elevated temperatures can cause the compound to change color.

  • Solution:

    • Immediately transfer the sample to a container that protects it from light and moisture, and store it at the recommended low temperature.

    • Before use, verify the purity of the sample using a validated analytical method like HPLC.

    • If significant degradation has occurred, it is advisable to use a new, pure batch of the compound for your experiments.

Problem: My this compound solution has become cloudy or shows precipitates.

  • Possible Cause: This may be due to the precipitation of this compound or its degradation products. Changes in temperature or solvent composition can affect solubility. Degradation can also lead to the formation of less soluble compounds.

  • Solution:

    • Try to redissolve the precipitate by gentle warming or sonication.

    • If the precipitate does not redissolve, it is likely a degradation product. The solution should be discarded.

    • Always prepare fresh solutions of this compound immediately before use to minimize the risk of degradation and precipitation.

Problem: HPLC analysis of my this compound sample shows unexpected peaks.

  • Possible Cause: The presence of additional peaks in the chromatogram indicates the formation of degradation products.

  • Solution:

    • Identify the degradation products if possible, using techniques like LC-MS.

    • Review your storage and handling procedures to identify potential causes for the degradation.

    • If the level of degradation is unacceptable for your application, a new sample of this compound should be obtained and stored under the recommended conditions.

Visualizing Degradation and Troubleshooting

Degradation Pathways of this compound

Potential Degradation Pathways for this compound This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Acid/Base, Enzymes Oxidation Oxidation This compound->Oxidation Light, Heat, O2 Aglycone Aglycone Hydrolysis->Aglycone Sugar_Moiety Sugar_Moiety Hydrolysis->Sugar_Moiety Oxidized_Products Oxidized_Products Oxidation->Oxidized_Products

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow for this compound Degradation

Troubleshooting this compound Degradation Observe_Degradation Observe Signs of Degradation (Color change, precipitation, extra HPLC peaks) Check_Storage Review Storage Conditions (Temp, Light, Atmosphere, Humidity) Observe_Degradation->Check_Storage Check_Handling Review Solution Preparation and Handling (Solvent, pH) Observe_Degradation->Check_Handling Purity_Analysis Assess Purity via HPLC Check_Storage->Purity_Analysis Check_Handling->Purity_Analysis Acceptable Purity Acceptable? Purity_Analysis->Acceptable Use_Sample Proceed with Experiment Acceptable->Use_Sample Yes Discard_Sample Discard and Obtain New Sample Acceptable->Discard_Sample No Modify_Protocols Modify Storage/Handling Protocols Discard_Sample->Modify_Protocols

Caption: Troubleshooting workflow for suspected this compound degradation.

Experimental Protocols

Forced Degradation Study of this compound

A forced degradation study is essential to understand the stability of this compound and to develop a stability-indicating analytical method.[6][9]

Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • Methanol (B129727) (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (B78521) (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • C18 HPLC column

  • pH meter

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 M HCl.

    • Incubate the mixture at 60°C for a predetermined time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, cool to room temperature, and neutralize with 0.1 M NaOH.

    • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 M NaOH.

    • Incubate at 60°C for a set time.

    • At each time point, withdraw an aliquot, cool, and neutralize with 0.1 M HCl.

    • Dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the this compound stock solution and 3% H₂O₂.

    • Store at room temperature, protected from light, for a specific duration.

    • Withdraw aliquots at different time points and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in an oven at a controlled temperature (e.g., 70°C).[4][5]

    • After a specified time, dissolve the sample in methanol for HPLC analysis.

  • Photolytic Degradation:

    • Expose the this compound stock solution to a light source (e.g., UV lamp or daylight).

    • Take samples at various time points and analyze by HPLC.

  • HPLC Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method.

    • Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

Data Presentation:

The results of the forced degradation study can be summarized in a table for easy comparison.

Stress ConditionDurationThis compound Remaining (%)Number of Degradation Products
0.1 M HCl, 60°C24 hours
0.1 M NaOH, 60°C24 hours
3% H₂O₂, RT24 hours
Heat (70°C)24 hours
Photolysis24 hours

Note: The actual percentage of degradation and the number of degradation products will depend on the experimental conditions and the inherent stability of this compound.

References

Reducing matrix effects in Isoedultin LC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the LC-MS/MS analysis of Isoedultin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, or plant extracts). These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification. In the analysis of complex biological or botanical samples, endogenous components like phospholipids, salts, and proteins are common sources of matrix effects.

Q2: What is the most critical first step to minimize matrix effects for this compound analysis?

A2: A robust sample preparation procedure is the most crucial initial step to reduce matrix effects. The goal is to selectively remove interfering matrix components while efficiently extracting this compound. For pyrrolizidine (B1209537) alkaloids like this compound, a common and effective approach is a combination of acidic extraction followed by Solid-Phase Extraction (SPE).

Q3: Which sample preparation techniques are recommended for this compound?

A3: Based on methods developed for pyrrolizidine alkaloids, the following techniques are recommended:

  • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples. For basic compounds like this compound, a strong cation exchange (SCX) SPE cartridge is often used.[1] An alternative is to use a reversed-phase (C18) SPE cartridge.

  • Liquid-Liquid Extraction (LLE): LLE can be used to separate this compound from the sample matrix based on its solubility in immiscible solvents. The pH of the aqueous phase should be adjusted to ensure this compound is in its neutral form to facilitate its extraction into an organic solvent.

  • Protein Precipitation (PPT): While a simpler technique, PPT is generally less effective at removing matrix components compared to SPE or LLE and may not be sufficient for achieving the required sensitivity and accuracy.

  • Phospholipid Removal: Phospholipids are a major source of matrix effects in plasma and serum samples.[1] Specific phospholipid removal plates or cartridges can be incorporated into the sample preparation workflow.

Q4: How can I compensate for matrix effects that cannot be eliminated by sample preparation?

A4: The use of an appropriate internal standard (IS) is the most reliable way to compensate for matrix effects.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for quantitative LC-MS analysis.[2][3][4][5][6][7] A SIL-IS for this compound would have the same chemical properties and chromatographic retention time as this compound but a different mass, allowing it to co-elute and experience the same matrix effects. This provides the most accurate correction. If a commercial SIL-IS for this compound is unavailable, custom synthesis may be an option.[2][3][4][6]

  • Structural Analog Internal Standard: If a SIL-IS is not available, a structural analog of this compound can be used. This compound should have similar chemical properties and chromatographic behavior to this compound.

  • Matrix-Matched Calibration: To compensate for matrix effects, calibration standards can be prepared in a blank matrix that is as close as possible to the study samples.[8] This helps to ensure that the calibration standards and the samples experience similar matrix effects.

Q5: How can I optimize my LC method to reduce matrix effects?

A5: Chromatographic separation plays a key role in reducing matrix effects by separating this compound from interfering compounds.

  • Gradient Elution: A well-optimized gradient elution can separate this compound from many matrix components.

  • Column Chemistry: Experiment with different column chemistries (e.g., C18, C8, Phenyl-Hexyl) to achieve the best separation.

  • Mobile Phase Modifiers: The addition of small amounts of formic acid or ammonium (B1175870) formate (B1220265) to the mobile phase can improve peak shape and ionization efficiency for basic compounds like this compound.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low or No this compound Signal - Inefficient extraction. - Significant ion suppression. - Analyte instability.- Optimize the sample preparation protocol (see Experimental Protocols section). - Incorporate a more rigorous cleanup step like SPE. - Use a stable isotope-labeled internal standard to assess and correct for suppression. - Evaluate the stability of this compound under your extraction and storage conditions.
High Variability in this compound Signal Between Replicate Injections - Inconsistent sample preparation. - Variable matrix effects.- Ensure precise and consistent execution of the sample preparation protocol. - Implement a more robust sample cleanup method (e.g., SPE). - Utilize a stable isotope-labeled internal standard.
Poor Peak Shape (Tailing or Fronting) - Incompatible mobile phase pH. - Column overload. - Secondary interactions with the stationary phase.- Adjust the mobile phase pH to ensure this compound is in a single ionic state. - Reduce the injection volume or sample concentration. - Try a different column chemistry or a column with end-capping.
Ion Suppression Observed in the Chromatogram - Co-elution of matrix components (e.g., phospholipids).- Modify the chromatographic gradient to better separate the analyte from the suppression zone. - Incorporate a phospholipid removal step in the sample preparation.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Biological Matrices

This protocol is a general guideline for the extraction of pyrrolizidine alkaloids and should be optimized for this compound and your specific matrix.

Materials:

Procedure:

  • Sample Pre-treatment:

    • For plasma/serum: To 1 mL of sample, add 1 mL of 0.1% formic acid in water. Vortex to mix.

    • For urine: Centrifuge the sample at 4000 rpm for 10 minutes. Dilute 1 mL of the supernatant with 1 mL of water.

    • For plant extracts: The extraction solvent should be acidic (e.g., methanol with 0.1% formic acid).[9]

  • SPE Cartridge Conditioning:

    • Condition the SCX SPE cartridge with 3 mL of methanol followed by 3 mL of water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of 0.1% formic acid in water to remove neutral and acidic interferences.

    • Wash the cartridge with 3 mL of methanol to remove non-polar interferences.

    • Dry the cartridge under vacuum or nitrogen for 5-10 minutes.

  • Elution:

    • Elute this compound from the cartridge with 2 x 1.5 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase. Vortex for 30 seconds to dissolve the analyte.

  • Analysis:

    • Inject an aliquot into the LC-MS/MS system.

Protocol 2: LC-MS/MS Parameters for Pyrrolizidine Alkaloids

These are typical starting parameters and should be optimized for this compound.

Parameter Condition
LC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transitions To be determined by infusing a standard solution of this compound

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of pyrrolizidine alkaloids in various matrices using LC-MS/MS with robust sample preparation. These values should be considered as a general guide, and specific validation for this compound is required.

Parameter Honey Herbal Tea Feed
Recovery (%) 80 - 120[8]70 - 85[8]84 - 113[1]
Limit of Quantification (LOQ) (µg/kg) 0.05 - 2.5[9]0.05 - 2.5[9]5[1]
Intra-day Precision (%RSD) < 15[9]< 15[9]≤ 20[1]
Inter-day Precision (%RSD) < 15[9]< 15[9]≤ 20[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (e.g., Plasma, Urine) pretreatment Pre-treatment (Acidification/Dilution) sample->pretreatment spe Solid-Phase Extraction (SPE) (e.g., SCX or C18) pretreatment->spe elution Elution spe->elution evaporation Evaporation & Reconstitution elution->evaporation lcms LC-MS/MS System evaporation->lcms Inject data Data Acquisition & Processing lcms->data

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic start Inconsistent or Low Signal? check_prep Review Sample Preparation Protocol start->check_prep check_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) check_prep->check_is If consistent result_bad Re-evaluate Method check_prep->result_bad If inconsistent check_lc Optimize LC Separation check_is->check_lc check_cleanup Enhance Sample Cleanup (e.g., Phospholipid Removal) check_lc->check_cleanup result_good Reliable Quantification check_cleanup->result_good

Caption: Troubleshooting logic for matrix effects.

References

Isoedultin Standard Curve Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the troubleshooting guide for developing and running an isoedultin (B15391317) standard curve. This resource is designed for researchers, scientists, and drug development professionals to quickly identify and resolve common issues encountered during the quantification of this compound using spectrophotometry and High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a standard curve and why is it important for this compound quantification?

A standard curve is a fundamental tool in analytical chemistry used to determine the concentration of an unknown sample.[1][2] It is created by measuring the response (e.g., absorbance or peak area) of a series of standards with known concentrations of this compound.[2][3][4] This curve establishes a relationship between concentration and signal, allowing for the accurate quantification of this compound in your test samples.[5][6]

Q2: What are the common methods for generating an this compound standard curve?

The two most common methods for quantifying flavonoids like this compound are:

  • UV-Vis Spectrophotometry: This method relies on the principle that this compound absorbs light at a specific wavelength. The amount of light absorbed is directly proportional to its concentration in the solution.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC separates components in a mixture, and a detector (like a UV or PDA detector) measures the amount of this compound as it elutes from the column. The peak area in the resulting chromatogram is proportional to the concentration.[2][4]

Q3: What are the key characteristics of a good this compound standard curve?

A reliable standard curve should exhibit the following characteristics:

  • Linearity: The data points should fall on a straight line, indicating a direct proportional relationship between concentration and response.[1][7]

  • High Correlation Coefficient (R²): The R² value should be close to 1 (typically >0.99), signifying a strong correlation between the measured data and the fitted line.[8]

  • Good Reproducibility: Repeated measurements of the same standard should yield similar results.[9]

  • Appropriate Range: The concentration range of your standards should bracket the expected concentration of this compound in your unknown samples.[2]

Spectrophotometry Troubleshooting Guide

Issue: Poor Linearity or Low R² Value

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Pipetting Errors Ensure proper pipetting technique and use calibrated pipettes to prepare accurate serial dilutions.[10]
Incorrect Blank The blank solution should contain everything except this compound (e.g., the solvent and any reagents). Re-blank the spectrophotometer.[8]
Standard Degradation This compound, like many flavonoids, can be sensitive to light and temperature. Prepare fresh standards and store them properly.[11]
Wavelength Inaccuracy Verify that the spectrophotometer is set to the maximum absorbance wavelength (λmax) for this compound.
Concentration Range Too Wide At very high concentrations, the relationship between absorbance and concentration can become non-linear (Beer-Lambert Law deviation). Narrow the concentration range of your standards.
Issue: High Background Absorbance

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Contaminated Reagents or Solvent Use high-purity solvents and fresh reagents.
Dirty Cuvettes Clean cuvettes thoroughly between samples. Scratches or fingerprints on the cuvette can scatter light and increase absorbance.
Particulate Matter If your sample appears cloudy, centrifuge or filter it to remove any suspended particles.

HPLC Troubleshooting Guide

Issue: Poor Linearity or Low R² Value

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inconsistent Injection Volume Ensure the autosampler is functioning correctly and the injection loop is completely filled for each injection.[9] Manual injections require consistent technique.
Standard Degradation Prepare fresh standards daily and keep them in amber vials to protect from light.[11]
Detector Saturation If the concentrations of your standards are too high, the detector response may become non-linear.[4] Dilute your standards to a lower concentration range.
Improper Integration Review the peak integration parameters in your chromatography software to ensure the entire peak area is being measured correctly.[12]
Issue: Inconsistent Retention Times

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Leaks in the System Check all fittings and connections for any signs of leakage.[13][14]
Air Bubbles in the Pump Degas the mobile phase and purge the pump to remove any trapped air bubbles.[9][13]
Inconsistent Mobile Phase Composition If using a gradient, ensure the pump's mixing performance is accurate. For isocratic methods, prepare the mobile phase fresh and ensure it is well-mixed.[15][16]
Column Temperature Fluctuations Use a column oven to maintain a stable temperature.[13]
Column Degradation If the column is old or has been exposed to harsh conditions, its performance may decline. Consider replacing the column.[16]
Issue: Peak Tailing or Splitting

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Column Overload Inject a smaller volume or a more dilute sample.[13]
Contaminated Guard or Analytical Column Replace the guard column.[16] If the problem persists, try flushing or replacing the analytical column.[14]
Incompatible Sample Solvent The solvent used to dissolve the sample should be of similar or weaker strength than the mobile phase.[9]
Column Void or Channeling This can occur from pressure shocks or column age. Replace the column.[14]

Experimental Protocols

Protocol 1: Preparation of this compound Standard Curve by UV-Vis Spectrophotometry
  • Prepare a Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent (e.g., methanol (B129727) or ethanol) to create a concentrated stock solution (e.g., 1 mg/mL).

  • Serial Dilutions: Perform a series of dilutions from the stock solution to create a set of standards with decreasing concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL).[8] Use the same solvent for all dilutions.

  • Set up the Spectrophotometer: Turn on the spectrophotometer and allow it to warm up. Set the wavelength to the maximum absorbance for this compound (this should be determined by running a scan of one of the standards).

  • Blank the Instrument: Use a cuvette filled with the same solvent used for the dilutions to zero the spectrophotometer.[8]

  • Measure Absorbance: Measure the absorbance of each standard, starting from the lowest concentration. Rinse the cuvette with the next standard before measuring.

  • Plot the Standard Curve: Create a graph with concentration on the x-axis and absorbance on the y-axis. Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value.[5][6]

Protocol 2: Preparation of this compound Standard Curve by HPLC
  • Prepare a Stock Solution and Standards: Prepare a stock solution and serial dilutions of this compound as described in the spectrophotometry protocol. Filter the standards through a 0.22 µm or 0.45 µm syringe filter before placing them in autosampler vials.

  • Set up the HPLC System:

    • Mobile Phase: Prepare and degas the appropriate mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a small amount of acid like formic acid).

    • Column: Install the appropriate column (e.g., a C18 column).

    • Flow Rate and Temperature: Set the desired flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 30 °C).[12]

    • Detector: Set the UV detector to the appropriate wavelength for this compound.[12]

  • Equilibrate the System: Run the mobile phase through the system until the baseline is stable.[15]

  • Inject Standards: Inject the prepared standards, starting from the lowest concentration.[4]

  • Analyze the Data: Integrate the peak corresponding to this compound in each chromatogram to obtain the peak area.

  • Plot the Standard Curve: Create a graph with concentration on the x-axis and peak area on the y-axis. Perform a linear regression to get the equation of the line and the R² value.[4]

Visualizations

Troubleshooting_Workflow start Problem with Standard Curve check_linearity Poor Linearity / Low R²? start->check_linearity check_noise High Background / Noisy Baseline? check_linearity->check_noise No linearity_solutions Verify Pipetting & Dilutions Check Standard Stability Adjust Concentration Range Check Detector Saturation (HPLC) check_linearity->linearity_solutions Yes check_retention Inconsistent Retention Times? (HPLC) check_noise->check_retention No noise_solutions Use High-Purity Solvents Clean Cuvettes / Flow Cell Re-blank Instrument Degas Mobile Phase (HPLC) check_noise->noise_solutions Yes check_peak_shape Poor Peak Shape? (HPLC) check_retention->check_peak_shape No retention_solutions Check for Leaks Purge Pump Check Mobile Phase Prep Stabilize Temperature check_retention->retention_solutions Yes peak_shape_solutions Reduce Injection Volume Check Sample Solvent Replace Guard Column Replace Analytical Column check_peak_shape->peak_shape_solutions Yes end_node Re-run Standards & Evaluate check_peak_shape->end_node No linearity_solutions->end_node noise_solutions->end_node retention_solutions->end_node peak_shape_solutions->end_node

Caption: A logical workflow for troubleshooting common standard curve issues.

Standard_Curve_Prep cluster_prep Standard Preparation cluster_analysis Analysis stock 1. Prepare High-Concentration Stock Solution dilute 2. Perform Serial Dilutions (e.g., 5-7 points) stock->dilute filter 3. Filter (HPLC only) dilute->filter measure 4. Measure Response (Absorbance or Peak Area) plot 5. Plot Response vs. Concentration measure->plot regress 6. Perform Linear Regression (y = mx + c, R²) plot->regress end Quantify Unknowns regress->end start Start start->stock

Caption: Experimental workflow for preparing a standard curve.

References

Technical Support Center: Improving the Efficiency of Isoedultin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is Isoedultin and why is its synthesis challenging?

A1: this compound is a natural product belonging to the furanocoumarin class of compounds, likely an angular isomer of Edultin. The synthesis of angular furanocoumarins can be challenging due to potential issues with regioselectivity, low yields, and the formation of side products. Efficiently constructing the fused furan (B31954) and coumarin (B35378) ring systems with the desired substitution pattern requires careful optimization of reaction conditions.

Q2: What are the common synthetic strategies for obtaining the angular furanocoumarin core?

A2: The synthesis of the angular furanocoumarin scaffold, the core of this compound, typically involves the construction of a substituted coumarin followed by the annulation of the furan ring. Key synthetic strategies include:

  • Pechmann Condensation: Reaction of a suitably substituted phenol (B47542) with a β-ketoester to form the coumarin ring.

  • Knoevenagel Condensation: Condensation of an o-hydroxybenzaldehyde with an active methylene (B1212753) compound.

  • Perkin Reaction: Reaction of an o-hydroxybenzaldehyde with an acid anhydride (B1165640) and its sodium salt.

  • Furan Ring Formation: Subsequent furan ring annulation can be achieved through various methods, including the Williamson ether synthesis followed by cyclization or palladium-catalyzed coupling reactions.

Q3: How can I improve the overall yield of my this compound synthesis?

A3: Improving the overall yield requires a systematic approach to optimize each step of the synthesis. Key areas to focus on include:

  • Purity of Starting Materials: Ensure all reactants and solvents are of high purity and anhydrous where necessary.

  • Reaction Conditions: Carefully control temperature, reaction time, and stoichiometry.

  • Catalyst Selection: For catalyzed reactions, screen different catalysts and ligands to find the most effective combination for your specific substrates.

  • Work-up and Purification: Employ appropriate work-up procedures to minimize product loss and utilize efficient purification techniques to isolate the desired product.

Q4: What are the critical safety precautions when working with furanocoumarin synthesis?

A4: Many reagents used in organic synthesis are hazardous. Always consult the Safety Data Sheet (SDS) for each chemical before use. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Certain furanocoumarins are known to be phototoxic; handle these compounds with care and avoid exposure to direct sunlight or UV lamps.

Troubleshooting Guide

This troubleshooting guide addresses specific issues that may be encountered during the synthesis of this compound, based on a plausible synthetic pathway for an angular furanocoumarin.

Problem 1: Low Yield in the Initial Coumarin Formation (Pechmann Condensation)
Symptom Possible Cause Troubleshooting Suggestion
Low or no product formation Inactive or inappropriate catalyst.- Use a fresh batch of catalyst. - Screen different acid catalysts (e.g., H₂SO₄, Amberlyst-15, PTSA).
Insufficient reaction temperature or time.- Monitor the reaction progress using TLC. - Gradually increase the reaction temperature.
Poor quality of starting materials.- Purify the starting phenol and β-ketoester. - Ensure reagents are dry if the reaction is moisture-sensitive.
Formation of multiple spots on TLC Side reactions are occurring.- Lower the reaction temperature. - Use a milder catalyst. - Adjust the stoichiometry of the reactants.
Formation of regioisomers.- The choice of catalyst can influence regioselectivity. Experiment with different acid catalysts.
Problem 2: Inefficient Furan Ring Annulation
Symptom Possible Cause Troubleshooting Suggestion
Incomplete reaction Inefficient base for Williamson ether synthesis.- Use a stronger, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃).
Poor reactivity of the alkylating agent.- Use a more reactive halide (I > Br > Cl). - Consider using a phase-transfer catalyst.
Deactivation of the catalyst in cyclization step.- If using a palladium catalyst, ensure anaerobic conditions. - Screen different ligands to stabilize the catalyst.
Formation of undesired linear isomer Lack of regioselectivity in the cyclization.- The directing groups on the coumarin ring influence regioselectivity. - Modification of the synthetic route to favor the angular product may be necessary.
Problem 3: Difficulty in Product Purification
Symptom Possible Cause Troubleshooting Suggestion
Product co-elutes with starting material or byproducts Similar polarity of compounds.- Optimize the solvent system for column chromatography. - Consider using a different stationary phase (e.g., alumina).
Inseparable isomers.- Preparative HPLC is often effective for separating isomers. - Recrystallization from a suitable solvent system can sometimes resolve isomers.
Product degradation during purification Sensitivity of the furanocoumarin core.- Avoid prolonged exposure to strong acids or bases. - Minimize exposure to light and air.

Quantitative Data Summary

The following table summarizes typical yield ranges for the key reactions involved in the synthesis of angular furanocoumarins. These are general estimates and actual yields will depend on the specific substrates and optimized conditions.

Reaction Step Method Typical Yield Range (%)
Coumarin Formation Pechmann Condensation40 - 80
Knoevenagel Condensation50 - 90
Furan Ring Annulation Williamson Ether Synthesis & Cyclization30 - 70
Palladium-catalyzed Cyclization40 - 85

Experimental Protocols

Protocol 1: General Procedure for Pechmann Condensation
  • To a round-bottom flask, add the substituted phenol (1.0 eq) and the β-ketoester (1.1 eq).

  • Cool the mixture in an ice bath and slowly add the acid catalyst (e.g., concentrated H₂SO₄, 2-3 eq) with stirring.

  • Allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure coumarin derivative.

Protocol 2: General Procedure for Furan Ring Annulation via Williamson Ether Synthesis and Cyclization
  • To a solution of the hydroxycoumarin (1.0 eq) in a suitable solvent (e.g., acetone, DMF), add a base (e.g., K₂CO₃, 1.5 eq).

  • Add the appropriate alkylating agent (e.g., propargyl bromide, 1.2 eq) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • The crude propargyl ether can be purified by column chromatography or used directly in the next step.

  • The cyclization of the propargyl ether to the furan ring can be achieved under various conditions, often involving a base or a metal catalyst (e.g., Pd(PPh₃)₄/CuI). The specific conditions will depend on the substrate.

  • After the cyclization is complete, perform an appropriate aqueous work-up.

  • Purify the final furanocoumarin product by column chromatography or recrystallization.

Visualizations

Isoedultin_Synthesis_Pathway cluster_0 Step 1: Coumarin Formation cluster_1 Step 2: Furan Ring Annulation Phenol_Derivative Substituted Phenol Pechmann_Condensation Pechmann Condensation Phenol_Derivative->Pechmann_Condensation Beta_Ketoester β-Ketoester Beta_Ketoester->Pechmann_Condensation Hydroxycoumarin Hydroxycoumarin Intermediate Pechmann_Condensation->Hydroxycoumarin Alkylation Williamson Ether Synthesis Hydroxycoumarin->Alkylation Propargyl_Ether Propargyl Ether Intermediate Alkylation->Propargyl_Ether Cyclization Intramolecular Cyclization Propargyl_Ether->Cyclization Isoedultin_Scaffold This compound Scaffold Cyclization->Isoedultin_Scaffold

Caption: A plausible synthetic pathway for the this compound scaffold.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temp, Time) Check_Purity->Optimize_Conditions If pure Success Improved Yield and Purity Check_Purity->Success If impure & fixed Screen_Catalyst Screen Catalysts and Ligands Optimize_Conditions->Screen_Catalyst If still low Optimize_Conditions->Success If successful Purification Optimize Purification Method Screen_Catalyst->Purification If still low Screen_Catalyst->Success If successful Purification->Success If successful

Caption: A logical workflow for troubleshooting synthesis issues.

Technical Support Center: Isoedultin Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on selecting the appropriate solvent for Isoedultin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility characteristics?

Q2: I am having trouble dissolving this compound. What are the common reasons for this?

A2: Difficulty in dissolving this compound can arise from several factors:

  • Inappropriate Solvent Choice: The principle of "like dissolves like" is crucial.[3] this compound, being a moderately polar compound, will likely not dissolve well in highly polar solvents like water or very nonpolar solvents like hexane.

  • Insufficient Solvent Volume: An inadequate amount of solvent may lead to a saturated solution before all the solute has dissolved.

  • Low Temperature: Solubility of most solids, including this compound, generally increases with temperature. Attempting to dissolve it at a low temperature might hinder the process.

  • Purity of the Compound: Impurities in the this compound sample can affect its solubility characteristics.

  • Equilibrium Not Reached: Dissolution is a process that takes time. Insufficient mixing or time for the solute to dissolve can lead to the appearance of insolubility.

Q3: Which solvents are recommended for dissolving this compound?

A3: Based on the general solubility of furanocoumarins, a range of solvents with varying polarities should be considered. A good starting point is to test solvents with moderate polarity. The following table summarizes potentially suitable solvents, ordered by increasing polarity.

SolventPolarity IndexGeneral Use for Furanocoumarins
Ethyl Acetate (B1210297) 4.4Commonly used for extraction, indicating good solubility.[2]
Acetone 5.1A versatile solvent for moderately polar compounds.
Ethanol 5.2Frequently used for flavonoid and coumarin (B35378) extraction.[2]
Methanol 6.6A common solvent for extracting furanocoumarins.[2]
Dimethyl Sulfoxide (DMSO) 7.2A strong polar aprotic solvent, often used for compounds that are difficult to dissolve.

It is recommended to perform small-scale solubility tests with a few of these solvents to determine the most effective one for your specific application.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
This compound is not dissolving in the chosen solvent. The solvent may have the wrong polarity.Refer to the solvent table and select a solvent with a different polarity. It is often beneficial to test a small number of solvents from different polarity ranges.
Only a small amount of this compound dissolves. The solution is saturated.Increase the volume of the solvent. Gentle heating and agitation can also help increase the amount of solute that dissolves.
The solution is cloudy or contains suspended particles. The compound may be sparingly soluble or insoluble in the chosen solvent.Try a different solvent. Alternatively, consider using a co-solvent system (a mixture of two or more miscible solvents) to fine-tune the polarity.
The dissolved this compound precipitates out of solution over time. The solution was likely supersaturated, or the temperature has decreased.Ensure the solution is not supersaturated by starting with a smaller amount of solute. If temperature is a factor, maintain a constant temperature.

Experimental Protocols

Protocol for Qualitative Solubility Testing

This protocol provides a rapid method to screen for suitable solvents.

  • Preparation: Weigh approximately 1-2 mg of this compound into a small, clean, and dry test tube.

  • Solvent Addition: Add 0.5 mL of the first test solvent to the test tube.

  • Observation: Vigorously agitate the tube for 30 seconds at room temperature. Observe if the solid dissolves completely.

  • Heating: If the solid does not dissolve, gently warm the test tube in a water bath (not exceeding 50°C) for 1 minute and observe any changes in solubility.

  • Recording: Record your observations as "soluble," "sparingly soluble," or "insoluble" for each solvent at both room temperature and with heating.

  • Repeat: Repeat steps 2-5 for each solvent you wish to test.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of this compound in a specific solvent.

  • Preparation: Prepare a series of vials with a known volume of the chosen solvent (e.g., 5 mL).

  • Addition of Solute: Add an excess amount of this compound to each vial. The exact amount should be more than what is expected to dissolve to ensure a saturated solution is formed.

  • Equilibration: Seal the vials and place them in a shaker or agitator at a constant temperature (e.g., 25°C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. Alternatively, centrifuge the vials to separate the solid from the supernatant.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette.

  • Analysis: Determine the concentration of this compound in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Visualizing the Solvent Selection Workflow

The following flowchart illustrates a logical approach to selecting a suitable solvent for this compound.

Solvent_Selection_Workflow start Start: Need to dissolve this compound q1 Is this for a quick qualitative assessment or quantitative analysis? start->q1 qualitative Perform Qualitative Solubility Test q1->qualitative Qualitative quantitative Perform Quantitative Solubility Test (Shake-Flask) q1->quantitative Quantitative select_solvents Select a range of solvents (polar, nonpolar, intermediate) qualitative->select_solvents quantitative->select_solvents analyze_quantitative Analyze supernatant to determine concentration test_solubility Test solubility of this compound in selected solvents select_solvents->test_solubility evaluate_qualitative Evaluate results: Soluble, Sparingly Soluble, or Insoluble? test_solubility->evaluate_qualitative test_solubility->analyze_quantitative soluble Solvent is suitable for qualitative work evaluate_qualitative->soluble Soluble sparingly_insoluble Consider another solvent or gentle heating evaluate_qualitative->sparingly_insoluble Sparingly/Insoluble end_qualitative End soluble->end_qualitative try_another Select a different solvent and re-test sparingly_insoluble->try_another try_another->select_solvents evaluate_quantitative Is the solubility within the desired range for the application? analyze_quantitative->evaluate_quantitative optimal_solvent Optimal solvent identified for quantitative work evaluate_quantitative->optimal_solvent Yes refine_conditions Refine conditions (e.g., co-solvent, temperature) evaluate_quantitative->refine_conditions No end_quantitative End optimal_solvent->end_quantitative refine_conditions->select_solvents

Caption: A flowchart outlining the decision-making process for selecting an appropriate solvent for this compound.

References

Validation & Comparative

Comparing the bioactivity of Isoedultin and genistein

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Bioactivity of Genistein (B1671435) and Daidzein (B1669772)

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the bioactivity of isoflavones is critical for targeted therapeutic development. This guide provides a comprehensive comparison of two of the most extensively studied soy isoflavones: genistein and daidzein. While both compounds share a common structural backbone and are often found together in dietary sources, they exhibit distinct biological activities. This comparison delves into their antioxidant, anti-inflammatory, and anticancer properties, supported by quantitative data and detailed experimental protocols.

Comparative Bioactivity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values for genistein and daidzein across various bioassays, providing a quantitative comparison of their potency.

Table 1: Antioxidant Activity

CompoundAssayIC50 ValueReference
GenisteinDPPH Radical Scavenging18.1 µM[1]
DaidzeinDPPH Radical Scavenging>100 µM
GenisteinSuperoxide Radical Scavenging0.391 ± 0.012 mM[1]
DaidzeinSuperoxide Radical Scavenging1.924 ± 0.011 mM[1]
GenisteinHydroxyl Radical Scavenging0.621 ± 0.028 mM[1]
DaidzeinHydroxyl Radical Scavenging0.702 ± 0.012 mM[1]

Table 2: Anti-inflammatory Activity

CompoundAssay (Cell Line)TargetIC50 ValueReference
GenisteinLPS-stimulated RAW 264.7IL-6 Production13.3 µM[2]
GenisteinLPS-stimulated RAW 264.7IL-5 Production19.4 µM[2]
GenisteinLPS-stimulated RAW 264.7GM-CSF Production59.8 µM[2]

Table 3: Anticancer Activity (Cytotoxicity)

CompoundCell Line (Cancer Type)IC50 ValueReference
GenisteinMCF-7 (Breast Cancer)47.5 µM[3]
GenisteinMDA-MB-231 (Breast Cancer)6.5 - 12.0 µg/mL[4]
GenisteinA431 (Skin Cancer)>100 µM[5]
GenisteinHeLa (Cervical Cancer)14 µM[6]
GenisteinB16 (Melanoma)>50 µM[7]

Signaling Pathways

Genistein and daidzein modulate a multitude of signaling pathways, contributing to their diverse biological effects. Genistein, in particular, has been shown to be a potent inhibitor of protein tyrosine kinases and topoisomerase II.[8]

Genistein's Impact on Cancer Cell Signaling

Genistein's anticancer effects are mediated through its interaction with several key signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis.

genistein_cancer_pathways cluster_genistein Genistein cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway cluster_erk MAPK/ERK Pathway genistein Genistein PI3K PI3K genistein->PI3K inhibits IKK IKK genistein->IKK inhibits Ras Ras genistein->Ras inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR cell_proliferation Cell Proliferation & Survival mTOR->cell_proliferation promotes IkB IκBα IKK->IkB phosphorylates NFkB NF-κB NFkB_activation Nuclear Translocation NFkB->NFkB_activation pro_inflammatory_genes Pro-inflammatory Gene Expression NFkB_activation->pro_inflammatory_genes activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->cell_proliferation promotes

Genistein's inhibitory effects on key cancer signaling pathways.

Experimental Protocols

Detailed methodologies for the key bioassays are provided below to facilitate the replication and validation of the presented data.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.

  • Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol (B129727). The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation : Dissolve the test compounds (genistein, daidzein) and a positive control (e.g., ascorbic acid) in methanol to create a series of concentrations.

  • Reaction : In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement : Measure the absorbance at 517 nm using a microplate reader.

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value is determined by plotting the percentage of scavenging activity against the sample concentration.[9]

dpph_workflow start Start reagent_prep Prepare 0.1 mM DPPH in Methanol start->reagent_prep sample_prep Prepare Serial Dilutions of Test Compounds reagent_prep->sample_prep reaction_setup Mix DPPH Solution with Samples in 96-well Plate sample_prep->reaction_setup incubation Incubate in Dark (30 min, RT) reaction_setup->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Scavenging and IC50 Value measurement->calculation end End calculation->end

Workflow for the DPPH radical scavenging assay.
Nitric Oxide (NO) Inhibition Assay (Griess Test)

This assay measures the anti-inflammatory activity of a compound by quantifying the inhibition of nitric oxide production in stimulated macrophages.

  • Cell Culture : Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Cell Seeding : Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treatment : Pre-treat the cells with various concentrations of the test compounds for 1 hour. Then, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Griess Reagent Preparation : The Griess reagent consists of two solutions: Solution A (1% sulfanilamide (B372717) in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Reaction : Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Solution A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Solution B and incubate for another 10 minutes.

  • Measurement : Measure the absorbance at 540 nm.

  • Calculation : The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.[10][11]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay determines the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.

  • Cell Seeding : Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compounds for 24-48 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement : Measure the absorbance at 570 nm.

  • Calculation : Cell viability is expressed as a percentage of the untreated control. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.[12][13][14]

mtt_workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells Treat with Test Compounds (24-48 hours) seed_cells->treat_cells add_mtt Add MTT Solution (4 hours incubation) treat_cells->add_mtt dissolve_formazan Dissolve Formazan Crystals with DMSO add_mtt->dissolve_formazan measure_absorbance Measure Absorbance at 570 nm dissolve_formazan->measure_absorbance calculate_viability Calculate % Cell Viability and IC50 Value measure_absorbance->calculate_viability end End calculate_viability->end

References

Isoflavone Showdown: A Comparative Analysis of Isoorientin, Genistein, and Daidzein

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the comparative analysis of Isoorientin against the well-established isoflavones, Genistein (B1671435) and Daidzein, reveals significant insights for researchers and drug development professionals. This guide provides a comprehensive overview of their antioxidant and anti-inflammatory properties, supported by experimental data and detailed methodologies.

This publication offers a side-by-side comparison of the biological activities of Isoorientin, a flavone (B191248) C-glycoside, with two of the most researched isoflavones, Genistein and Daidzein. The following sections present quantitative data on their respective antioxidant and anti-inflammatory capacities, outline the experimental protocols used to derive this data, and visualize the key signaling pathways they modulate.

Data Presentation: A Quantitative Comparison

The relative potency of Isoorientin, Genistein, and Daidzein in key biological assays is summarized below. These values, presented as the half-maximal inhibitory concentration (IC50), provide a quantitative measure of their efficacy. A lower IC50 value indicates greater potency.

Biological Activity Assay Isoorientin (IC50) Genistein (IC50) Daidzein (IC50) Reference Compound (IC50)
Antioxidant Activity DPPH Radical ScavengingNot Widely Reported~110.25 µg/mL[1]~113.40 µg/mL[1]Ascorbic Acid: Not specified in cited source
ABTS Radical Scavenging2.19 µM[2]43.17 µg/mL (~159.7 µM)[3]Not Widely ReportedTrolox: Not specified in cited source
Anti-inflammatory Activity Nitric Oxide (NO) Production InhibitionNot specified, but effective at 6.25 µM and 25 µM[4]69.4 µM[5]35.68 µg/mL (~140.3 µM)[6][7]L-NAME: Not specified in cited source
Cyclooxygenase-2 (COX-2) Inhibition39 µM[8][9]Dose-dependent inhibition[10][11]Dose-dependent inhibition[12]Celecoxib: Not specified in cited source
5-Lipoxygenase (5-LOX) InhibitionInhibitory effect noted[13][14]Inhibitory effect noted[10]Not Widely ReportedZileuton: Not specified in cited source

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Key Signaling Pathways

The biological activities of these isoflavones are mediated through their interaction with various cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate the key pathways modulated by Isoorientin and the more extensively studied Genistein.

Isoorientin_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Response Oxidative Stress Oxidative Stress MAPK MAPK Oxidative Stress->MAPK Isoorientin Isoorientin PI3K PI3K Isoorientin->PI3K Activates Isoorientin->MAPK Inhibits Akt Akt PI3K->Akt Nrf2 Nrf2 Akt->Nrf2 ARE ARE Nrf2->ARE Translocates to nucleus and binds Antioxidant Enzymes Antioxidant Enzymes ARE->Antioxidant Enzymes Apoptosis Apoptosis MAPK->Apoptosis Inflammation Inflammation MAPK->Inflammation

Fig. 1: Isoorientin Signaling Pathway

Genistein_Signaling_Pathways cluster_cellular_genistein Cellular Response Genistein Genistein NF-κB Pathway NF-κB Pathway Genistein->NF-κB Pathway Inhibits PI3K/Akt Pathway PI3K/Akt Pathway Genistein->PI3K/Akt Pathway Inhibits MAPK Pathway MAPK Pathway Genistein->MAPK Pathway Modulates Wnt/β-catenin Pathway Wnt/β-catenin Pathway Genistein->Wnt/β-catenin Pathway Inhibits JAK/STAT Pathway JAK/STAT Pathway Genistein->JAK/STAT Pathway Inhibits Inflammation Inflammation NF-κB Pathway->Inflammation Cell Proliferation Cell Proliferation PI3K/Akt Pathway->Cell Proliferation Apoptosis Apoptosis PI3K/Akt Pathway->Apoptosis MAPK Pathway->Cell Proliferation MAPK Pathway->Apoptosis Gene Transcription Gene Transcription Wnt/β-catenin Pathway->Gene Transcription JAK/STAT Pathway->Gene Transcription

Fig. 2: Genistein's Multi-pathway Modulation

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided to ensure reproducibility and to aid in the design of future comparative studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay is widely used to evaluate the antioxidant capacity of a compound.

  • Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored non-radical form. The decrease in absorbance at approximately 517 nm is proportional to the antioxidant activity.

  • Reagents:

    • DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol)

    • Test compounds (Isoorientin, Genistein, Daidzein) dissolved in a suitable solvent (e.g., methanol, DMSO)

    • Positive control (e.g., Ascorbic acid, Trolox)

    • Solvent for blank

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control.

    • In a 96-well microplate, add a specific volume of the test compound or standard to the wells.

    • Add the DPPH working solution to all wells.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (DPPH solution and solvent) and A_sample is the absorbance of the test sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.[15][16][17][18][19]

  • Principle: The assay utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants can suppress this oxidation.[18][19]

  • Cell Culture: Adherent cells (e.g., HeLa, HepG2) are cultured in a 96-well black fluorescence cell culture plate until confluent.[15][16][17]

  • Procedure:

    • Pre-incubate the confluent cells with the cell-permeable DCFH-DA probe.

    • Add the test compound (e.g., Isoorientin, Genistein) or a standard antioxidant (e.g., Quercetin) to the wells and incubate.[15][16][17]

    • After incubation, wash the cells to remove the excess probe and compound.

    • Initiate the generation of free radicals by adding a Free Radical Initiator (e.g., AAPH).[15][17]

    • Immediately begin measuring the fluorescence intensity over time using a microplate fluorometer at an excitation wavelength of ~480 nm and an emission wavelength of ~530 nm.[16][17]

    • The antioxidant activity is determined by comparing the reduction in fluorescence in the presence of the test compound to that of a standard antioxidant.

Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay is a common in vitro model for assessing the anti-inflammatory potential of compounds.[20][21][22][23]

  • Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture medium using the Griess reagent.[20][21]

  • Cell Culture: RAW 264.7 murine macrophage cells are seeded in 96-well plates and allowed to adhere.

  • Procedure:

    • Pre-treat the cells with various concentrations of the test compounds (Isoorientin, Genistein, Daidzein) for a specific duration (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a longer period (e.g., 24 hours).[20]

    • After incubation, collect the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).[20]

    • After a short incubation period, measure the absorbance at approximately 540 nm.

    • The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

    • The inhibitory effect of the test compounds on NO production is calculated relative to the LPS-stimulated control group.

    • A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed reduction in NO is not due to cytotoxicity.[20]

Experimental Workflow Visualization

The general workflow for the in vitro anti-inflammatory assay is depicted below.

Anti_Inflammatory_Assay_Workflow cluster_workflow Experimental Workflow A Seed RAW 264.7 cells in 96-well plate B Pre-treat with Isoflavone/Control A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect Supernatant D->E H MTT Assay for Cell Viability D->H F Griess Reaction E->F G Measure Absorbance (540 nm) F->G

References

Navigating Isoflavone Immunoassays: A Comparative Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of isoflavones is critical. However, the inherent structural similarity among these phytoestrogens presents a significant challenge in immunoassay development: cross-reactivity. This guide provides a comparative analysis of isoflavone (B191592) cross-reactivity in immunoassays, with a focus on Isoedultin and its analogs. By presenting experimental data, detailed methodologies, and pathway visualizations, this document aims to equip researchers with the knowledge to select and develop robust and specific immunoassays for their research needs.

Understanding Isoflavone Cross-Reactivity in Immunoassays

Immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay) and RIA (Radioimmunoassay), are powerful tools for the detection and quantification of biomolecules. Their specificity relies on the precise recognition of a target analyte by an antibody. However, when structurally related molecules are present in a sample, an antibody may bind to these non-target compounds, leading to inaccurate measurements. This phenomenon, known as cross-reactivity, is a common hurdle in the analysis of isoflavones due to their shared core chemical structure.

The degree of cross-reactivity is influenced by several factors, including the specific epitopes recognized by the antibody and the immunoassay format. For instance, monoclonal antibodies, which recognize a single epitope, generally offer higher specificity compared to polyclonal antibodies that bind to multiple epitopes.

Comparative Analysis of Isoflavone Cross-Reactivity

Table 1: Cross-Reactivity of Various Isoflavones in Biochanin A Immunoassays

CompoundRadioimmunoassay (RIA) Cross-Reactivity (%)Enzyme-Linked Immunosorbent Assay (ELISA) Cross-Reactivity (%)
Biochanin A 100100
Sissotrin15.7120
5-hydroxy, 4',7-dimethoxy isoflavone51.546.5
Prunetin4.55.0
Genistein0.82.8
Formononetin0.40.3

Data sourced from an immunoassay developed for Biochanin A.

Structural Comparison of this compound and Related Isoflavones

To understand the potential for cross-reactivity with this compound, a comparison of its chemical structure with that of Biochanin A and other isoflavones from the study is crucial. The structural similarities and differences, particularly in the regions likely to be recognized by antibodies (epitopes), can help predict the likelihood of cross-reaction.

  • Biochanin A: Possesses hydroxyl groups at the C5 and C7 positions and a methoxy (B1213986) group at the C4' position.

  • Sissotrin: A glucoside of Biochanin A, with a glucose molecule attached at the C7 position. The high cross-reactivity in the ELISA suggests the antibody may recognize the core Biochanin A structure.

  • Prunetin: Structurally similar to Biochanin A, with a methoxy group at the C7 position and a hydroxyl group at the C5 position.

  • Genistein: Similar to Biochanin A but with a hydroxyl group instead of a methoxy group at the C4' position.

  • Formononetin: Lacks the C5 hydroxyl group present in Biochanin A.

Given that this compound is an isomer of Edultin, its potential for cross-reactivity in an immunoassay designed for another isoflavone would depend on the specific structural differences between them and the epitope recognized by the antibody. If the differing structural feature is part of the epitope, cross-reactivity would be low. Conversely, if the difference is in a region of the molecule not involved in antibody binding, significant cross-reactivity could be expected.

Experimental Protocols

Developing a specific and sensitive immunoassay requires careful optimization of each step. Below is a detailed protocol for a competitive ELISA for the quantification of a small molecule like an isoflavone.

Competitive ELISA Protocol for Isoflavone Quantification

1. Reagent Preparation:

  • Coating Buffer (Carbonate-Bicarbonate Buffer, pH 9.6): 1.59 g Na₂CO₃, 2.93 g NaHCO₃ in 1 L of distilled water.

  • Wash Buffer (PBST): Phosphate-buffered saline (PBS) with 0.05% Tween 20.

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.

  • Assay Buffer: 0.1% BSA in PBST.

  • Isoflavone Standards: Prepare a stock solution of the target isoflavone in a suitable organic solvent (e.g., DMSO) and then serially dilute in Assay Buffer to create a standard curve.

  • Antibody Solution: Dilute the primary antibody against the target isoflavone in Assay Buffer. The optimal dilution must be determined experimentally (e.g., through titration).

  • Enzyme-Conjugated Secondary Antibody: Dilute the enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) in Assay Buffer. The optimal dilution must be determined experimentally.

  • Substrate Solution: Prepare the appropriate substrate for the enzyme used (e.g., TMB for HRP).

  • Stop Solution: Prepare the appropriate stop solution for the substrate (e.g., 2 M H₂SO₄ for TMB).

2. Plate Coating:

  • Dilute the isoflavone-protein conjugate (e.g., Isoflavone-BSA) in Coating Buffer to a pre-determined optimal concentration.

  • Add 100 µL of the coating solution to each well of a 96-well microplate.

  • Incubate overnight at 4°C.

  • Wash the plate three times with Wash Buffer.

3. Blocking:

  • Add 200 µL of Blocking Buffer to each well.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate three times with Wash Buffer.

4. Competitive Reaction:

  • Add 50 µL of the isoflavone standard or sample to the appropriate wells.

  • Add 50 µL of the diluted primary antibody to each well.

  • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Wash the plate three times with Wash Buffer.

5. Detection:

  • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the plate five times with Wash Buffer.

6. Signal Development and Measurement:

  • Add 100 µL of the Substrate Solution to each well.

  • Incubate in the dark at room temperature for a specified time (e.g., 15-30 minutes), or until a color change is observed.

  • Add 50 µL of Stop Solution to each well to stop the reaction.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

7. Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the corresponding concentrations of the isoflavone standards.

  • Determine the concentration of the isoflavone in the samples by interpolating their absorbance values on the standard curve.

Visualizing Isoflavone Signaling Pathways

Isoflavones, due to their structural similarity to estrogen, can exert their biological effects by interacting with estrogen receptors (ERs) and modulating downstream signaling pathways. Understanding these pathways is crucial for researchers in drug development.

Isoflavone_Signaling Isoflavone Isoflavone ER Estrogen Receptor (ERα / ERβ) Isoflavone->ER Binds to ERE Estrogen Response Element (ERE) ER->ERE Binds to Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Regulates Biological_Effects Biological Effects (e.g., Cell Proliferation, Apoptosis) Gene_Transcription->Biological_Effects Leads to

Caption: Estrogen Receptor Signaling Pathway for Isoflavones.

Experimental Workflow for Immunoassay Development

The development of a robust immunoassay involves a series of well-defined steps, from antigen design to assay validation.

Immunoassay_Workflow start Start hapten Hapten Design (Isoflavone Derivative) start->hapten conjugation Conjugation to Carrier Protein (e.g., BSA) hapten->conjugation immunization Immunization of Animal conjugation->immunization antibody_prod Antibody Production & Purification immunization->antibody_prod assay_dev Assay Development (e.g., ELISA format) antibody_prod->assay_dev optimization Optimization of Assay Parameters assay_dev->optimization validation Assay Validation (Specificity, Sensitivity, Precision, Accuracy) optimization->validation end End validation->end

Caption: Workflow for Immunoassay Development.

Conclusion

The cross-reactivity of this compound and other isoflavones in immunoassays is a critical consideration for accurate quantification. While direct data for this compound is limited, a comparative analysis of structurally similar compounds provides valuable insights into potential cross-reactivity. By understanding the structural basis of antibody recognition and employing rigorous assay development and validation protocols, researchers can develop highly specific immunoassays. The provided protocols and workflow diagrams serve as a guide for scientists and drug development professionals to navigate the complexities of isoflavone analysis and ensure the reliability of their experimental data.

Comparative Analysis of the Anti-inflammatory Potential of Isoedultin and Structurally Related Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the reproducibility of anti-inflammatory effects, focusing on Isoedultin (B15391317) and its analogs.

Introduction

This compound, a flavonoid found in medicinal plants such as Clerodendrum bungei, has garnered interest for its potential therapeutic properties. While direct experimental evidence for the anti-inflammatory activity of this compound remains limited, its structural similarity to other well-studied flavonoids provides a basis for predicting its mechanism of action and potential efficacy. This guide offers a comparative analysis of the anti-inflammatory effects of isoorientin (B1672268), a structural isomer of this compound, alongside other prominent anti-inflammatory flavonoids: quercetin, luteolin, and apigenin (B1666066). The objective is to provide a comprehensive resource for researchers by presenting available experimental data, detailing methodologies, and illustrating the key signaling pathways involved in the anti-inflammatory response of these compounds. The traditional use of Clerodendrum bungei as an anti-inflammatory agent further supports the therapeutic potential of its constituents, including this compound.

In Vitro Anti-inflammatory Activity

The anti-inflammatory effects of flavonoids are commonly assessed in vitro using lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. LPS, a component of the outer membrane of Gram-negative bacteria, induces a potent inflammatory response characterized by the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). The ability of a compound to inhibit the production of these inflammatory mediators is a key indicator of its anti-inflammatory potential.

Comparative Inhibition of Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells

The following table summarizes the available data on the inhibitory effects of isoorientin, quercetin, luteolin, and apigenin on the production of NO, TNF-α, IL-6, and IL-1β in LPS-stimulated RAW 264.7 macrophages.

CompoundAssayEndpointResult
Isoorientin Nitric Oxide (NO) Production% InhibitionNot explicitly quantified in reviewed literature
TNF-α Release% InhibitionNot explicitly quantified in reviewed literature
IL-6 Release% InhibitionNot explicitly quantified in reviewed literature
IL-1β Release% InhibitionNot explicitly quantified in reviewed literature
Quercetin Nitric Oxide (NO) ProductionIC50~14.5 µM
TNF-α Release% InhibitionSignificant inhibition at 10-100 µg/mL
IL-6 Release% InhibitionSignificant reduction at various concentrations
IL-1β Release% InhibitionSignificant reduction at various concentrations
Luteolin Nitric Oxide (NO) Production% InhibitionDose-dependent inhibition (5-25 µM)[1]
TNF-α Release% InhibitionDose-dependent inhibition (5-25 µM)[1]
IL-6 Release% InhibitionDose-dependent inhibition (5-25 µM)[1]
IL-1β Release% InhibitionSignificant reduction at 4 µM/mL[2]
Apigenin Nitric Oxide (NO) Production% InhibitionNot explicitly quantified in reviewed literature
TNF-α Release% InhibitionSignificant decrease at 30 µM[3]
IL-6 Release% InhibitionSignificant inhibition by apigenin[4][5]
IL-1β Release% InhibitionSignificant decrease at 30 µM[3]

Note: The lack of directly comparable quantitative data for all compounds highlights a gap in the literature and underscores the importance of standardized experimental conditions for robust comparative analyses.

In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a widely used and reproducible acute inflammatory model to evaluate the in vivo efficacy of anti-inflammatory compounds. Carrageenan injection into the paw induces a biphasic inflammatory response, with the initial phase mediated by histamine (B1213489) and serotonin, and the later phase primarily driven by prostaglandins (B1171923) and cytokines.

Comparative Efficacy in Carrageenan-Induced Paw Edema

The following table presents data on the in vivo anti-inflammatory effects of isoorientin in the carrageenan-induced paw edema model. Data for quercetin, luteolin, and apigenin in this specific model are extensive but vary significantly based on dosage and experimental conditions, and thus are not directly compared in this table.

CompoundDose (mg/kg)Time (hours)Edema Inhibition (%)
Isoorientin 103Significant reduction in paw thickness observed
203Significant reduction in paw thickness observed

Key Signaling Pathways in Flavonoid-Mediated Anti-inflammation

Flavonoids exert their anti-inflammatory effects primarily through the modulation of two key intracellular signaling cascades: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the transcription of numerous genes involved in the inflammatory response.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β. Many flavonoids, including those discussed here, are known to inhibit NF-κB activation by targeting various components of this pathway.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκB Degradation Flavonoids This compound & Alternatives Flavonoids->IKK Inhibition DNA DNA NFkB_n->DNA Binding Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: NF-κB signaling pathway and flavonoid inhibition.

MAPK Signaling Pathway

The MAPK family of serine/threonine kinases, including ERK, JNK, and p38, are crucial for signal transduction from the cell surface to the nucleus. These pathways are activated by various extracellular stimuli, including LPS, and regulate cellular processes such as inflammation, proliferation, and apoptosis. The activation of MAPK pathways leads to the phosphorylation of transcription factors, such as AP-1, which in turn upregulate the expression of pro-inflammatory genes. Flavonoids can interfere with these pathways at different levels, leading to a reduction in the inflammatory response.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (LPS) Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylation TF Transcription Factors (e.g., AP-1) MAPK->TF Activation Flavonoids This compound & Alternatives Flavonoids->MAPKKK Inhibition Flavonoids->MAPKK Flavonoids->MAPK Genes Pro-inflammatory Genes TF->Genes Transcription

Caption: MAPK signaling pathway and points of flavonoid intervention.

Experimental Protocols

To ensure the reproducibility of the findings presented, detailed experimental protocols for the key assays are provided below.

General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory effects of a test compound.

Experimental_Workflow A Cell Culture (e.g., RAW 264.7) B Compound Treatment (this compound/Analogs) A->B C LPS Stimulation B->C D Incubation C->D E Collect Supernatant D->E H Lyse Cells D->H F Griess Assay (NO) E->F G ELISA (Cytokines) E->G I Western Blot (NF-κB, MAPK proteins) H->I

Caption: General workflow for in vitro anti-inflammatory assays.

In Vitro Assays

1. Cell Culture and Treatment:

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Procedure: Cells are seeded in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for cytokine assays) and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compound (e.g., isoorientin, quercetin) for a specified period (e.g., 1-2 hours) before being stimulated with lipopolysaccharide (LPS; typically 1 µg/mL) for a further incubation period (e.g., 24 hours).

2. Nitric Oxide (NO) Production Assay (Griess Assay):

  • Principle: This colorimetric assay measures the concentration of nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO.

  • Reagents: Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Procedure:

    • After cell treatment and incubation, collect the cell culture supernatant.

    • Add an equal volume of Griess reagent to the supernatant in a 96-well plate.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • The nitrite concentration is determined by comparison with a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.[6][7][8]

3. Pro-inflammatory Cytokine Quantification (ELISA):

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

  • Reagents: Commercially available ELISA kits for TNF-α, IL-6, and IL-1β. These kits typically include a capture antibody, a detection antibody, a standard, and a substrate.

  • Procedure:

    • Coat a 96-well plate with the capture antibody.

    • Block non-specific binding sites.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add the biotinylated detection antibody.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Wash the plate and add a substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

    • The cytokine concentration is determined from the standard curve.[9][10][11][12][13][14]

In Vivo Assay

1. Carrageenan-Induced Paw Edema:

  • Animals: Male Wistar rats or Swiss albino mice.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The initial paw volume of the right hind paw is measured using a plethysmometer.

    • The test compound (e.g., isoorientin) or a standard anti-inflammatory drug (e.g., indomethacin) is administered intraperitoneally or orally.

    • After a specific time (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

    • The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[15][16][17][18][19][20]

Conclusion

While direct experimental data on the anti-inflammatory effects of this compound are currently lacking, the available evidence from its structural isomer, isoorientin, and other related flavonoids strongly suggests its potential as an anti-inflammatory agent. The primary mechanism of action is likely the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory mediators. The traditional use of Clerodendrum bungei in treating inflammatory conditions provides further impetus for the investigation of its bioactive constituents, including this compound. To definitively establish the anti-inflammatory profile of this compound and enable robust comparisons, further research employing standardized in vitro and in vivo models is essential. This guide provides a framework for such investigations, detailing the necessary experimental protocols and highlighting the key molecular targets. The data presented for isoorientin, quercetin, luteolin, and apigenin serve as a valuable benchmark for future studies on this compound and other novel flavonoid compounds.

References

A Comparative Analysis of Isoeugenol's Efficacy Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive guide for researchers, scientists, and drug development professionals on the anti-cancer properties of Isoeugenol (B1672232), detailing its efficacy and mechanisms of action in various cancer cell lines. This report includes quantitative data, detailed experimental protocols, and visual representations of signaling pathways.

Isoeugenol, a naturally occurring phenylpropanoid, has garnered significant interest in the scientific community for its potential as an anti-cancer agent. This comparison guide provides an in-depth analysis of Isoeugenol's effectiveness in different cancer cell lines, focusing on its impact on cell viability, migration, and the underlying molecular mechanisms.

Data Presentation: Comparative Efficacy of Isoeugenol

The cytotoxic effect of Isoeugenol and its derivatives varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison. While data for pure Isoeugenol is limited in some cell lines, studies on its derivatives provide valuable insights into its potential.

Cell LineCompoundIC50 (µM)Reference
MCF-7 (Breast Cancer) Isoeugenol Derivative 26.59[1]
Isoeugenol Derivative 88.07[1]
Isoeugenol Derivative 109.63[1]
HT29 (Colon Cancer) Isoeugenol-based Compound 1Not specified[2]
Isoeugenol-based Compound 2Not specified[2]
Melanoma Cell Lines IsoeugenolIneffective up to 5 µM[3]

It is important to note that in some studies, Isoeugenol itself did not show significant inhibition at lower concentrations in melanoma cell lines, while its dimeric forms demonstrated greater antiproliferative activity[3]. In contrast, derivatives of Isoeugenol have shown potent activity against breast cancer cells[1].

Key Experimental Protocols

To ensure reproducibility and facilitate further research, this section details the methodologies for the key experiments cited in the studies of Isoeugenol's efficacy.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Treat the cells with various concentrations of Isoeugenol or its derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Cell Migration Assessment: Scratch (Wound Healing) Assay

The scratch assay is a straightforward method to study directional cell migration in vitro.

Protocol:

  • Create a Confluent Monolayer: Seed cells in a 6-well plate and grow them to form a confluent monolayer.

  • Create the "Scratch": Use a sterile 200 µL pipette tip to create a straight scratch through the center of the monolayer.

  • Wash: Gently wash the wells with PBS to remove detached cells.

  • Add Medium with Treatment: Add fresh medium containing the desired concentration of Isoeugenol or its derivatives. A control group should receive medium with the vehicle.

  • Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours) using a microscope with a camera.

  • Data Analysis: Measure the width of the scratch at different points at each time point. The rate of wound closure is calculated to determine the effect of the treatment on cell migration.

Analysis of Apoptotic Proteins: Western Blotting

Western blotting is used to detect specific proteins in a sample and is crucial for understanding the molecular pathways affected by Isoeugenol.

Protocol:

  • Cell Lysis: Treat cells with Isoeugenol for the desired time, then lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.

  • SDS-PAGE: Separate the proteins based on their molecular weight by loading equal amounts of protein onto an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, cleaved Caspase-3, β-actin as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Signaling Pathways and Mechanisms of Action

Isoeugenol and its derivatives exert their anti-cancer effects through the modulation of various signaling pathways, primarily by inducing apoptosis and inhibiting metastasis.

Apoptosis Induction in HT29 Colon Cancer Cells

In the HT29 human colon cancer cell line, Isoeugenol-based compounds have been shown to induce apoptosis by modulating the expression of key apoptosis-related genes. This involves increasing the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. This shift in balance leads to the activation of the intrinsic apoptotic pathway, culminating in the activation of initiator caspase-9 and executioner caspase-3[2][4].

apoptosis_ht29 isoeugenol Isoeugenol-based Compounds bax Bax (Pro-apoptotic) isoeugenol->bax bcl2 Bcl-2 (Anti-apoptotic) isoeugenol->bcl2 caspase9 Caspase-9 (Initiator) bax->caspase9 bcl2->caspase9 caspase3 Caspase-3 (Executioner) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis apoptosis_mcf7 isoeugenol Isoeugenol Derivatives pro_apoptotic Pro-apoptotic genes (e.g., Bax) isoeugenol->pro_apoptotic anti_apoptotic Anti-apoptotic genes (e.g., Bcl-2) isoeugenol->anti_apoptotic caspases Caspase Activation pro_apoptotic->caspases anti_apoptotic->caspases apoptosis Apoptosis caspases->apoptosis experimental_workflow cluster_0 In Vitro Assays cluster_1 Molecular Analysis cluster_2 Data Analysis & Conclusion cell_culture Cell Culture (e.g., MCF-7, HT29) treatment Isoeugenol Treatment (Dose-response & Time-course) cell_culture->treatment mtt_assay MTT Assay (Cell Viability, IC50) treatment->mtt_assay scratch_assay Scratch Assay (Cell Migration) treatment->scratch_assay protein_extraction Protein Extraction treatment->protein_extraction rna_extraction RNA Extraction treatment->rna_extraction data_analysis Data Analysis (Statistical Significance) mtt_assay->data_analysis scratch_assay->data_analysis western_blot Western Blot (Bax, Bcl-2, Caspases) protein_extraction->western_blot western_blot->data_analysis rt_pcr RT-PCR (Gene Expression) rna_extraction->rt_pcr rt_pcr->data_analysis conclusion Conclusion (Efficacy & Mechanism) data_analysis->conclusion

References

Head-to-head comparison of Isoedultin and daidzein

Author: BenchChem Technical Support Team. Date: December 2025

Head-to-Head Comparison: Isoedultin and Daidzein (B1669772)

A Comprehensive Analysis for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the biochemical and pharmacological properties of this compound and daidzein. While daidzein is a well-researched isoflavone (B191592) with a substantial body of experimental data, it is important to note that publicly available scientific literature on this compound is exceedingly scarce. As such, a direct, data-driven head-to-head comparison is not feasible at this time. This guide will present the comprehensive data available for daidzein and will highlight the current knowledge gap regarding this compound.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for the bioactivities of daidzein. Fields for this compound are marked as "Data not available" due to the lack of published experimental results.

Table 1: Anticancer Activity (Cytotoxicity)
CompoundCell LineCancer TypeIC50 (µM)Exposure Time (hours)Assay MethodReference
This compound Data not availableData not availableData not availableData not availableData not available
Daidzein MCF-7Breast Cancer50Not SpecifiedNot Specified[1]
BEL-7402Liver Cancer59.7 ± 8.124MTT[2]
A-375Melanoma18Not SpecifiedMTT[3]
SKOV3Ovarian Cancer20Not SpecifiedNot Specified[3]
U87MGGlioblastoma615.60 ± 56.9572MTT[3]
Table 2: Anti-inflammatory Activity
CompoundAssayCell Line/ModelKey FindingsReference
This compound Data not availableData not availableData not available
Daidzein Nitric Oxide (NO) ProductionLPS-stimulated RAW264.7 macrophagesDose-dependent suppression of NO release.[4]
Cytokine Release (IL-6, TNF-α)LPS-stimulated RAW264.7 macrophagesSignificant reduction in IL-6 and moderate suppression of TNF-α at 100 µM.[4]
Pro-inflammatory Gene ExpressionAdipocyte-macrophage co-culturesDecreased Ccl2 and Il6 mRNA levels.[5]
Table 3: Antioxidant Activity
CompoundAssayKey FindingsReference
This compound Data not availableData not available
Daidzein DPPH Radical ScavengingExhibits radical scavenging properties.[6]
ABTS Radical Cation DecolorizationDemonstrates radical scavenging activity.[6]
Cellular Antioxidant ActivityPretreatment with 40 µM daidzein prevented the decrease in cell viability and CAT activity and the increase in intracellular ROS levels and MDA content caused by H2O2 in IPEC-J2 cells.[7]

Experimental Protocols

Detailed methodologies for key experiments cited for daidzein are provided below.

Daidzein Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of daidzein on cancer cell viability.

Materials:

  • Human cancer cell line (e.g., MCF-7, BEL-7402)

  • Daidzein stock solution (dissolved in DMSO)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 2 × 10^5 cells/well and incubate for 24 hours to allow for cell attachment.[2]

  • Daidzein Treatment: Prepare serial dilutions of daidzein in the complete culture medium. Remove the existing medium from the wells and replace it with the medium containing different concentrations of daidzein. Include a vehicle control (medium with the same concentration of DMSO used to dissolve daidzein) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[2]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the log of the daidzein concentration and fitting the data to a dose-response curve.

Daidzein Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

Objective: To evaluate the effect of daidzein on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW264.7 macrophage cell line

  • Daidzein stock solution

  • Lipopolysaccharide (LPS)

  • Complete cell culture medium

  • Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO2) standard solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate overnight.[4]

  • Pre-treatment with Daidzein: Pre-treat the cells with various concentrations of daidzein for 4 hours.[4]

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 12 hours to induce inflammation.[4]

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent Part A to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using the NaNO2 standard solution. Calculate the concentration of nitrite in the samples from the standard curve. The inhibitory effect of daidzein on NO production is expressed as the percentage reduction compared to the LPS-stimulated control.

Signaling Pathways and Mechanisms of Action

Daidzein Signaling Pathways

Daidzein exerts its biological effects through the modulation of several key signaling pathways. As a phytoestrogen, it can bind to estrogen receptors (ERα and ERβ), leading to both estrogenic and anti-estrogenic effects depending on the tissue context.[6][8] Beyond its interaction with estrogen receptors, daidzein influences pathways involved in inflammation, cell proliferation, and apoptosis.

Daidzein_Signaling_Pathways Daidzein Daidzein ER Estrogen Receptors (ERα, ERβ) Daidzein->ER TGFb_R TGF-β Receptor Daidzein->TGFb_R PPARs PPARα / PPARγ Daidzein->PPARs ROS Reactive Oxygen Species (ROS) Daidzein->ROS JNK JNK Daidzein->JNK inhibits NFkB NF-κB Daidzein->NFkB inhibits Smad Smad2/3 TGFb_R->Smad Inflammation ↓ Pro-inflammatory Gene Expression (CCL2, IL-6) PPARs->Inflammation LPS_TLR4 LPS / TLR4 LPS_TLR4->JNK LPS_TLR4->NFkB Mitochondria Mitochondria ROS->Mitochondria Gene_Expression Gene Expression (e.g., Collagen) Smad->Gene_Expression JNK->Inflammation NFkB->Inflammation Bax_Bcl2 Bax/Bcl-2 ratio ↑ Mitochondria->Bax_Bcl2 Caspases Caspase Activation Bax_Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 1. Key signaling pathways modulated by daidzein.
Experimental Workflow for Anticancer Activity Assessment

The evaluation of the anticancer potential of a compound like daidzein typically follows a structured experimental workflow, starting from in vitro cell-based assays to more complex in vivo models.

Anticancer_Workflow start Compound (Daidzein) cell_culture Cancer Cell Lines (e.g., MCF-7, BEL-7402) start->cell_culture cytotoxicity Cytotoxicity Assay (e.g., MTT) cell_culture->cytotoxicity ic50 Determine IC50 cytotoxicity->ic50 apoptosis Apoptosis Assays (e.g., Annexin V, Caspase activity) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle pathway Signaling Pathway Analysis (Western Blot, qPCR) ic50->pathway in_vivo In Vivo Animal Models (e.g., Xenograft) apoptosis->in_vivo cell_cycle->in_vivo pathway->in_vivo end Evaluation of Anticancer Efficacy in_vivo->end

Figure 2. General experimental workflow for assessing anticancer activity.

Conclusion

Daidzein is a multifaceted isoflavone with well-documented anticancer, anti-inflammatory, and antioxidant properties. Its mechanisms of action involve the modulation of critical signaling pathways, making it a compound of significant interest for drug development and nutritional science.

In stark contrast, this compound remains an enigmatic compound with no significant presence in the current scientific literature. The absence of experimental data for this compound makes a direct comparison with daidzein impossible. Future research is required to isolate and characterize this compound, determine its bioactivities, and elucidate its mechanisms of action before any meaningful comparison to well-studied compounds like daidzein can be made. Researchers interested in the bioactivity of isoflavones should focus on the extensive existing data for compounds like daidzein while being aware of the significant knowledge gaps for lesser-known derivatives.

References

A Comparative Guide to the Dose-Response Analysis of Flavonoids: A Case Study on Isoorientin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comprehensive overview of the statistical analysis of dose-response curves for flavonoids, with a specific focus on Isoorientin as a representative compound. Due to the limited availability of public data on Isoedultin, this document utilizes Isoorientin to illustrate the key concepts, experimental protocols, and data interpretation relevant to researchers, scientists, and drug development professionals. Isoorientin is a C-glucosyl flavone (B191248) known for its antioxidant properties, primarily through the activation of the Nrf2 signaling pathway.[1][2]

Data Presentation: Summary of Isoorientin Dose-Response Effects

The following table summarizes the quantitative effects of Isoorientin on key biomarkers related to the antioxidant response pathway. The data is compiled from multiple studies investigating the cellular mechanisms of Isoorientin.

Compound Cell Line/Model Dose/Concentration Key Biomarker Observed Response Statistical Significance
IsoorientinHepG2 Cells5 µg/mLNrf2 Nuclear TranslocationTime-dependent increase, peaking at 60-120 min-
IsoorientinHepG2 Cells5 µg/mLNQO1 Protein Level>3-fold increase after 24h-
IsoorientinHepG2 Cells20 µMHO-1 ExpressionSignificant increasep < 0.01
IsoorientinHepG2 WT Cells20 µM (pre-treatment)Cell Viability (vs. APAP)Significant protection against APAP-induced toxicityp < 0.01
IsoorientinNrf2-/- HepG2 Cells20 µM (pre-treatment)Cell Viability (vs. APAP)No significant protectionp > 0.05
IsoorientinMice50 mg/kg (i.p.)Nrf2 ActivationSignificant increase-

Experimental Protocols

A fundamental experiment to determine the dose-response relationship of a compound like Isoorientin is the Cellular Antioxidant Activity (CAA) assay. This assay measures the ability of the compound to inhibit intracellular reactive oxygen species (ROS) generation.[3]

Objective: To quantify the dose-dependent antioxidant effect of Isoorientin in a cell-based model.

Materials:

  • HepG2 cells (or other suitable adherent cell line)

  • 96-well black, clear-bottom cell culture plates

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe

  • Free radical initiator (e.g., AAPH)

  • Isoorientin stock solution (in DMSO)

  • Quercetin (as a positive control)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density that will result in 90-100% confluency after 24 hours of incubation (37°C, 5% CO2).[4][5]

  • Compound Preparation: Prepare a serial dilution of Isoorientin in serum-free DMEM to achieve the desired final concentrations. A vehicle control (DMSO) should also be prepared.[3]

  • Cell Treatment:

    • Gently remove the culture medium from the cells and wash once with warm PBS.[3]

    • Add 100 µL of the medium containing the desired concentration of Isoorientin and 25 µM DCFH-DA to each well.[3]

    • Include wells for a vehicle control and a no-stress control.

    • Incubate the plate for 1 hour at 37°C.[3]

  • Induction of Oxidative Stress:

    • Remove the treatment solution and wash the cells twice with warm PBS.[3]

    • Add 100 µL of the free radical initiator solution to all wells except the no-stress control.

  • Data Acquisition:

    • Immediately place the plate into a fluorescence microplate reader pre-set to 37°C.[3]

    • Measure the fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm every 5 minutes for 1 hour.

  • Statistical Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics.

    • The dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the Isoorientin concentration.

    • Fit the data using a non-linear regression model, such as the four-parameter logistic (4PL) equation, to determine the EC50 value.[6][7]

Mandatory Visualization

Below are diagrams illustrating the signaling pathway of Isoorientin and a typical experimental workflow for dose-response analysis.

Isoorientin_Nrf2_Pathway cluster_nucleus Isoorientin Isoorientin PI3K_Akt PI3K/Akt Pathway Isoorientin->PI3K_Akt AMPK AMPK Isoorientin->AMPK Keap1_Nrf2 Keap1-Nrf2 (Cytoplasmic Complex) PI3K_Akt->Keap1_Nrf2 Inhibits GSK3b GSK3β AMPK->GSK3b Inhibits GSK3b->Keap1_Nrf2 Promotes Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Nucleus->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (NQO1, HO-1) ARE->Antioxidant_Enzymes Induces Transcription

Caption: Isoorientin-activated Nrf2 signaling pathway.

Dose_Response_Workflow start Start: Cell Seeding (96-well plate) treatment Treatment with Serial Dilutions of Isoorientin + DCFH-DA Probe start->treatment incubation Incubation (1 hour, 37°C) treatment->incubation stress Induce Oxidative Stress (Add Free Radical Initiator) incubation->stress measurement Fluorescence Measurement (Kinetic Reading) stress->measurement analysis Data Analysis: - Calculate AUC - Plot Dose-Response Curve measurement->analysis end End: Determine EC50 and other parameters analysis->end

Caption: Experimental workflow for a dose-response assay.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Isoedultin

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: As a trusted partner in research and development, we are committed to providing comprehensive support that extends beyond product delivery. This guide offers essential safety and logistical information for the proper disposal of Isoedultin, ensuring the well-being of your personnel and the protection of our environment. Adherence to these procedures is critical for maintaining a safe laboratory setting and complying with regulatory standards.

This compound, a flavonoid compound, requires careful handling and disposal as a hazardous chemical waste.[1] Improper disposal can lead to environmental contamination and potential health risks. The following step-by-step guidance is designed for researchers, scientists, and drug development professionals to manage this compound waste safely and effectively.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact and absorption.[1]
Eye Protection Chemical safety goggles or a face shieldProtects eyes from splashes or airborne particles.[1]
Body Protection Laboratory coatShields skin and clothing from contamination.[1]
Respiratory Protection Use in a well-ventilated area or under a fume hood. A NIOSH-approved respirator may be necessary for bulk quantities or fine powders.Minimizes inhalation of dust or aerosols.[2][3]

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is to manage it through your institution's designated hazardous waste program. Never dispose of this compound or its containers in the regular trash or down the drain. [1][4]

Step 1: Waste Segregation

Proper segregation is the foundation of safe chemical waste management.[5][6]

  • Solid Waste: Collect pure this compound, contaminated personal protective equipment (gloves, etc.), and other solid materials (e.g., weigh boats, contaminated paper towels) in a designated container for solid chemical waste.[1]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible container for liquid hazardous waste.[1] Do not mix with incompatible waste streams such as acids and bases.[5]

Step 2: Container Management

The integrity and labeling of your waste containers are crucial for safety and compliance.

  • Select an Appropriate Container: Use containers that are chemically compatible with this compound and any solvents used. The container must be in good condition, free of cracks or leaks, and have a secure, screw-top cap.[7][8]

  • Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other components in the mixture.[8] The date of waste accumulation should also be noted.[5]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4][7]

  • Secure Storage: Keep waste containers tightly closed except when adding waste.[4][5] The SAA should be in a well-ventilated and secure location to prevent unauthorized access.[5]

  • Secondary Containment: It is best practice to use secondary containment to capture any potential leaks.[5]

  • Accumulation Limits: Be aware of the maximum volume of hazardous waste allowed in your SAA, as stipulated by regulations.[4]

Step 4: Managing Empty Containers

Containers that have held this compound are also considered hazardous waste.

  • Triple Rinsing: To decontaminate an empty container, rinse it three times with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[5][9]

  • Disposal of Rinsed Containers: After triple rinsing and air-drying, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[9]

Step 5: Arranging for Final Disposal

  • Contact Environmental Health & Safety (EHS): When your waste container is full or has reached the storage time limit, contact your institution's Environmental Health & Safety (EHS) department or the designated chemical safety office to arrange for a pickup.[4] Only trained personnel should handle the transport of hazardous waste.[5]

Experimental Protocols

Spill Decontamination Procedure:

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Secure the Area: Alert personnel in the vicinity and restrict access to the spill area.

  • Ensure Proper Ventilation: Increase ventilation in the area, if possible.[3]

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the required PPE as outlined in the table above.

  • Contain the Spill: For solid spills, gently cover the material with an absorbent pad to avoid generating dust. For liquid spills, surround the area with an absorbent material.

  • Clean-Up: Carefully collect the spilled material and any contaminated absorbent materials using appropriate tools (e.g., scoop, forceps). Place all contaminated materials into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill surface with a suitable solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department, following your institution's protocols.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

Isoedultin_Disposal_Workflow cluster_generation Waste Generation cluster_accumulation Waste Accumulation cluster_disposal Final Disposal cluster_empty_container Empty Container Handling start This compound Waste (Solid or Liquid) segregate Segregate Waste start->segregate solid_waste Solid Waste Container segregate->solid_waste Solids liquid_waste Liquid Waste Container segregate->liquid_waste Liquids label_container Label Container 'Hazardous Waste' solid_waste->label_container liquid_waste->label_container store_saa Store in SAA (Secure & Closed) label_container->store_saa ehs_pickup Arrange EHS Pickup store_saa->ehs_pickup end Professional Disposal ehs_pickup->end empty_cont Empty this compound Container triple_rinse Triple Rinse empty_cont->triple_rinse collect_rinsate Collect Rinsate (Hazardous Waste) triple_rinse->collect_rinsate dispose_cont Dispose of Clean Container triple_rinse->dispose_cont collect_rinsate->liquid_waste

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Isoedultin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Isoedultin. Given that a specific Safety Data Sheet (SDS) for this compound (CAS No. 43043-08-9) was not publicly available at the time of this writing, the following recommendations are based on the general safety profiles of coumarin (B35378) compounds, the chemical class to which this compound belongs. It is imperative to obtain the specific SDS from your supplier before handling this compound.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 or EN 166.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves. Inspect for tears or holes before use.
Body Protection Laboratory CoatFull-length, long-sleeved lab coat.
Respiratory Protection RespiratorUse a NIOSH-approved respirator with an organic vapor cartridge if handling large quantities, generating dust, or working in a poorly ventilated area.

Safe Handling and Operational Plan

Adherence to the following step-by-step procedures is crucial for the safe handling of this compound in a laboratory setting.

2.1. Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is required when handling powders or volatile solutions.

  • Eyewash and Safety Shower: Ensure that an operational eyewash station and safety shower are readily accessible in the immediate work area.

2.2. Handling Procedures

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace by covering surfaces with absorbent, disposable bench paper.

  • Weighing: If handling a solid form, weigh the compound in a chemical fume hood to prevent inhalation of any dust particles.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly. Avoid splashing.

  • General Handling: Avoid direct contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory.

2.3. Emergency Procedures

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.

3.1. Waste Segregation

  • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.

3.2. Disposal Method

  • All waste containing this compound must be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor. Do not pour this compound waste down the drain.

Visual Workflow for Safe Handling of this compound

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Don PPE B Prepare Workspace A->B C Weigh Compound (in fume hood) B->C Proceed to Handling D Prepare Solution C->D E Segregate Waste D->E After Experiment F Dispose via EHS E->F G Decontaminate Workspace F->G H Spill or Exposure I Follow First Aid H->I J Notify Supervisor I->J

Caption: Logical workflow for the safe handling of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.